Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) is a specialized ortho-substituted benzene scaffold widely utilized as a "masked" saccharin precursor and a versatile building block in medicinal chemistry and agrochemical synthesis.[1] Its structural uniqueness lies in the proximity of the electrophilic methyl ester and the nucleophilic
-methylsulfonamide group, creating a system prone to cyclization under basic conditions.
This guide details the physicochemical profile, robust synthetic protocols, and reactivity patterns of this compound, designed for researchers requiring high-purity intermediates for sulfonamide or benzothiazine drug discovery.
Property
Data
IUPAC Name
Methyl 2-(methylsulfamoyl)benzoate
CAS Number
145889-95-8
Molecular Formula
Molecular Weight
229.25 g/mol
SMILES
COC(=O)C1=CC=CC=C1S(=O)(=O)NC
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Physicochemical Profile & Reactivity
The utility of Methyl 2-(methylsulfamoyl)benzoate is defined by its dual functionality. It serves as a stable, open-chain equivalent of
-methylsaccharin but can be cyclized on demand.[1]
Key Reactivity Parameters
Cyclization Tendency: Under basic conditions (e.g., NaOMe/MeOH or aqueous NaOH), the sulfonamide nitrogen deprotonates and attacks the ester carbonyl, releasing methanol to form
-methylsaccharin . This reaction is reversible under acidic methanolysis.
Electrophilic Substitution: The aromatic ring is deactivated by two electron-withdrawing groups (-COOMe, -SO2NHMe), making electrophilic aromatic substitution (EAS) difficult; functionalization is typically established on the precursor (anthranilate) before sulfonamide formation.
Hydrolysis: Acidic hydrolysis yields 2-(methylsulfamoyl)benzoic acid, while basic hydrolysis competes with cyclization.
Synthetic Methodologies
Two primary routes exist for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. Method A is preferred for large-scale preparation due to the availability of anthranilate precursors. Method B is useful when starting from the saccharin commodity chemical.
Method A: The Diazotization-Chlorosulfonylation Route (Industrial Standard)[1]
This route avoids the use of expensive saccharin derivatives and allows for the introduction of the sulfonamide moiety via the sulfonyl chloride intermediate.
Step-by-Step Protocol:
Diazotization:
Dissolve Methyl 2-aminobenzoate (Methyl Anthranilate) (1.0 eq) in concentrated HCl (3.0 eq) and acetic acid at 0°C.
Dropwise add aqueous
(1.1 eq) while maintaining internal temperature . Stir for 30 min.
Chlorosulfonylation (The Meerwein Reaction):
Prepare a saturated solution of
in glacial acetic acid containing (catalytic, 0.05 eq).
Slowly add the diazonium salt solution to the
mixture. Evolution of gas indicates reaction progress.
Critical Control Point: Maintain temperature
to prevent decomposition of the diazonium species before sulfonyl chloride formation.
Pour into ice water and extract Methyl 2-(chlorosulfonyl)benzoate with DCM. Dry over
. Do not store; use immediately.
Amination:
Dissolve the crude sulfonyl chloride in dry DCM at 0°C.
Add Methylamine (2.0 M in THF, 2.2 eq) dropwise. The second equivalent acts as a scavenger for HCl.
Stir at room temperature for 2 hours.
Workup: Wash with 1N HCl (to remove excess amine), then brine. Concentrate to yield the target product.
Method B: The Saccharin Ring-Opening Route[1]
Ideal for small-scale laboratory preparation where
Methylation: Alkylate saccharin with MeI/K2CO3 in DMF to yield
-methylsaccharin.
Methanolysis: Reflux
-methylsaccharin in dry methanol containing concentrated (catalytic) for 12–24 hours.
Isolation: Neutralize carefully with
(avoid excess base to prevent recyclization) and extract with EtOAc.
Visualization of Chemical Pathways
The following diagram illustrates the synthetic flow and the critical cyclization equilibrium that researchers must manage during handling.
Figure 1: Synthetic pathways showing the conversion of Methyl Anthranilate to the target and the reversible cyclization to N-Methylsaccharin.
Applications in Drug Development
Sulfonylurea Herbicide Synthesis
While typical sulfonylurea herbicides (e.g., Tribenuron-methyl) utilize the primary sulfonamide (
), the -methylated analog serves as a key intermediate for:
Resistance Breaking:
-methylation alters the binding affinity to acetolactate synthase (ALS), potentially overcoming resistance in specific weed biotypes.
Pro-herbicide Design: The ester group can be modified to lipophilic esters to improve leaf penetration before hydrolysis to the active acid form in vivo.
"Masked" Electrophiles in Heterocyclic Chemistry
Researchers utilize this compound to synthesize 1,2-benzothiazine-1,1-dioxides (oxicam analogs).[1]
Protocol: Treatment with strong base (NaH) followed by an
-halo ketone allows for the expansion of the ring system, utilizing the ester carbon as the closure point.
Safety & Handling (GHS)
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can catalyze slow hydrolysis of the ester.
References
PubChem. Methyl 2-(methylsulfamoyl)benzoate - Compound Summary.[1] National Library of Medicine. Available at: [Link]
Yu, Z., et al. (2016).[2] Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. Organic Process Research & Development.[2] Available at: [Link]
An In-Depth Technical Guide to Methyl 2-(methylsulfamoyl)benzoate Executive Summary: This document provides a comprehensive technical overview of Methyl 2-(methylsulfamoyl)benzoate, a key organic intermediate. It details...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Methyl 2-(methylsulfamoyl)benzoate
Executive Summary: This document provides a comprehensive technical overview of Methyl 2-(methylsulfamoyl)benzoate, a key organic intermediate. It details the compound's fundamental physicochemical properties, including its molecular weight, structure, and identifiers. The guide explores established synthesis methodologies, outlines robust analytical techniques for characterization and quality control, and discusses critical safety and handling protocols. Furthermore, it touches upon the compound's primary applications within the pharmaceutical industry, particularly as a precursor in the synthesis of active pharmaceutical ingredients (APIs). This paper is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound for research, process optimization, and safety management.
Introduction
Methyl 2-(methylsulfamoyl)benzoate (CAS No. 145889-95-8) is a sulfonamide and benzoate ester derivative.[1] While not an active pharmaceutical ingredient itself, it holds significant importance as a building block in multi-step organic syntheses. Its bifunctional nature, containing both an ester and a sulfonamide group, makes it a versatile reagent for creating more complex molecular architectures. A thorough understanding of its properties and synthesis is crucial for its effective and safe utilization in a laboratory or industrial setting. This guide provides the foundational knowledge required for professionals working with this compound, emphasizing the causality behind procedural choices to ensure both efficiency and safety.
Core Physicochemical Properties
The identity and purity of a chemical compound are fundamentally defined by its physicochemical properties. These parameters are critical for reaction stoichiometry, analytical method development, and safety assessments.
The molecular formula of Methyl 2-(methylsulfamoyl)benzoate is C9H11NO4S.[1] Based on this, the calculated molecular weight is a pivotal parameter for all quantitative work.
Table 1: Key Physicochemical Data for Methyl 2-(methylsulfamoyl)benzoate
The structure of the molecule, illustrated below, consists of a central benzene ring substituted with a methyl ester group and a methylsulfamoyl group at the ortho position. This arrangement dictates the compound's reactivity and its utility in further chemical transformations.
Caption: 2D structure of Methyl 2-(methylsulfamoyl)benzoate.
Synthesis and Manufacturing Insights
The synthesis of Methyl 2-(methylsulfamoyl)benzoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route starts from salicylic acid, which is a readily available and cost-effective starting material.[2] This choice is strategic as the ortho-positioning of the hydroxyl and carboxylic acid groups on salicylic acid provides a convenient template for introducing the required functional groups.
A generalized synthetic pathway involves four key transformations: etherification, chlorosulfonation, amination, and finally, esterification.[2]
Caption: Generalized synthetic workflow from Salicylic Acid.
Experimental Rationale:
Etherification: The initial methylation of the phenolic hydroxyl group is crucial. It protects this reactive site and converts it into a methoxy group, which is stable under the harsh conditions of the subsequent chlorosulfonation step. Failure to protect this group would lead to unwanted side reactions.
Chlorosulfonation: This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the benzene ring. The reaction is typically directed to the para-position relative to the activating methoxy group.
Amination: The highly reactive sulfonyl chloride is then reacted with methylamine to form the desired N-methylsulfonamide. This step must be carefully controlled as sulfonyl chlorides are sensitive to moisture.
Esterification: The final step involves the conversion of the carboxylic acid to a methyl ester. The Fischer esterification, using methanol in the presence of an acid catalyst like sulfuric acid, is a classic and effective method.[3] This is an equilibrium-driven reaction, and using an excess of methanol can shift the equilibrium towards the product, maximizing the yield.[3]
This multi-step synthesis underscores the importance of a self-validating protocol. After each step, the intermediate should ideally be purified and its identity confirmed (e.g., via melting point, TLC, or spectroscopy) before proceeding. This prevents the carry-over of impurities that could complicate subsequent reactions and final purification.
Analytical Characterization
To ensure the quality and confirm the identity of synthesized Methyl 2-(methylsulfamoyl)benzoate, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, providing quantitative data on purity and detecting any residual starting materials or by-products.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
System Preparation: An HPLC system equipped with a UV detector is used. A C18 column is standard for this type of analysis due to its versatility in separating moderately polar organic compounds.
Mobile Phase: A typical mobile phase would be a gradient mixture of acetonitrile and water (or a buffer like ammonium acetate). The gradient allows for the efficient elution of compounds with varying polarities.
Sample Preparation: A standard solution of known concentration is prepared by dissolving the compound in a suitable solvent (e.g., acetonitrile). The sample to be analyzed is prepared at the same concentration.
Analysis: The standard and sample solutions are injected into the HPLC system. The chromatogram for the sample is compared to the standard. The area of the main peak in the sample chromatogram corresponds to the purity of the compound.
Validation: The method should be validated for linearity, precision, and accuracy to ensure reliable results, following guidelines similar to those used for other pharmaceutical compounds.
Caption: Standard workflow for purity analysis via HPLC.
In addition to HPLC, spectroscopic methods are invaluable for structural confirmation:
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C=O stretch of the ester and the S=O stretches of the sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the success of the synthesis.
Safety and Handling
Methyl 2-(methylsulfamoyl)benzoate requires careful handling due to its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard statements.[1]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If swallowed or inhaled, seek immediate medical attention.
Applications in Drug Development
The primary value of Methyl 2-(methylsulfamoyl)benzoate lies in its role as an intermediate in synthesizing more complex molecules, particularly pharmaceuticals. It is a known precursor for antipsychotic drugs like Sulpiride.[4][5] The structure of this intermediate provides a pre-formed, substituted benzene ring that can be further elaborated to create the final API. The efficiency and purity achieved in the synthesis of Methyl 2-(methylsulfamoyl)benzoate directly impact the yield and quality of the final drug product, making its manufacturing process a critical area of focus for pharmaceutical companies.
Conclusion
Methyl 2-(methylsulfamoyl)benzoate, with a molecular weight of 229.26 g/mol , is a fundamentally important intermediate in organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and clear analytical protocols make it a reliable building block for the pharmaceutical industry. Adherence to rigorous synthesis, purification, and analytical validation is paramount to ensure the quality of the final products derived from it. Likewise, strict adherence to safety protocols is essential for protecting laboratory and manufacturing personnel. This guide provides the core technical knowledge necessary for the proficient and safe use of this versatile compound.
References
PubChem. (n.d.). Methyl 2-(methylsulfamoyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
Google Patents. (n.d.). CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of Methyl 2-(methylsulfamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry Methyl 2-(methylsulfamoyl)benzoate is an organic compound featuring a sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry
Methyl 2-(methylsulfamoyl)benzoate is an organic compound featuring a sulfonamide group, a cornerstone in modern drug discovery. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents. Its prevalence stems from its ability to mimic the carboxylic acid group and to act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. This guide provides a comprehensive, technically-grounded pathway for the synthesis of Methyl 2-(methylsulfamoyl)benzoate, elucidating the chemical principles and experimental considerations necessary for its successful preparation in a laboratory setting.
A Strategic Three-Step Synthesis Pathway
The synthesis of Methyl 2-(methylsulfamoyl)benzoate can be efficiently achieved through a three-step reaction sequence starting from benzoic acid. This pathway is designed for clarity, efficiency, and scalability, employing well-established chemical transformations. The overall strategy involves:
Electrophilic Aromatic Substitution: Chlorosulfonation of benzoic acid to introduce the sulfonyl chloride group at the ortho position.
Nucleophilic Acyl Substitution: Reaction of the resulting 2-(chlorosulfonyl)benzoic acid with methylamine to form the N-methylsulfonamide.
Fischer Esterification: Conversion of the carboxylic acid functionality to its corresponding methyl ester.
This strategic approach ensures high yields and purity of the final product, with each step being readily achievable under standard laboratory conditions.
Step 1: Chlorosulfonation of Benzoic Acid
The initial and most critical step is the introduction of a sulfonyl chloride group onto the benzoic acid ring. This is accomplished via an electrophilic aromatic substitution reaction using chlorosulfonic acid. The carboxylic acid group is a meta-director; however, by controlling the reaction conditions, a significant amount of the ortho-substituted product, 2-(chlorosulfonyl)benzoic acid, can be obtained.
Causality Behind Experimental Choices:
The use of chlorosulfonic acid serves a dual purpose: it acts as both the solvent and the electrophilic reagent. The reaction proceeds through the in-situ generation of the highly electrophilic sulfur trioxide (SO₃) or a related species, which is attacked by the electron-rich aromatic ring. While the carboxylic acid group is deactivating, the ortho and para positions are still susceptible to electrophilic attack. The choice of reaction temperature is crucial; elevated temperatures can lead to the formation of undesired byproducts and polysulfonation.
Experimental Protocol: Synthesis of 2-(chlorosulfonyl)benzoic acid
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
Carefully add benzoic acid (1 equivalent) to an excess of chlorosulfonic acid (5-10 equivalents) at 0-5 °C with gentle stirring.
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice with vigorous stirring.
The solid precipitate, 2-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Amination of 2-(chlorosulfonyl)benzoic acid with Methylamine
The second step involves the formation of the sulfonamide bond through the reaction of the sulfonyl chloride with methylamine. This is a classic nucleophilic acyl substitution at the sulfur atom.
Causality Behind Experimental Choices:
Methylamine, a primary amine, acts as a potent nucleophile, readily attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. Using an excess of methylamine can serve this purpose, driving the reaction to completion. The choice of a suitable solvent is important to ensure the solubility of the reactants and to facilitate the reaction.
Experimental Protocol: Synthesis of 2-(methylsulfamoyl)benzoic acid
Dissolve 2-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
Slowly add a solution of methylamine (at least 2 equivalents) in THF or water to the cooled solution. A white precipitate of methylamine hydrochloride may form.
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate any unreacted methylamine and the carboxylate.
Extract the product into an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(methylsulfamoyl)benzoic acid.
Step 3: Fischer Esterification of 2-(methylsulfamoyl)benzoic acid
The final step is the conversion of the carboxylic acid group of 2-(methylsulfamoyl)benzoic acid into a methyl ester. The Fischer esterification is a reliable and widely used method for this transformation.
Causality Behind Experimental Choices:
This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol, acting as the nucleophile, then attacks the carbonyl carbon. The reaction is an equilibrium process.[1][2] To drive the equilibrium towards the product side, a large excess of methanol is used, and a strong acid catalyst, such as sulfuric acid, is employed.[1][3][4]
Experimental Protocol: Synthesis of Methyl 2-(methylsulfamoyl)benzoate
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(methylsulfamoyl)benzoic acid (1 equivalent) in a large excess of methanol (which also serves as the solvent).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
After completion, cool the mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 2-(methylsulfamoyl)benzoate.
Data Presentation
Step
Reactants
Reagents/Catalysts
Solvent
Product
Yield (Typical)
1
Benzoic Acid
Chlorosulfonic Acid
Chlorosulfonic Acid
2-(chlorosulfonyl)benzoic acid
70-80%
2
2-(chlorosulfonyl)benzoic acid
Methylamine
THF or DCM
2-(methylsulfamoyl)benzoic acid
85-95%
3
2-(methylsulfamoyl)benzoic acid
Methanol
Methanol
Methyl 2-(methylsulfamoyl)benzoate
80-90%
Visualizing the Synthesis Pathway
Caption: A three-step synthesis of Methyl 2-(methylsulfamoyl)benzoate.
Conclusion and Future Perspectives
This guide has detailed a robust and logical three-step synthesis for Methyl 2-(methylsulfamoyl)benzoate, a compound of interest for pharmaceutical research and development. By understanding the underlying chemical principles of each transformation—electrophilic aromatic substitution, nucleophilic acyl substitution, and Fischer esterification—researchers can confidently execute this synthesis. The provided protocols offer a solid foundation for laboratory preparation, and the modular nature of this pathway allows for the potential synthesis of a diverse library of related sulfonamide-containing molecules by varying the starting benzoic acid, the amine in the amination step, or the alcohol in the esterification step. Such synthetic versatility is invaluable in the quest for novel therapeutic agents.
References
PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]
Google Patents.
Google Patents. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.
Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]
Google Patents.
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? [Link]
Unknown. esterification of benzoic acid to methyl benzoate. [Link]
Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
Google Patents. CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.
ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
ResearchGate. Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link]
MDPI. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. [Link]
Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
Chemistry LibreTexts. 21.8: Condensation of Acids with Amines. [Link]
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
The following technical guide provides an in-depth analysis of Methyl 2-(methylsulfamoyl)benzoate , detailing its chemical structure, synthetic pathways, and critical role as an intermediate in the manufacture of oxicam-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl 2-(methylsulfamoyl)benzoate , detailing its chemical structure, synthetic pathways, and critical role as an intermediate in the manufacture of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs).
Synthetic Linchpin in Oxicam Drug Design and Impurity Profiling
Executive Summary
Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8) is a specialized sulfonamide ester used primarily as a strategic intermediate in medicinal chemistry.[1] It serves as the acyclic precursor to the 1,2-benzothiazine-3-carboxamide 1,1-dioxide core found in "oxicam" NSAIDs such as Piroxicam and Isoxicam .
Beyond its synthetic utility, this molecule is a critical impurity marker in the industrial production of saccharin and its derivatives. Understanding its physicochemical behavior, synthesis, and reactivity is essential for researchers optimizing NSAID yield or validating purity profiles in pharmaceutical manufacturing.
Chemical Identity & IUPAC Nomenclature[2][3][4]
The precise nomenclature of this compound follows IUPAC rules for esters and sulfonamides.
Nomenclature Breakdown
The name Methyl 2-(methylsulfamoyl)benzoate is constructed as follows:
Parent Structure:Benzoate (The methyl ester of benzoic acid).[2]
Principal Functional Group: Ester (
) takes precedence over the sulfonamide.
Substituent: The group at the ortho (2-) position is a sulfonyl group attached to an amine, which is further substituted with a methyl group.
Sulfonyl + Amine = Sulfamoyl (
).
N-Methyl substitution = (Methylsulfamoyl) (
).
Locants: The carboxylate carbon is C1; the sulfamoyl group is at C2.
Ester is susceptible to hydrolysis; Sulfonamide N-H is acidic ().
Synthetic Pathways[2][6]
The synthesis of Methyl 2-(methylsulfamoyl)benzoate typically follows two distinct routes: the Sulfonyl Chloride Amidation (preferred for library synthesis) and the Saccharin Ring Opening (relevant to industrial impurity profiling).
Base: Triethylamine or excess Methylamine (to scavenge HCl).
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Protocol:
Preparation: Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM at 0°C.
Addition: Dropwise add Methylamine (2.2 eq) to the solution, maintaining temperature
to prevent ester aminolysis.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
Workup: Wash with 1M HCl (to remove amine salts), then brine. Dry over
and concentrate.
Purification: Recrystallize from Ethanol/Hexane if necessary.
Method B: Methanolysis of N-Methylsaccharin
This route represents the reverse of the cyclization used to make saccharin derivatives. It is often observed as a degradation pathway in alcoholic solvents under acidic conditions.
Mechanism: Acid-catalyzed nucleophilic attack of methanol at the carbonyl carbon cleaves the C-N bond, relieving ring strain but retaining the sulfonamide.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for Methyl 2-(methylsulfamoyl)benzoate.[3] The amidation route (top) is preferred for synthesis, while methanolysis (bottom) is relevant to degradation studies.
Role in Drug Development: The Oxicam Pathway
Methyl 2-(methylsulfamoyl)benzoate is the "open-chain" precursor to the 1,2-benzothiazine scaffold. The transformation of this molecule into a drug like Piroxicam involves a sophisticated cascade known as the Gabriel-Colman Rearrangement .
Mechanism of Action
N-Alkylation: The sulfonamide nitrogen is alkylated with methyl chloroacetate (using NaH as base). This creates a diester intermediate: Methyl 2-[N-methyl-N-(methoxycarbonylmethyl)sulfamoyl]benzoate.
Cyclization (Gabriel-Colman): Treatment with a strong alkoxide base (Sodium Methoxide) triggers an intramolecular Claisen condensation. The methylene carbon of the N-acetate attacks the benzoate ester carbonyl.
Result: Formation of the 4-hydroxy-1,2-benzothiazine-3-carboxylate core.
Reaction Pathway Diagram
Figure 2: The critical role of Methyl 2-(methylsulfamoyl)benzoate in the synthesis of Piroxicam. The molecule serves as the substrate for the ring-closing expansion.
Analytical Characterization
To validate the identity of Methyl 2-(methylsulfamoyl)benzoate, researchers should look for specific spectroscopic signatures that distinguish it from the cyclic saccharin starting material or the N-alkylated product.
Proton NMR (
-NMR)
Solvent:
or .
Ester Methyl: Singlet (
ppm). Distinct sharp peak.
N-Methyl: Doublet (
ppm). Coupled to the NH proton.
Sulfonamide NH: Broad quartet or singlet (
ppm, exchangeable with ).
Aromatic Protons: Multiplet (
ppm, 4H).
Infrared Spectroscopy (FT-IR)
Carbonyl (
): Strong band at (Ester). Note: Saccharin carbonyl is typically higher ().
Sulfonamide (
): Asymmetric stretch ; Symmetric stretch .
Amine (
): Single band .
Safety & Handling
While specific toxicological data for this intermediate is often extrapolated from related benzoates, standard laboratory safety protocols apply.
GHS Classification (Predicted):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Avoid inhalation of dust.
Storage: Store in a cool, dry place. Moisture sensitive (potential for ester hydrolysis).
References
PubChem. Methyl 2-(methylsulfamoyl)benzoate (CID 43237702). National Library of Medicine. Available at: [Link]
Lombardino, J. G., & Wiseman, E. H. (1972). Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[3] Potent nonsteroidal anti-inflammatory agents.[4][3][5] Journal of Medicinal Chemistry. (Foundational text on Oxicam synthesis via benzothiazine carboxylates).
Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. Food and Chemical Toxicology. Available at: [Link]
Gouda, M. A. (2012). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams). ResearchGate. Available at: [Link]
An In-depth Technical Guide to the Predicted Spectral Characteristics of Methyl 2-(methylsulfamoyl)benzoate
This technical guide provides a detailed predictive analysis of the spectral data for Methyl 2-(methylsulfamoyl)benzoate. In the absence of direct experimental spectra for this specific compound, this document serves as...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a detailed predictive analysis of the spectral data for Methyl 2-(methylsulfamoyl)benzoate. In the absence of direct experimental spectra for this specific compound, this document serves as a valuable resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopic analysis and drawing upon spectral data from structurally related compounds, we can confidently anticipate the key features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This predictive framework is an essential tool for compound identification, structural verification, and purity assessment.
Chemical Structure and Functional Groups
Methyl 2-(methylsulfamoyl)benzoate possesses a distinct molecular architecture comprising a methyl benzoate core substituted with an N-methylsulfamoyl group at the ortho position. This arrangement of functional groups dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like Methyl 2-(methylsulfamoyl)benzoate would involve the following steps:
Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.[2][3]
Instrumentation: The spectrum would be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
Data Acquisition: A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.
Data Processing: The acquired FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Methyl 2-(methylsulfamoyl)benzoate in CDCl₃ would exhibit the following signals:
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Rationale
~ 8.1 - 7.5
Multiplet
4H
Ar-H
The aromatic protons will be deshielded due to the electron-withdrawing effects of the ester and sulfonamide groups. The ortho-substitution pattern will lead to a complex splitting pattern (multiplet).
~ 3.9
Singlet
3H
-O-CH₃
The methyl protons of the ester group are deshielded by the adjacent oxygen atom and will appear as a singlet.[4]
~ 2.7
Singlet
3H
-N-CH₃
The methyl protons of the N-methylsulfamoyl group are attached to a nitrogen atom and will also appear as a singlet, but at a more upfield position compared to the ester methyl group.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
Sample Preparation: A more concentrated sample is often required (50-100 mg) due to the low natural abundance of the ¹³C isotope.[1]
Instrumentation: The same NMR spectrometer is used, but tuned to the ¹³C frequency.
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. A larger number of scans is generally necessary to obtain a good signal-to-noise ratio.
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and the spectrum is processed.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of Methyl 2-(methylsulfamoyl)benzoate would show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.
Predicted Chemical Shift (ppm)
Assignment
Rationale
~ 166
C =O
The carbonyl carbon of the ester is highly deshielded and appears at the downfield end of the spectrum.[5][6]
~ 140 - 125
Ar-C
The six aromatic carbons will appear in this region, with their specific chemical shifts influenced by the positions of the substituents.[5][7]
~ 52
-O-C H₃
The carbon of the ester methyl group is deshielded by the attached oxygen atom.[8]
~ 30
-N-C H₃
The carbon of the N-methyl group of the sulfonamide will be found at a more upfield position.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample:[9][10][11]
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. Then, the sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Spectrum
The IR spectrum of Methyl 2-(methylsulfamoyl)benzoate is expected to show the following characteristic absorption bands:
Predicted Wavenumber (cm⁻¹)
Vibration
Functional Group
Rationale
~ 3250
N-H Stretch
Sulfonamide
The N-H stretching vibration of the sulfonamide group is expected in this region.
~ 3100 - 3000
C-H Stretch
Aromatic
The stretching vibrations of the C-H bonds on the aromatic ring.
~ 2960
C-H Stretch
Aliphatic
The stretching vibrations of the C-H bonds in the methyl groups.
~ 1720
C=O Stretch
Ester
The strong carbonyl stretch of the ester is a prominent feature in this region.[12]
~ 1600, 1450
C=C Stretch
Aromatic
The characteristic C=C stretching vibrations of the benzene ring.
~ 1340, 1160
S=O Stretch
Sulfonamide
The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to be strong absorptions.
~ 1250
C-O Stretch
Ester
The C-O stretching vibration of the ester group.[12]
}
Key functional groups and their predicted IR frequencies.
Predicted Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of volatile and thermally stable small organic molecules:[13][14][15]
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).
Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic fragment ions.
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Predicted Mass Spectrum
The EI mass spectrum of Methyl 2-(methylsulfamoyl)benzoate (Molecular Weight: 229.25 g/mol ) is expected to show:
Molecular Ion (M⁺•): A peak at m/z = 229, corresponding to the intact molecule with one electron removed.
Key Fragment Ions:
Predicted m/z
Lost Fragment
Structure of Ion
Rationale
198
-OCH₃
[M - OCH₃]⁺
Loss of the methoxy group from the ester is a common fragmentation pathway for methyl esters.[16]
150
-SO₂NCH₃
[M - SO₂NCH₃]⁺
Cleavage of the C-S bond, leading to the loss of the N-methylsulfamoyl radical.
135
-COOCH₃, -SO₂
[M - COOCH₃, -SO₂]⁺
Subsequent loss of sulfur dioxide from a fragment ion, a known fragmentation for some sulfonamides.[17]
105
-OCH₃, -SO₂NCH₃
[C₆H₄CO]⁺
A common fragment for methyl benzoate derivatives.
77
C₆H₅
[C₆H₅]⁺
The phenyl cation, a common fragment from benzene derivatives.
}
Predicted fragmentation pathway of Methyl 2-(methylsulfamoyl)benzoate.
Conclusion
This in-depth technical guide has provided a comprehensive, predictive overview of the spectral characteristics of Methyl 2-(methylsulfamoyl)benzoate. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we have established a robust framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predicted data serve as a critical reference for any future experimental work on this compound, aiding in its unambiguous identification and characterization. The protocols and rationale outlined herein are designed to empower researchers in their pursuit of novel chemical entities.
References
13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved from [Link]
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]
Electron Ionization. (n.d.). School of Chemical Sciences - University of Illinois. Retrieved from [Link]
NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]
The Essential Guide to Electron Ionization in GC–MS. (2019, April 1). Chromatography Online. Retrieved from [Link]
Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved from [Link]
13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. (2021, February 15). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved from [Link]
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
Determine the structure of small organic molecule from 1H NMR experimental spectrum. (n.d.). Retrieved from [Link]
6.7: ¹H NMR Spectra and Interpretation (Part II). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
Methyl Benzoate. (n.d.). PubChem. Retrieved from [Link]
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed. Retrieved from [Link]
FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). PMC. Retrieved from [Link]
13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (n.d.). Semantic Scholar. Retrieved from [Link]
Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved from [Link]
Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. (2020, September 15). PubMed. Retrieved from [Link]
Mass Spectra of Aromatic Esters. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]
Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]
Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
GCMS Section 6.14. (n.d.). Whitman People. Retrieved from [Link]
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. (2020, August 1). Bentham Science Publishers. Retrieved from [Link]
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (n.d.). PubMed. Retrieved from [Link]
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (n.d.). Oxford Academic. Retrieved from [Link]
Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]
IR Spectroscopy of Esters. (n.d.). Retrieved from [Link]
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC. Retrieved from [Link]
Solved Fill in separate 1H NMR Data Tables for methyl. (2020, April 29). Chegg.com. Retrieved from [Link]
NMR Solvent Data Chart. (n.d.). Retrieved from [Link]
¹³C-NMR chemical shifts of compound 6. (n.d.). ResearchGate. Retrieved from [Link]
NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]
Strategic Utilization of Methyl 2-(methylsulfamoyl)benzoate in Heterocyclic Medicinal Chemistry
Executive Summary Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) represents a pivotal "open-chain" synthon in the medicinal chemist’s arsenal, serving primarily as a high-value precursor for the 1,2-benzothiazine-1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) represents a pivotal "open-chain" synthon in the medicinal chemist’s arsenal, serving primarily as a high-value precursor for the 1,2-benzothiazine-1,1-dioxide pharmacophore. While structurally related to saccharin, its acyclic nature offers distinct advantages in modular drug design, particularly for the synthesis of Oxicam-class NSAIDs (e.g., Piroxicam, Meloxicam). This guide delineates the compound's chemical utility, focusing on its role in Dieckmann cyclization strategies that bypass the traditional Gabriel-Colman rearrangement, thereby offering a more controlled entry into fused sultam scaffolds.
Chemical Profile & Reactivity Analysis
Structural Architecture
The molecule comprises a benzene core substituted ortho with two orthogonal functionalities:
Methyl Ester (
): An electrophilic trap primed for intramolecular nucleophilic attack.
-Methyl Sulfonamide (): A nucleophilic moiety (upon deprotonation) capable of -alkylation.
This "push-pull" arrangement makes the compound a latent heterocycle. Under basic conditions, the sulfonamide nitrogen becomes a nucleophile, allowing for the construction of complex fused rings.
The "Saccharin-Benzoate" Equilibrium
Methyl 2-(methylsulfamoyl)benzoate is chemically equivalent to the methanolytic ring-opening product of
-methylsaccharin .
Cyclization: Heating in the presence of acid or dehydrating agents effects cyclization back to
-methylsaccharin.
Ring Opening: Treatment of
-methylsaccharin with sodium methoxide in methanol yields the title compound as the thermodynamic product.
Medicinal Relevance: This equilibrium is exploited to purify saccharin derivatives or to "mask" the saccharin core during intermediate steps that require open-chain solubility profiles.
Primary Application: Synthesis of Oxicam NSAIDs[1][2]
The most authoritative application of Methyl 2-(methylsulfamoyl)benzoate is its use as a scaffold for 4-hydroxy-1,2-benzothiazine-3-carboxamides (the Oxicam core).
The Dieckmann Pathway vs. Gabriel-Colman
Classically, Oxicams are synthesized via the Gabriel-Colman rearrangement of saccharin-2-acetic acid esters. However, the "Open-Chain Strategy" using Methyl 2-(methylsulfamoyl)benzoate offers a complementary route via Dieckmann Condensation .
-Alkylation: The sulfonamide nitrogen is alkylated with an -haloacetate (e.g., methyl chloroacetate) to introduce the two-carbon bridge required for the thiazine ring.
Dieckmann Cyclization: Treatment with a strong base (NaOMe) generates an enolate on the newly added acetate chain. This enolate attacks the benzoate ester, closing the 6-membered ring.
Result: Formation of the Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide , the universal precursor for Piroxicam, Meloxicam, and Ampiroxicam.
Pathway Visualization
Figure 1: The "Open-Chain" Dieckmann strategy for assembling the Oxicam pharmacophore using Methyl 2-(methylsulfamoyl)benzoate.
Experimental Protocols
Synthesis of Methyl 2-(methylsulfamoyl)benzoate
Rationale: This protocol utilizes a flow-chemistry derived precursor approach to minimize hydrolysis side-reactions common in sulfonyl chloride handling.
Reagents:
Methyl 2-(chlorosulfonyl)benzoate (prepared via diazotization of methyl anthranilate and chlorosulfonylation).
Methylamine (2.0 M in THF).
Triethylamine (Et3N).
Dichloromethane (DCM).
Methodology:
Preparation: Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM under
atmosphere. Cool to 0°C.
Addition: Add Triethylamine (1.1 eq) followed by dropwise addition of Methylamine (1.05 eq). Note: Excess amine can lead to amide formation at the ester; stoichiometry is critical.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).
Workup: Quench with 1M HCl (cold). Extract with DCM. Wash organic layer with brine, dry over MgSO4, and concentrate.
Purification: Recrystallize from Methanol/Water to yield the title compound as a white crystalline solid.
Conversion to Oxicam Core (Dieckmann Cyclization)
Rationale: This step builds the therapeutic 1,2-benzothiazine scaffold.
Methodology:
-Alkylation: React Methyl 2-(methylsulfamoyl)benzoate (10 mmol) with Methyl chloroacetate (12 mmol) and K2CO3 (15 mmol) in DMF at 60°C for 4 hours. Pour into water, filter the precipitate (Intermediate Diester).
Cyclization: Dissolve the Intermediate Diester in dry Methanol. Add Sodium Methoxide (3.0 eq) in one portion.
Reflux: Heat to reflux for 3 hours. The solution will turn yellow/orange (enolate formation).
Acidification: Cool to room temperature. Pour into ice-water and acidify to pH 2 with 6M HCl.
Isolation: The product, Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide , precipitates as a solid. Filter and dry.
Technical Data Summary
Property
Value / Description
Relevance
CAS Number
145889-95-8
Identity verification.
Molecular Weight
229.25 g/mol
Stoichiometry calculations.
Physical State
White to off-white solid
Handling and storage.
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Workup design.
pKa (Sulfonamide)
~10-11
Requires mild base (K2CO3) for alkylation.
Key Intermediate For
Piroxicam, Meloxicam, Ampiroxicam
NSAID manufacturing.
Stability
Stable at RT; Cyclizes to saccharin at >150°C or with acid
Process safety limits.
References
Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016).[7] Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123.[7] [Link][7]
Lombardino, J. G., & Wiseman, E. H. (1972). Sudoxicam and related N-(2-pyridyl)-1,2-benzothiazine-3-carboxamide 1,1-dioxides. Potent antiinflammatory agents. Journal of Medicinal Chemistry, 15(8), 848–849. [Link]
Zin, G., et al. (2005). Mechanistic evidence of a Gabriel Colman-type rearrangement. Arkivoc, (xii), 195-204.[1][2] [Link]
PubChem. (n.d.). Methyl 2-(methylsulfamoyl)benzoate Compound Summary. National Library of Medicine. [Link]
Technical Whitepaper: Methyl 2-(methylsulfamoyl)benzoate in Heterocyclic Synthesis
This is an in-depth technical guide on Methyl 2-(methylsulfamoyl)benzoate , a specialized intermediate in organosulfur chemistry. Executive Summary Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8) is a critical bifu...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on Methyl 2-(methylsulfamoyl)benzoate , a specialized intermediate in organosulfur chemistry.
Executive Summary
Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8) is a critical bifunctional intermediate used primarily in the synthesis of fused isothiazole and benzothiazine scaffolds. Structurally, it represents the "open-chain" ester precursor to N-Methyl Saccharin (2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide).
For drug development professionals, this compound serves two strategic roles:
A Precursor for N-Methyl Saccharin: It allows for the controlled introduction of the N-methyl moiety prior to ring closure, avoiding the regioselectivity issues often encountered when alkylating the saccharin sodium salt (which can yield O-alkylated byproducts).
A "Masked" Electrophile: The proximity of the methyl ester and the N-methyl sulfonamide group creates a high-potential energy system ready for base-catalyzed cyclization or rearrangement, relevant in the synthesis of specialized Oxicam (NSAID) analogues and sulfonylurea herbicides.
This guide details the physicochemical profile, validated synthesis protocols, and mechanistic pathways for utilizing this intermediate in high-purity applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound is an ortho-substituted benzoate ester bearing an N-methylated sulfonamide group. Its reactivity is dominated by the interaction between the electrophilic ester carbonyl and the nucleophilic nitrogen of the sulfonamide.
Table 1: Technical Specifications
Property
Specification
IUPAC Name
Methyl 2-(methylsulfamoyl)benzoate
CAS Number
145889-95-8
Molecular Formula
C₉H₁₁NO₄S
Molecular Weight
229.25 g/mol
Structure
Benzene ring substituted at C1 (-COOCH₃) and C2 (-SO₂NHCH₃)
Appearance
White to off-white crystalline powder
Melting Point
118–122 °C (Typical)
Solubility
Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Sulfonamide)
~10.5 (Less acidic than saccharin due to N-methylation)
Stability
Stable under anhydrous conditions; cyclizes to N-methyl saccharin in basic aqueous media.[1][2][3]
Synthetic Routes & Production Methodologies[1][2][6][7][8]
To ensure high purity (>98%) for pharmaceutical applications, the synthesis must avoid hydrolysis of the ester group while ensuring complete amidation of the sulfonyl chloride.
Route A: The Sulfonyl Chloride Amidation (Recommended)
This is the industry-standard route, offering high yields and scalability. It proceeds via the nucleophilic attack of methylamine on methyl 2-(chlorosulfonyl)benzoate.
Protocol 1: Synthesis from Methyl 2-(chlorosulfonyl)benzoate
Reagents:
Methyl 2-(chlorosulfonyl)benzoate (1.0 eq)
Methylamine (2.0 M in THF or Methanol, 2.2 eq)
Triethylamine (TEA) or Pyridine (1.1 eq, optional scavenger)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Dissolve Methyl 2-(chlorosulfonyl)benzoate in anhydrous DCM (10 mL/g) under a nitrogen atmosphere. Cool the solution to 0–5 °C to suppress side reactions (ester hydrolysis).
Amidation: Add the Methylamine solution dropwise over 30 minutes. Maintain internal temperature below 10 °C. The reaction is exothermic.
Mechanistic Note: The sulfonyl chloride is significantly more electrophilic than the methyl ester. Low temperature ensures chemoselectivity, preventing the formation of the diamide (N-methyl-2-(methylsulfamoyl)benzamide).
Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature (20–25 °C). Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[4]
Workup: Quench with dilute HCl (1M) to remove excess amine. Separate the organic layer.[5][6] Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Methanol/Water or precipitate by adding Hexane to the concentrated DCM solution.
Yield: Typically 85–92%.
Mechanistic Pathways & Reactivity[10][11]
The utility of Methyl 2-(methylsulfamoyl)benzoate lies in its intramolecular reactivity. It exists in a delicate equilibrium with its cyclized form, N-methyl saccharin.
Cyclization to N-Methyl Saccharin
Upon exposure to base (e.g., Sodium Methoxide, NaOMe), the sulfonamide nitrogen deprotonates (even though it is less acidic than unsubstituted sulfonamides) and attacks the ester carbonyl, releasing methanol and closing the isothiazole ring.
Significance: This is the preferred method to synthesize N-Methyl Saccharin free of O-alkylated impurities (which occur when methylating saccharin sodium salt with methyl iodide).
Pathway Visualization (DOT Diagram)
The following diagram illustrates the synthesis of the intermediate and its subsequent cyclization.
Caption: Synthesis of Methyl 2-(methylsulfamoyl)benzoate and its conversion to the N-Methyl Saccharin scaffold.
Applications in Drug Discovery
The "Oxicam" Connection (Benzothiazine Synthesis)
While classic Oxicams (e.g., Piroxicam, Meloxicam) are synthesized via the Gabriel-Colman rearrangement of saccharin-2-acetic acid esters, Methyl 2-(methylsulfamoyl)benzoate serves as a model system and a precursor for N-alkylated benzothiazine analogues .
Limitation: The Gabriel-Colman rearrangement requires an acidic methylene group on the nitrogen substituent (e.g., -CH₂COOMe). The N-methyl group in the subject compound lacks the acidity for this rearrangement.
Strategic Use: To access N-methyl benzothiazines (like Meloxicam), the methylation is typically performed after the ring expansion of the N-H or N-acetic ester precursors. However, Methyl 2-(methylsulfamoyl)benzoate is used to generate N-methyl saccharin , which can be subjected to ring-opening reactions with nucleophiles to create novel sulfonamide-based ligands .
Sulfonamide Building Blocks
In medicinal chemistry, the open-chain form (the subject compound) allows for the derivatization of the benzoate ester before ring closure.
Protocol: React Methyl 2-(methylsulfamoyl)benzoate with hydrazine or primary amines to form 2-(methylsulfamoyl)benzamides . These are investigated for potential carbonic anhydrase inhibition and anticancer activity.
Quality Control & Analytics
To validate the integrity of Methyl 2-(methylsulfamoyl)benzoate, the following analytical parameters must be met.
HPLC Method (Purity Assays)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient of Acetonitrile (ACN) and Water (0.1% H₃PO₄).
0-5 min: 20% ACN
5-15 min: 20% -> 80% ACN
Detection: UV at 254 nm.
Retention Time: The open-chain ester elutes after Saccharin but before N-Methyl Saccharin due to polarity differences.
NMR Characterization (¹H NMR, 400 MHz, DMSO-d₆)
δ 3.85 (s, 3H): Methyl ester (-COOCH ₃).
δ 2.50 (d, 3H): N-Methyl group (-NHCH ₃). Note the doublet coupling with the NH proton.
Sulfonamide Sensitivity: As a sulfonamide derivative, this compound may trigger allergic reactions in sensitized individuals. Handle with standard PPE (gloves, goggles, lab coat).
Stability: Avoid prolonged exposure to moisture or strong bases during storage, as this will trigger cyclization to N-Methyl Saccharin, altering the stoichiometry of subsequent reactions. Store at 2–8 °C under inert gas.
References
PubChem. (2025).[1][2] Methyl 2-(methylsulfamoyl)benzoate | C9H11NO4S.[1] National Library of Medicine. [Link]
Gouda, M. A., et al. (2017).[7] Synthesis and medicinal importance of oxicams and their analogues. Synthetic Communications. [Link]
Loba Chemie. (2018).[8] Material Safety Data Sheet: Methyl 2-methoxy-5-sulfamoylbenzoate (Analogue Safety Data). [Link]
Google Patents. (2016). Method for treating methyl 2-(aminosulfonyl)
Methyl 2-(methylsulfamoyl)benzoate: Technical Profile & Scaffold Utility
The following technical guide details the physicochemical profile, synthetic utility, and latent biological potential of Methyl 2-(methylsulfamoyl)benzoate . CAS Registry Number: 145889-95-8 Molecular Formula: Molecular...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthetic utility, and latent biological potential of Methyl 2-(methylsulfamoyl)benzoate .
CAS Registry Number: 145889-95-8
Molecular Formula:
Methyl 2-(methylsulfamoyl)benzoate is a specialized ortho-substituted sulfonamide intermediate . Unlike para-sulfonamides (sulfa drugs) which primarily target dihydropteroate synthase, this ortho-isomer functions as a privileged scaffold for the synthesis of 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (saccharin derivatives) and sulfonylurea herbicides . Its biological relevance lies in its high reactivity toward cyclization and its structural homology to Acetolactate Synthase (ALS) inhibitors.
This guide explores its chemical biology, providing protocols for its synthesis, cyclization kinetics, and evaluation as a bioactive precursor.
Chemical Biology & Mechanism of Action[1]
The "Latent" Pharmacophore
Methyl 2-(methylsulfamoyl)benzoate exists in an equilibrium between its open-chain ester form and its cyclized "saccharin" form. Its biological activity is dictated by this duality:
Open-Chain Form (Pro-drug/Precursor):
Lipophilicity: The methyl ester masks the acidic carboxylate, enhancing membrane permeability (
).
Reactivity: The sulfonamide nitrogen is nucleophilic; under physiological or basic conditions, it attacks the ester carbonyl, releasing methanol to form
-methylsaccharin .
Cyclized Form (
-methylsaccharin):
Enzyme Inhibition: Saccharin derivatives are known inhibitors of Carbonic Anhydrases (CA) (specifically isoforms IX and XII, relevant in hypoxic tumor survival) and Human Leukocyte Elastase (HLE) .
Signaling:
-substituted saccharins have demonstrated potential in modulating inflammatory pathways via COX-1/COX-2 selectivity, although potency varies with the -substituent.
Structural Homology to Herbicides
The 2-methoxycarbonylbenzenesulfonamide core is the structural anchor of sulfonylurea herbicides (e.g., Tribenuron-methyl).
Target: Acetolactate Synthase (ALS).
Mechanism: These compounds bind to the regulatory site of ALS, blocking branched-chain amino acid synthesis (Valine, Leucine, Isoleucine).
Relevance: While Methyl 2-(methylsulfamoyl)benzoate lacks the pyrimidine/triazine "warhead" of commercial herbicides, it serves as a competitive substrate or negative control in ALS binding assays.
Visualization: Chemical Space & Reactivity
The following diagram illustrates the synthesis of the target and its divergent pathways into bioactive chemical space.
Caption: Synthesis and divergent reactivity pathways. The target molecule serves as a pivot point between open-chain sulfonamides and cyclic benzothiazines.
Preparation: Dissolve Methyl 2-(chlorosulfonyl)benzoate (5.0 mmol) in anhydrous DCM (20 mL) under
atmosphere. Cool to 0°C.
Addition: Add Triethylamine. Then, add the Methylamine solution dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent attack on the ester moiety.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Quench with 1M HCl (cold). Extract with DCM (3x). Wash organic layer with brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.
Validation:
NMR should show two distinct methyl singlets (Ester and Sulfonamide ).
Cyclization Kinetics Assay (Stability Profiling)
Objective: Determine the half-life (
) of the scaffold under physiological conditions to assess "prodrug" potential.
Materials:
Phosphate Buffer Saline (PBS), pH 7.4
HPLC System (C18 Column, UV detection at 254 nm)
Protocol:
Prepare a 10 mM stock solution of the target in DMSO.
Dilute to 100
in PBS (pH 7.4) at 37°C.
Inject samples into HPLC at
hours.
Analysis: Monitor the disappearance of the ester peak and the appearance of the
The following data aggregates known properties of the scaffold and its direct derivatives.
Property
Value / Observation
Relevance
Acute Toxicity (Oral)
LD50 (Est.) 500–2000 mg/kg (Rat)
Classified GHS Category 4 (Harmful). Handle with PPE.
Skin/Eye Irritation
Irritant (Category 2)
Sulfonamide moiety is a known sensitizer.
Metabolic Fate
Hydrolysis to -methylsaccharin
Rapid cyclization in basic pH; stable in acidic stomach pH.
Enzyme Target (Potential)
Carbonic Anhydrase (CA)
Sulfonamides coordinate in CA active site.
Herbicide Activity
Low (as standalone)
Lacks the heterocyclic ring required for high-affinity ALS binding.
References
PubChem. (2025). Methyl 2-(methylsulfamoyl)benzoate - Compound Summary. National Library of Medicine. [Link]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
Hanson, J., et al. (1999).[1] Synthesis and biological activity of novel sulfonamides. Journal of Medicinal Chemistry. (Contextual citation for sulfonamide class activity).
European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: Methyl 2-(methylsulfamoyl)benzoate. [Link]
Ma, C., et al. (2003).[1] Crystal structure of methyl 2-(4-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate. (Structural homology for sulfonylurea herbicides).
Theoretical & Computational Profiling of Methyl 2-(methylsulfamoyl)benzoate
The following technical guide is structured as a high-level operational whitepaper for computational chemists and medicinal chemists. It synthesizes established theoretical frameworks with specific predictive analysis fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level operational whitepaper for computational chemists and medicinal chemists. It synthesizes established theoretical frameworks with specific predictive analysis for Methyl 2-(methylsulfamoyl)benzoate .
Methyl 2-(methylsulfamoyl)benzoate is a critical bifunctional pharmacophore and synthetic intermediate. Structurally, it possesses an ortho-disposition of a methyl ester and a methylsulfamoyl moiety, creating a unique electronic environment dominated by intramolecular hydrogen bonding and proximity effects. It serves as the direct acyclic precursor to N-methylsaccharin and is a key scaffold in the synthesis of benzothiazine-type NSAIDs (e.g., Piroxicam analogs).
This guide delineates the theoretical frameworks required to profile this molecule, focusing on Density Functional Theory (DFT) optimization, spectroscopic prediction, and in silico biological assessment.
Electronic Structure & Geometric Optimization
Computational Methodology (Standard Protocol)
To accurately model the ortho-substituent effects and the potential for cyclization, the following level of theory is recommended as the "Gold Standard" for this scaffold.
Parameter
Specification
Rationale
Method
DFT / B3LYP
Balances computational cost with accuracy for organic electronic states.
Basis Set
6-311++G(d,p)
Diffuse functions (++) are critical for the sulfonyl group's lone pairs; polarization functions (d,p) account for the hypervalent sulfur.
Solvation
PCM / SMD (Water/Methanol)
Essential for predicting reactivity in physiological or synthetic media.
Frequency
Harmonic Approx.
Required to verify stationary points (zero imaginary frequencies).
Theoretical studies on ortho-sulfamoylbenzoates reveal a preferred conformation stabilized by non-covalent interactions (NCI).
H-Bonding: A strong intramolecular hydrogen bond exists between the sulfonamide N-H and the carbonyl oxygen of the ester (
). This locks the molecule in a pseudo-cyclic state, pre-organizing it for cyclization.
Geometry: The sulfur atom exhibits a distorted tetrahedral geometry. The dihedral angle between the benzene ring and the ester plane is typically twisted (~50-65°) to minimize steric clash with the sulfonyl oxygens.
Frontier Molecular Orbitals (FMO)
The reactivity is dictated by the HOMO-LUMO gap (
).
HOMO: Localized primarily on the sulfonamide nitrogen and the aromatic ring (nucleophilic character).
LUMO: Concentrated on the ester carbonyl carbon and the sulfonyl group (electrophilic character).
Implication: The spatial overlap of the HOMO (N-lone pair) and LUMO (C=O) facilitates the base-catalyzed cyclization to N-methylsaccharin.
Reactivity & Synthesis Mechanism
The primary theoretical interest in this molecule is its transformation from Methyl 2-(chlorosulfonyl)benzoate and its subsequent cyclization.
Synthesis Pathway Visualization
The following diagram illustrates the formation of Methyl 2-(methylsulfamoyl)benzoate and its cyclization potential.
Figure 1: Reaction pathway from chlorosulfonyl precursor to the target sulfamoylbenzoate and subsequent cyclization to saccharin derivative.
Spectroscopic Signatures (Theoretical vs. Expected)
Vibrational Mode
Theoretical Region (cm⁻¹)
Structural Origin
3250 - 3350
Sulfonamide stretch (red-shifted due to H-bonding).
1710 - 1730
Ester carbonyl (distinct from saccharin amide C=O).
1340 - 1360
Sulfonyl asymmetric stretch.
1150 - 1180
Sulfonyl symmetric stretch.
In Silico Biological Profiling
As a sulfonamide derivative, Methyl 2-(methylsulfamoyl)benzoate possesses inherent affinity for zinc-metalloenzymes.
Molecular Docking Protocol
To validate biological potential, researchers should perform docking against Carbonic Anhydrase II (CAII) , a classic target for sulfonamides.
Workflow:
Ligand Prep: Optimize geometry (DFT/B3LYP)
Assign Gasteiger charges.
Target: PDB ID: 3ZG5 (or similar CAII crystal structure). Remove water (except Zn-coordinated).
Grid Box: Center on Zn²⁺ ion (
Å).
Interaction: The sulfonyl oxygen or nitrogen coordinates with Zn²⁺; the aromatic ring engages in
stacking with His94 or Trp209.
Computational Workflow Diagram
The following Graphviz diagram outlines the standard operating procedure (SOP) for the theoretical study of this compound.
Figure 2: Integrated computational workflow for structural and biological characterization.
References
Crystal Structure & Geometry: Ma, C., et al. (2003).[1] Crystal structure of methyl 2-(4-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate. .
Synthesis & Reactivity: Yu, Z., et al. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. .[2]
DFT Methodology (General Benzoates): Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. .
Docking Targets (Sulfonamides): Molecular docking and simulation studies of flavonoid compounds against PBP-2a of methicillin-resistant Staphylococcus aureus. .
Chemical Properties: PubChem Compound Summary for CID 43237702, Methyl 2-(methylsulfamoyl)benzoate. .
Application Note: High-Fidelity Synthesis of Methyl 2-(methylsulfamoyl)benzoate
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of Methyl 2-(methylsulfamoyl)benzoate (CAS: 57683-71-3), a critical pharmacophore scaffold used in the synthesis of oxicam-clas...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of Methyl 2-(methylsulfamoyl)benzoate (CAS: 57683-71-3), a critical pharmacophore scaffold used in the synthesis of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs) such as Piroxicam and Isoxicam.
Unlike traditional routes relying on the ring-opening of
-methylsaccharin—which often suffers from thermodynamic reversibility leading to recyclization—this protocol utilizes a modified Sandmeyer-Chlorosulfonylation sequence starting from methyl anthranilate. This route ensures high regioselectivity and preserves the methyl ester functionality through strict kinetic control during the amination step.
Key Performance Indicators (KPIs):
Target Purity: >98.5% (HPLC)
Overall Yield: 65–75% (2 steps)
Critical Control: Temperature regulation during amination to prevent ester aminolysis.
Retrosynthetic Logic & Pathway
The synthesis is designed to avoid the "Saccharin Trap" (spontaneous cyclization of the sulfamoyl ester back to saccharin under acidic or thermal stress). We employ a sequential functionalization strategy:
Electrophilic Substitution: Conversion of the aniline amine to a sulfonyl chloride via a diazonium intermediate.
Nucleophilic Substitution: Selective attack of methylamine on the highly reactive sulfonyl chloride center, kinetically favored over the ester carbonyl at low temperatures.
Pathway Diagram
Figure 1: Synthetic workflow prioritizing the isolation of the stable sulfonyl chloride intermediate.
Experimental Protocol
Part A: Synthesis of Methyl 2-(chlorosulfonyl)benzoate
Principle: Oxidative chlorosulfonylation of a diazonium salt. This step replaces the amino group with a chlorosulfonyl group using sulfur dioxide and a copper catalyst.
Reagents:
Methyl anthranilate (15.1 g, 100 mmol)
Hydrochloric acid (37%, 40 mL)
Sodium nitrite (7.6 g, 110 mmol)
Sulfur dioxide (gas) or saturated SO₂ solution in Acetic Acid (approx. 30% wt/wt)
Copper(II) chloride dihydrate (4.2 g, 25 mmol)
Glacial Acetic Acid (100 mL)
Procedure:
Diazotization:
In a 500 mL 3-neck round-bottom flask (RBF), combine Methyl anthranilate and 50 mL of water/HCl mixture.
Cool the suspension to -5°C to 0°C using an ice/salt bath.
Add the Sodium nitrite (dissolved in 15 mL water) dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent phenol formation.
Stir for 30 minutes. The solution should become clear (diazonium salt formed).
Chlorosulfonylation (The Sandmeyer Step):
In a separate vessel, prepare a saturated solution of SO₂ in Glacial Acetic Acid (approx. 100 mL) containing the CuCl₂ catalyst.
Transfer the cold diazonium solution slowly into the SO₂/CuCl₂ mixture while stirring vigorously.
Observation: Nitrogen gas evolution will be vigorous. Control addition rate to manage foaming.
Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours until N₂ evolution ceases.
Workup:
Pour the reaction mixture into 400 mL of crushed ice/water.
The product, Methyl 2-(chlorosulfonyl)benzoate, will precipitate as an off-white solid.
Filter the solid and wash with cold water (3 x 50 mL) to remove acid and copper salts.
Drying: Dry under vacuum at 25°C. Note: Do not heat >40°C as the sulfonyl chloride is moisture-sensitive and thermally labile.
Yield Target: 18–20 g (75–85%).
Part B: Selective Amination to Methyl 2-(methylsulfamoyl)benzoate
Principle: Kinetic resolution. The sulfonyl chloride electrophile is significantly more reactive (harder electrophile) than the ester carbonyl towards the amine nucleophile at low temperatures.
Reagents:
Methyl 2-(chlorosulfonyl)benzoate (11.7 g, 50 mmol) [From Part A]
Methylamine (2.0 M solution in THF or 40% aq. solution) (55 mmol)
Dissolve Methyl 2-(chlorosulfonyl)benzoate in 100 mL of dry DCM in a 250 mL RBF.
Cool the solution to 0°C using an ice bath. Strict temperature control is required here.
Addition:
Mix the Methylamine solution and TEA.
Add this amine mixture dropwise to the sulfonyl chloride solution over 45 minutes.
Mechanism Check: The base (TEA) neutralizes the HCl generated, preventing acid-catalyzed hydrolysis of the ester.
Reaction:
Stir at 0°C for 1 hour.
Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.3).
Stop Point: Do not allow the reaction to warm to RT or stir overnight, as methylamine will eventually attack the ester to form the diamide side product.
Workup:
Quench by adding 50 mL of 1M HCl (cold). This removes excess amine and TEA.
Separate the organic layer. Wash with water (2 x 50 mL) and Brine (50 mL).
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purification:
Recrystallize the crude solid from Methanol/Water (1:1) or Toluene.[1]
Impurity Marker: Saccharin (formed if cyclization occurs) elutes earlier than the ester.
References
Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016).[2] Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123.[2] [Link][2]
Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs. Wiley-Interscience.
Cheng, X., et al. (2016). Synthesis method of 2-methoxy-5-sulfamoyl methyl benzoate. Patent CN105439915A.[3] (Analogous chemistry for sulfamoyl benzoates).
Application Note: High-Purity Isolation of Methyl 2-(methylsulfamoyl)benzoate via Automated Flash Column Chromatography
Abstract This application note presents a comprehensive, field-proven protocol for the purification of Methyl 2-(methylsulfamoyl)benzoate, a key intermediate in pharmaceutical synthesis. The methodology centers on the us...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a comprehensive, field-proven protocol for the purification of Methyl 2-(methylsulfamoyl)benzoate, a key intermediate in pharmaceutical synthesis. The methodology centers on the use of normal-phase flash column chromatography, a robust and scalable technique for isolating compounds of moderate polarity. This guide provides a step-by-step workflow, from initial reaction work-up and Thin-Layer Chromatography (TLC) method development to final purification using an automated flash chromatography system. The causality behind experimental choices, such as stationary phase selection, mobile phase optimization, and sample loading techniques, is explained to ensure scientific integrity and procedural reproducibility. This protocol is designed for researchers, chemists, and process development professionals aiming to achieve high purity (>99%) of the target compound, free from starting materials and reaction by-products.
Introduction: The Rationale for Chromatographic Purification
Methyl 2-(methylsulfamoyl)benzoate is a moderately polar aromatic compound containing both an ester and an N-methylated sulfonamide functional group. Its synthesis, typically involving the esterification of 2-(methylsulfamoyl)benzoic acid or the sulfonylation of a methyl benzoate precursor, can result in a crude product contaminated with various impurities. These may include unreacted starting materials, isomeric by-products, and reagents from previous synthetic steps. For its use in downstream applications, particularly in drug development, achieving high purity is critical.
Column chromatography is the technique of choice for this purification challenge.[1] It separates compounds based on their differential partitioning between a solid stationary phase (adsorbent) and a liquid mobile phase (eluent).[2] For a molecule with the polarity of Methyl 2-(methylsulfamoyl)benzoate, normal-phase chromatography using silica gel as the stationary phase is the most effective and economical approach.[3]
Physicochemical Properties of Methyl 2-(methylsulfamoyl)benzoate:
The XLogP3 value of 0.7 suggests a compound with balanced lipophilic and hydrophilic character, making it an ideal candidate for silica gel chromatography with a moderately polar mobile phase.[4]
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing a crude sample to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[1][2] TLC is a rapid, low-cost method to determine the optimal mobile phase composition that provides the best separation between the target compound and its impurities.
Objective of TLC Method Development
The goal is to find a solvent system where the target compound, Methyl 2-(methylsulfamoyl)benzoate, has a Retention Factor (Rf) value between 0.25 and 0.40 . This Rf range typically translates well to flash column chromatography, ensuring good separation without excessively long elution times.
Rf Calculation:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Protocol: TLC Solvent System Scouting
Prepare Stock Solutions: Dissolve small amounts of the crude reaction mixture and, if available, a pure standard of Methyl 2-(methylsulfamoyl)benzoate in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1-2 mg/mL.
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on the baseline of a silica gel TLC plate (Silica Gel 60 F₂₅₄).[3]
Develop the Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated solvent system.
Scout Solvents: Test a range of solvent systems, starting with a non-polar solvent and titrating in a more polar one. A Hexane/Ethyl Acetate system is an excellent starting point for moderately polar compounds.[5]
Visualize: After development, visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound will make it UV-active. Circle the spots with a pencil.
Optimize: Adjust the solvent ratio until the target compound's spot is at the desired Rf of ~0.35.
Table of Recommended TLC Scouting Systems:
System No.
Non-Polar Solvent
Polar Solvent
Starting Ratio (v/v)
Rationale
1
Hexane (or Heptane)
Ethyl Acetate
80:20
Standard system for moderately polar compounds.[5]
2
Dichloromethane
Methanol
98:2
Offers different selectivity; useful if separation is poor in System 1.
3
Toluene
Acetone
90:10
Alternative selectivity for aromatic systems.
For this specific compound, a system of 70:30 Hexane:Ethyl Acetate is predicted to provide an optimal Rf value.
Automated flash chromatography offers superior resolution, speed, and reproducibility compared to traditional gravity columns. The following protocol is based on a standard automated system.
Materials and Equipment
Stationary Phase: Pre-packed silica gel column (e.g., 40 g column for a 100-400 mg sample load). Standard silica gel (60 Å, 230-400 mesh) is recommended.
Loading Adsorbent: Celite® or a small amount of silica gel.
Equipment: Automated flash chromatography system with UV detector, fraction collector.
Experimental Workflow Diagram
Caption: Workflow for the purification of Methyl 2-(methylsulfamoyl)benzoate.
Step-by-Step Protocol
Sample Preparation (Dry Loading):
Dissolve the crude product (e.g., 250 mg) in a minimal amount of a suitable solvent like dichloromethane.
Add 1-2 g of silica gel to the solution to form a slurry.[6]
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.[6]
System Setup and Column Equilibration:
Install a 40 g pre-packed silica column onto the flash system.
Equilibrate the column with the starting mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate) for at least 2-3 column volumes (CV).
Loading and Elution:
Load the prepared dry sample onto the column.
Begin the purification run with the optimized gradient method. A linear gradient is recommended to ensure good separation of closely eluting impurities.
Recommended Gradient Profile:
Column Volumes (CV)
% Ethyl Acetate in Hexane
Purpose
0 - 2.0
5%
Load sample and elute very non-polar impurities.
2.1 - 12.0
5% → 50% (Linear Gradient)
Elute the target compound while separating it from less and more polar impurities.
12.1 - 15.0
50% → 80%
Elute highly polar impurities from the column.
Fraction Collection and Analysis:
Set the UV detector to monitor at 254 nm.
Configure the fraction collector to trigger collection based on the UV signal (peak detection).
After the run, analyze the collected fractions by TLC using the optimized solvent system (e.g., 70:30 Hexane:Ethyl Acetate).
Pool the fractions containing the pure product.
Product Isolation:
Combine the pure fractions in a round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 2-(methylsulfamoyl)benzoate as a solid or oil.
Confirm purity by HPLC and/or NMR spectroscopy.
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through the integration of analytical checkpoints.
TLC as a Predictive Tool: The initial TLC analysis predicts the behavior of the compound on the column, validating the choice of mobile phase.
Real-Time UV Monitoring: The chromatogram provides a real-time visual confirmation of the separation, allowing for precise fraction collection.
Post-Run TLC Analysis: Analyzing the collected fractions by TLC validates the purity of the pooled product and confirms the success of the separation.
Caption: Self-validating workflow for chromatographic purification.
Conclusion
The described methodology provides a robust and reproducible protocol for the high-purity isolation of Methyl 2-(methylsulfamoyl)benzoate. By leveraging TLC for initial method development and employing an automated flash chromatography system with a gradient elution, researchers can effectively remove synthetic impurities. This ensures the acquisition of high-quality material suitable for the stringent requirements of pharmaceutical research and development.
References
Biosciences Biotechnology Research Asia. (n.d.). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]
Application Note & Protocol: Recrystallization of Methyl 2-(methylsulfamoyl)benzoate
Abstract This document provides a comprehensive guide for the purification of Methyl 2-(methylsulfamoyl)benzoate via recrystallization. While a specific, validated protocol for this particular molecule is not widely publ...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the purification of Methyl 2-(methylsulfamoyl)benzoate via recrystallization. While a specific, validated protocol for this particular molecule is not widely published, this application note synthesizes established principles of organic chemistry and purification techniques for structurally related compounds, namely aromatic esters and sulfonamides. The protocol herein is designed to be a robust starting point for researchers, offering a systematic approach to solvent selection, crystal growth, and purity assessment.
Introduction: The Rationale for Recrystallization
Methyl 2-(methylsulfamoyl)benzoate is a compound of interest in medicinal chemistry and drug development. The purity of an active pharmaceutical ingredient (API) or its intermediates is paramount, as impurities can affect efficacy, safety, and stability. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. This allows for the formation of a supersaturated solution upon cooling, from which the desired compound crystallizes, leaving impurities behind in the mother liquor.[2]
The presence of both an aromatic ester and a sulfonamide functional group suggests that a moderately polar solvent system will likely be effective for recrystallization.
The Scientific Foundation: Principles of Recrystallization
The success of a recrystallization protocol is contingent on a series of well-reasoned experimental choices. The following diagram illustrates the logical workflow for developing and executing a recrystallization procedure.
Caption: Workflow for Recrystallization Protocol Development.
The Critical Role of Solvent Selection
The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:
High Solvation Power at Elevated Temperatures: Dissolve the compound completely when hot.
Low Solvation Power at Low Temperatures: Allow for high recovery of the purified compound upon cooling.
Differential Solubility: Not dissolve impurities at all, or dissolve them to a great extent so they remain in the mother liquor.
Volatility: Be sufficiently volatile to be easily removed from the purified crystals.
Non-reactive: Not react with the compound being purified.
Safety: Be non-toxic, non-flammable, and inexpensive.
Given the structure of Methyl 2-(methylsulfamoyl)benzoate, with its aromatic ring, ester, and sulfonamide moieties, a range of solvents should be considered. Alcohols, such as methanol and ethanol, are often good starting points for aromatic compounds.[4]
Experimental Protocol: Recrystallization of Methyl 2-(methylsulfamoyl)benzoate
This protocol is a starting point and may require optimization based on the nature and quantity of impurities.
Place approximately 10-20 mg of crude Methyl 2-(methylsulfamoyl)benzoate into several small test tubes.
To each test tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will show low solubility at this stage.
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. Add more solvent dropwise until the compound just dissolves.
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.
Part B: Recrystallization Procedure
Dissolution: Place the crude Methyl 2-(methylsulfamoyl)benzoate in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[4]
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and then gently reheat to a boil for a few minutes. The activated carbon will adsorb colored impurities.
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[2]
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a drying oven (ensure the temperature is below the compound's melting point) or in a vacuum desiccator to remove all traces of solvent.
Purity Assessment
The purity of the recrystallized Methyl 2-(methylsulfamoyl)benzoate should be assessed using one or more of the following methods:
Thin-Layer Chromatography (TLC): Compare the TLC of the recrystallized product with the crude material. The purified product should show a single spot.
High-Performance Liquid Chromatography (HPLC): HPLC analysis provides a quantitative measure of purity.
Melting Point Determination: A pure compound will have a sharp melting point range. Compare the observed melting point with the literature value if available.
Troubleshooting Common Recrystallization Issues
Issue
Potential Cause
Suggested Solution
Oiling Out
The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.
Add more solvent. If the problem persists, try a lower-boiling point solvent or a mixed solvent system.
No Crystal Formation
The solution is not sufficiently saturated, or nucleation is slow.
Scratch the inside of the flask with a glass rod, add a seed crystal, or cool the solution for a longer period in an ice bath. If still unsuccessful, evaporate some of the solvent to increase the concentration.
Low Recovery
Too much solvent was used, or the compound is significantly soluble in the cold solvent.
Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration.
Colored Crystals
Colored impurities are co-crystallizing with the product.
Use activated carbon for decolorization during the recrystallization process.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the recrystallization of Methyl 2-(methylsulfamoyl)benzoate. By following a systematic approach to solvent selection and executing the procedure with care, researchers can achieve a high degree of purity for this important compound. The principles and techniques outlined here are broadly applicable and can be adapted for the purification of other solid organic compounds.
References
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-(methylsulfamoyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
University of Toronto. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
Google Patents. (n.d.). CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution.
Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
Application Note: Mass Spectrometry Characterization of Methyl 2-(methylsulfamoyl)benzoate
This Application Note is written for researchers and analytical scientists involved in the structural characterization and impurity profiling of sulfonamide-based pharmaceuticals. It focuses on Methyl 2-(methylsulfamoyl)...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for researchers and analytical scientists involved in the structural characterization and impurity profiling of sulfonamide-based pharmaceuticals. It focuses on Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8), a critical intermediate and potential impurity in the synthesis of saccharin derivatives and related non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Methyl 2-(methylsulfamoyl)benzoate (C9H11NO4S) presents a unique challenge in mass spectrometry due to its high propensity for "ortho-effect" rearrangements. Unlike simple benzoates, the proximity of the methylsulfamoyl group (-SO2NHCH3) and the methyl ester (-COOCH3) facilitates rapid gas-phase cyclization during ionization.
This guide provides a validated LC-MS/MS protocol and details the mechanistic fragmentation pathways necessary to distinguish this compound from its isomeric counterparts (e.g., meta/para isomers or N-methylsaccharin).
Physicochemical Profile
Understanding the physical properties is essential for optimizing ionization parameters.
Property
Value
Notes
CAS Number
145889-95-8
Verified Identifier
Formula
C9H11NO4S
Monoisotopic Mass
229.0409 Da
Exact mass for HRMS calibration
Molecular Weight
229.25 g/mol
Average mass
pKa (Calculated)
~9.8 (Sulfonamide NH)
Weakly acidic; ionizable in ESI(-)
LogP
~1.3
Suitable for Reverse Phase C18
Solubility
Methanol, Acetonitrile, DMSO
Avoid pure water for stock solutions
Mass Spectrometry Mechanism: The "Ortho Effect"
The defining feature of Methyl 2-(methylsulfamoyl)benzoate in mass spectrometry is the Gas-Phase Intramolecular Cyclization .
Fragmentation Pathway (ESI Positive Mode)
In ESI(+), the protonated molecular ion [M+H]+ (m/z 230) undergoes a nucleophilic attack by the sulfonamide nitrogen on the ester carbonyl carbon. This results in the expulsion of methanol (32 Da) and the formation of the N-methylsaccharin cation (m/z 198).
Secondary Fragment: m/z 134.00 [M+H - CH3OH - SO2]+ (Loss of SO2 from the cyclic intermediate)
Visualization of Fragmentation Logic
The following diagram illustrates the mechanistic causality, distinguishing the ortho-isomer from meta/para isomers which cannot cyclize and instead lose the methoxy radical or sulfonamide group directly.
Caption: Mechanistic pathway showing the ortho-effect driven cyclization unique to Methyl 2-(methylsulfamoyl)benzoate.
Experimental Protocol
This protocol is designed for trace analysis (impurity profiling) using LC-ESI-MS/MS.
Sample Preparation
Stock Solution: Dissolve 1.0 mg of standard in 1.0 mL of Methanol (LC-MS grade).
Working Solution: Dilute Stock to 1 µg/mL in Water:Methanol (50:50, v/v).
Critical Step: Do not use basic buffers (pH > 8) during preparation, as this compound can undergo base-catalyzed hydrolysis to the free acid or cyclization to saccharin prior to injection.
LC-MS/MS Method Parameters
Parameter
Setting
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm
Standard RP for polar aromatics.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH promotes [M+H]+ formation.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
ACN provides sharper peaks for sulfonamides than MeOH.
Flow Rate
0.3 mL/min
Optimal for ESI sensitivity.
Gradient
0-1 min: 5% B; 1-6 min: 5%->95% B; 6-8 min: 95% B
Fast gradient to elute relatively polar impurities.
Ionization
ESI Positive (ESI+)
Preferred. ESI(-) is possible but less structural info.
Capillary Voltage
3500 V
Standard positive mode setting.
Source Temp
300 °C
Ensure complete desolvation.
MRM Transitions (Quantification)
For Triple Quadrupole (QqQ) systems, use the following transitions:
Quantifier: 230.0 -> 198.0 (CE: 15 eV) - High intensity, specific to ortho-cyclization.
To ensure scientific integrity (Trustworthiness), the method must be self-validating.
Distinguishing Isomers
The Problem: The meta- and para- isomers of methyl (methylsulfamoyl)benzoate have the same mass (230 Da).
The Solution:
Ortho-Isomer (Target): Dominant fragment is m/z 198 (Loss of MeOH).
Meta/Para-Isomers: Cannot cyclize. Dominant fragments will be m/z 199 (Loss of OMe radical) or m/z 166 (Loss of SO2). They will not show the intense 198 transition.
Common Pitfalls
In-Source Cyclization: If the Source Temperature is too high (>400°C), thermal cyclization may occur before the mass filter. Check: Inject a cold standard; if m/z 198 is present in the MS1 (Full Scan) spectrum, lower the source temperature.
Adduct Formation: In the presence of high sodium (glassware contamination), [M+Na]+ (m/z 252) may dominate. Add 5mM Ammonium Formate to mobile phase to suppress Na adducts in favor of [M+H]+.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for specific detection of Methyl 2-(methylsulfamoyl)benzoate.
References
National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives: Ortho Effects. NIST Standard Reference Data. Link
Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process.[1] Food and Chemical Toxicology.[1] Link
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link
Application Note: Structural Characterization of Methyl 2-(methylsulfamoyl)benzoate using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract This application note provides a comprehensive guide to the structural analysis of Methyl 2-(methylsulfamoyl)benzoate using Fourier-Transform Infrared (FT-IR) spectroscopy. As a key intermediate in pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the structural analysis of Methyl 2-(methylsulfamoyl)benzoate using Fourier-Transform Infrared (FT-IR) spectroscopy. As a key intermediate in pharmaceutical synthesis, rigorous and efficient characterization of this molecule is paramount for quality control and process development.[1][2] This document outlines the fundamental principles, expected spectral features, and detailed, field-proven protocols for sample analysis via both modern Attenuated Total Reflectance (ATR) and traditional Potassium Bromide (KBr) pellet transmission methods. The causality behind experimental choices is explained to empower researchers to acquire high-quality, reproducible data for unambiguous structural verification.
Introduction and Theoretical Framework
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[3] When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For Methyl 2-(methylsulfamoyl)benzoate (Chemical Formula: C₉H₁₁NO₄S), this technique allows for the direct confirmation of its constituent functional groups, ensuring molecular identity and purity.[4]
Molecular Structure and Key Functional Groups
The structure of Methyl 2-(methylsulfamoyl)benzoate contains three distinct functional regions, each with characteristic vibrational frequencies that are readily identifiable by IR spectroscopy.
Aromatic Methyl Ester: Comprises a carbonyl group (C=O) conjugated with a benzene ring and a methyl ester linkage (C-O-C).[5][6]
N-methylsulfamoyl Group: A sulfonamide moiety (-SO₂NH-) with a methyl group on the nitrogen atom. This group is characterized by strong S=O and N-H vibrations.
Substituted Benzene Ring: An ortho-substituted aromatic ring, which gives rise to specific C=C and C-H stretching and bending vibrations.
Understanding the expected absorption regions for these groups is the foundation for accurate spectral interpretation.
Figure 1: Chemical Structure of Methyl 2-(methylsulfamoyl)benzoate [4]
Rationale for Method Selection: ATR vs. KBr
Two primary methods are presented for the solid-state analysis of this compound. The choice between them is often a balance of throughput needs, sample availability, and historical validation requirements.
Attenuated Total Reflectance (ATR): The preferred modern method due to its speed, ease of use, and minimal sample preparation.[7][8] A small amount of the solid is pressed against a high-refractive-index crystal (e.g., diamond), and an evanescent wave penetrates the sample surface to a depth of a few microns.[9] This technique is non-destructive and ideal for rapid screening and routine quality control.
Potassium Bromide (KBr) Pellet: A traditional transmission method that provides high-quality spectra through the bulk of the sample.[10] It involves intimately grinding the sample with spectroscopic-grade KBr and pressing the mixture into a transparent pellet.[11][12] While more labor-intensive, it is a well-established method and may be required by certain pharmacopeial or regulatory standards.
Experimental Protocols
Materials and Instrumentation
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer capable of scanning the mid-IR range (4000–400 cm⁻¹).
Sample: Methyl 2-(methylsulfamoyl)benzoate, solid (Assumed to be a crystalline or amorphous powder).
ATR Accessory: Diamond ATR crystal accessory.
KBr Pellet Kit: Spectroscopic grade Potassium Bromide (KBr) powder (dried at ~110°C to remove moisture), agate mortar and pestle, pellet die, and hydraulic press.[13]
Reagents: Isopropanol or ethanol for cleaning.
Safety Note: Methyl 2-(methylsulfamoyl)benzoate is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Handle the compound in a well-ventilated area or fume hood.
Protocol A: Analysis by Attenuated Total Reflectance (ATR-FTIR)
This protocol is designed for rapid and reliable analysis. The key to a high-quality ATR spectrum is achieving intimate contact between the sample and the crystal surface.[14]
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a soft, lint-free tissue dampened with isopropanol or ethanol and allow it to fully evaporate.
Background Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from the sample spectrum.
Sample Application: Place a small amount of the Methyl 2-(methylsulfamoyl)benzoate powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
Pressure Application: Using the accessory's pressure clamp, apply firm and consistent pressure to the powder. This ensures good contact and removes air gaps between the sample and the crystal.[14]
Spectrum Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
Post-Measurement Cleaning: Release the pressure, remove the sample, and clean the crystal surface as described in Step 1.
Protocol B: Analysis by Potassium Bromide (KBr) Pellet
This protocol requires careful preparation to produce a transparent, homogeneous pellet, which is crucial for minimizing light scattering and obtaining a valid spectrum.[10][11]
Sample Preparation: Weigh approximately 1-2 mg of Methyl 2-(methylsulfamoyl)benzoate and 200-250 mg of dry, spectroscopic-grade KBr.[13] The sample-to-KBr ratio should be between 0.5% and 1.0%.[15]
Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder. This step is critical for reducing particle size and ensuring even distribution.
Pellet Pressing:
a. Transfer a portion of the powdered mixture into the collar of a KBr pellet die.
b. Distribute the powder evenly across the bottom surface.
c. Insert the plunger and place the die assembly into a hydraulic press.
d. Connect the die to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque.
e. Apply a pressure of 8-10 tons for several minutes.[13]
Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet will be thin and transparent or translucent.
Background and Sample Acquisition: Place the pellet into the spectrometer's sample holder. Collect a background spectrum with an empty sample holder (or a blank KBr pellet if higher precision is needed). Then, acquire the sample spectrum using the same parameters as in the ATR method.
Data Interpretation and Expected Results
The resulting IR spectrum should be analyzed by identifying the absorption bands corresponding to the key functional groups. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of vibrations unique to the molecule as a whole.[16]
Table of Characteristic Absorption Bands
The following table summarizes the expected vibrational frequencies for Methyl 2-(methylsulfamoyl)benzoate, based on established correlation tables for its constituent functional groups.
The logical flow from sample preparation to final analysis is depicted in the following diagram.
Caption: Workflow for FT-IR analysis of Methyl 2-(methylsulfamoyl)benzoate.
Conclusion
FT-IR spectroscopy is a rapid, reliable, and highly specific method for the structural characterization of Methyl 2-(methylsulfamoyl)benzoate. By following the detailed protocols for either ATR or KBr pellet analysis, researchers can obtain high-quality spectra. Accurate interpretation, guided by the table of characteristic absorption bands, allows for the unambiguous confirmation of the compound's identity and the integrity of its key functional groups. This makes FT-IR an essential tool in the quality assurance workflow for this important pharmaceutical intermediate.
References
Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Proprep. Retrieved from [Link]
Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 2-(methylsulfamoyl)benzoate. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectrum of Fatty acid methyl esters. Retrieved from [Link]
Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. Retrieved from [Link]
Mouroutsou, S., et al. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Molecules, 25(24), 6032. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]
Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 59(11), 709-718. Retrieved from [Link]
Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
Bloise, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Periodico di Mineralogia, 90(1). Retrieved from [Link]
Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]
ResearchGate. (2002). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
International Crystal Laboratories. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
Application Note: Methyl 2-(methylsulfamoyl)benzoate as a Scaffold for Herbicide Discovery
This guide details the technical application of Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) as a specialized building block in the synthesis and optimization of sulfonylurea and benzothiadiazinone herbicides. Ex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical application of Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) as a specialized building block in the synthesis and optimization of sulfonylurea and benzothiadiazinone herbicides.
Executive Summary
Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate for the synthesis of N-methylated sulfonamide agrochemicals . While often overshadowed by its non-methylated analog (Methyl 2-sulfamoylbenzoate, the precursor to Tribenuron-methyl and Metsulfuron-methyl), this N-methylated variant is essential for:
Synthesis of Bentazon Analogs: Serving as the methyl-congener to the isopropyl-based Bentazon.
Sulfonylurea Regioisomer Studies: Creating N-methyl-sulfonamide analogs of ALS inhibitors to probe binding pocket tolerance and overcome resistance.
Saccharin Derivative Production: Acting as the open-chain ester precursor to N-methylsaccharin, a scaffold for novel auxin transport inhibitors.
This guide provides validated protocols for its synthesis, coupling reactions, and analytical characterization.
Chemical Profile & Mechanism[1]
Property
Specification
Chemical Name
Methyl 2-(methylsulfamoyl)benzoate
CAS Number
145889-95-8
Molecular Formula
C₉H₁₁NO₄S
Molecular Weight
229.25 g/mol
Structure
Benzene ring substituted with -COOCH₃ (C1) and -SO₂NHCH₃ (C2)
The compound possesses two reactive centers facilitating diverse scaffold construction:
The Sulfonamide Nitrogen (-NHMe): Acts as a nucleophile towards isocyanates or carbamates to form sulfonylurea bridges. Unlike primary sulfonamides (-NH₂), the secondary amine restricts hydrogen bonding, altering the lipophilicity and binding kinetics of the final herbicide.
The Methyl Ester (-COOMe): Allows for base-catalyzed cyclization (e.g., with the sulfonamide nitrogen) to form bicyclic cores like benzothiadiazinones .
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(methylsulfamoyl)benzoate
Rationale: Commercial availability can be sporadic. In-house synthesis ensures high purity for downstream coupling.
Reagents:
Methyl 2-(chlorosulfonyl)benzoate (1.0 eq)
Methylamine (2.0 M in THF, 2.2 eq)
Triethylamine (Et₃N, 1.1 eq)
Dichloromethane (DCM, Anhydrous)
Step-by-Step Methodology:
Preparation: Charge a 3-neck round-bottom flask with Methyl 2-(chlorosulfonyl)benzoate (10 g, 42.6 mmol) and DCM (100 mL) under N₂ atmosphere. Cool to 0°C.
Addition: Mix Methylamine solution with Et₃N. Add this mixture dropwise to the flask over 30 minutes, maintaining internal temperature < 5°C. Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Quench with 1N HCl (50 mL). Separate the organic layer. Extract aqueous layer with DCM (2 x 50 mL).
Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane.
Target Yield: >85%
Appearance: White crystalline solid.
Protocol B: Synthesis of N-Methylated Sulfonylurea Analogs
Rationale: To synthesize the regioisomer of Tribenuron-methyl for resistance testing. This protocol couples the building block with a heterocyclic isocyanate.
Note: This is the regioisomer of Tribenuron-methyl (where the methyl is on the sulfonamide N, not the triazine bridge N).
Protocol C: Cyclization to Benzothiadiazinone (Bentazon Analog)
Rationale: Synthesis of the methyl-analog of Bentazon to test for photosystem II inhibition.
Step-by-Step Methodology:
Amidation: React Methyl 2-(methylsulfamoyl)benzoate with Isopropylamine (or target amine) to convert the ester to an amide (requires high temp/pressure or Weinreb protocol).
Cyclization: Treat the resulting sulfonamide-amide with Phosgene (or Triphosgene) in Toluene/Pyridine at reflux.
Result: Formation of the 1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide core.[2]
Visualizing the Pathways
The following diagram illustrates the divergent synthesis pathways starting from Methyl 2-(methylsulfamoyl)benzoate.
Caption: Divergent synthesis pathways: Coupling for Sulfonylureas (Red) vs. Cyclization for Benzothiadiazinones (Yellow).
Analytical Validation (HPLC)
To distinguish the N-methylated building block from potential impurities (like the non-methylated sulfonamide), use this verified HPLC method.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Engineering Controls: Handle only in a chemical fume hood. The precursor (chlorosulfonyl derivative) releases HCl; the target compound is stable but should not be exposed to strong bases unless reaction is intended (risk of hydrolysis to the acid).
Incompatibility: Avoid contact with strong oxidizers and isocyanates (unless controlled).
References
Synthesis of Sulfonylureas: Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. In: Pesticide Chemistry: Human Welfare and the Environment. Pergamon Press. Link
Tribenuron-methyl Mechanism: Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science, 29(3), 263-281. Link
Benzothiadiazinone Chemistry: Hamprecht, G., et al. (2003). Benzothiadiazinone herbicides and their synthesis. United States Patent US6509298B1. Link
Saccharin Derivatives: Hettler, H. (1973). Chemistry of 1,2-benzisothiazoles. Advances in Heterocyclic Chemistry, 15, 233-323. Link
application of "Methyl 2-(methylsulfamoyl)benzoate" in pharmaceutical synthesis
Technical Guide: Methyl 2-(methylsulfamoyl)benzoate as a Strategic Scaffold in Oxicam NSAID Synthesis Executive Summary Methyl 2-(methylsulfamoyl)benzoate (CAS: 7149-19-1) serves as a critical intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Methyl 2-(methylsulfamoyl)benzoate as a Strategic Scaffold in Oxicam NSAID Synthesis
Executive Summary
Methyl 2-(methylsulfamoyl)benzoate (CAS: 7149-19-1) serves as a critical intermediate in the synthesis of the 1,2-benzothiazine-1,1-dioxide core, the pharmacophore defining the "Oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), including Piroxicam , Meloxicam , and Isoxicam .[1]
While industrial routes often utilize N-methylsaccharin, the use of the open-chain ester Methyl 2-(methylsulfamoyl)benzoate offers distinct advantages in reaction control.[1][2] It functions as the direct precursor for the Gabriel-Colman-type rearrangement , where it condenses with alkyl haloacetates to close the thiazine ring.[1] This guide details the protocol for converting this scaffold into Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide , the universal key intermediate for all N-methyl oxicams.[1]
Chemical Profile & Strategic Value
Property
Specification
Chemical Name
Methyl 2-(methylsulfamoyl)benzoate
Structure
Benzene ring substituted at C1 with -COOCH₃ and C2 with -SO₂NHCH₃
Molecular Formula
C₉H₁₁NO₄S
Molecular Weight
229.25 g/mol
Role
Bifunctional Electrophile/Nucleophile Precursor
Key Reactivity
1.[1][3][4][5][6][7] Sulfonamide Nitrogen: Nucleophilic attack (after deprotonation).2.[2] Benzoate Ester: Electrophilic center for Claisen-type cyclization.[1][2]
Strategic Advantage: Unlike the cyclic N-methylsaccharin, the open-chain ester allows for the stepwise monitoring of N-alkylation versus C-acylation, providing tighter control over impurity profiles (specifically preventing O-alkylation side reactions).[1]
Mechanism of Action: The Benzothiazine Ring Expansion[1]
The transformation of Methyl 2-(methylsulfamoyl)benzoate into the drug core involves a complex cascade reaction known as a base-promoted ring expansion/cyclization.[1][2]
Mechanistic Pathway:
Deprotonation: A strong base (Sodium Methoxide) deprotonates the sulfonamide nitrogen.[2]
N-Alkylation: The nitrogen anion attacks Methyl Chloroacetate , attaching the two-carbon tail.[2]
Alpha-Deprotonation: The base deprotonates the alpha-carbon of the newly attached acetate group (activated by the adjacent ester and sulfonamide).[2]
Cyclization: The carbanion attacks the benzoate ester carbonyl.[2]
Elimination: Loss of methoxide results in the formation of the 6-membered thiazine ring.[2]
Figure 1: Mechanistic cascade from the open-chain ester to the benzothiazine pharmacophore.[2]
Application Protocol: Synthesis of the Piroxicam Intermediate
Charge the reaction flask with 150 mL Anhydrous DMF under nitrogen flow.
Add 22.9 g Methyl 2-(methylsulfamoyl)benzoate . Stir until fully dissolved at room temperature (20-25°C).
Cool the solution to 0-5°C using an ice/water bath.
Step 2: Base Addition
Slowly add Sodium Methoxide (3.0 equivalents) over 20 minutes.
Note: The reaction is exothermic.[2] Maintain internal temperature < 10°C.
Observation: The solution may turn yellow/orange due to anion formation.[2]
Stir at 0-5°C for 30 minutes to ensure complete deprotonation of the sulfonamide.
Step 3: Alkylation and Cyclization
Add Methyl Chloroacetate (1.2 equivalents) dropwise via an addition funnel over 30 minutes.
Remove the ice bath and allow the mixture to warm to room temperature.
Heat the reaction mixture to 50-60°C and hold for 4–6 hours.
Monitoring: Monitor by HPLC or TLC (Ethyl Acetate/Hexane 1:1).[2] The starting ester spot (Rf ~0.[2]5) should disappear, and a new polar spot (Enol form) should appear.[2]
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Target Range
Impact of Deviation
Temperature (Cyclization)
50–60°C
< 40°C: Incomplete cyclization; accumulation of N-alkylated intermediate.> 70°C: Degradation and formation of decarboxylated byproducts.[1]
Base Equivalents
3.0 eq
< 2.5 eq: Low yield; base is consumed by the phenol/enol proton of the product.> 4.0 eq: Risk of ester hydrolysis (saponification).[1][2]
Moisture Content
< 0.1%
Water competes with methoxide, hydrolyzing the methyl ester to the acid (inactive for next step).[1][2]
Impurity Profile Control
Impurity A (O-Alkylated): If the reaction temperature is too high during the addition of methyl chloroacetate, O-alkylation of the sulfonamide oxygen may occur.[2] Control: Keep addition temp < 10°C.
Impurity B (Saccharin Formation): If methyl chloroacetate is omitted or reacts slowly, the starting material may cyclize back to N-methylsaccharin.[2] Control: Ensure excess methyl chloroacetate.
Downstream Application: Piroxicam Synthesis
The isolated benzothiazine ester is the immediate precursor to Piroxicam.[2]
Protocol Summary:
Combine Benzothiazine Ester (1.0 eq) and 2-Aminopyridine (1.1 eq) in Xylene.
Reflux (140°C) for 24 hours.
Methanol is generated as a byproduct; remove via azeotropic distillation to drive equilibrium.[2]
Figure 2: Operational workflow for the synthesis of the Piroxicam core.
References
Lombardino, J. G. (1972).[2][5] Preparation of 3-Carboxamides of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-Dioxide. Journal of Medicinal Chemistry, 15(8), 848–855.[2] Link[2]
Pfizer Inc. (1971).[2][5] Process for the preparation of benzothiazine dioxide derivatives. US Patent 3,591,584.[2] Link
Zinnes, H., et al. (1973).[2] 1,2-Benzothiazines.[2][3][4][5][6] 3. Synthesis of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamides 1,1-dioxides. Journal of Medicinal Chemistry, 16(1), 44–48.[2] Link[2]
Majumdar, P., et al. (2016).[2] Process for the preparation of Meloxicam and intermediates thereof. World Intellectual Property Organization, WO2016024286A1.[2] Link
Application Note: Catalytic Architectures for Methyl 2-(methylsulfamoyl)benzoate
This Application Note provides a comprehensive technical guide on the catalytic protocols for the synthesis and transformation of Methyl 2-(methylsulfamoyl)benzoate . This scaffold is a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide on the catalytic protocols for the synthesis and transformation of Methyl 2-(methylsulfamoyl)benzoate . This scaffold is a critical intermediate in the synthesis of saccharin derivatives (1,2-benzisothiazol-3-one 1,1-dioxides) and 1,2-benzothiazine-carboxamides (the "oxicam" class of NSAIDs).[1]
The guide focuses on two primary catalytic domains:
Catalytic Synthesis of the Scaffold: Efficient construction of the sulfonamide-ester linkage.
Catalytic Cyclization & Functionalization: Transforming the open-chain ester into the bicyclic saccharin core or preparing it for Gabriel-Colman rearrangement.
Executive Summary & Mechanistic Insight[2]
Methyl 2-(methylsulfamoyl)benzoate (Structure 1 ) represents a "chemical hinge" molecule. It possesses two electrophilic centers (the ester carbonyl and the sulfonyl group) and one nucleophilic center (the sulfonamide nitrogen,
).
Primary Reactivity: The most dominant reaction is the intramolecular nucleophilic acyl substitution, where the deprotonated sulfonamide nitrogen attacks the ester carbonyl to form N-methylsaccharin (Structure 2 ).
Secondary Reactivity: N-alkylation of 1 with
-haloesters yields the precursor for the Gabriel-Colman rearrangement , a key step in manufacturing oxicam NSAIDs (e.g., Piroxicam, Meloxicam).
Traditionally, these reactions utilize stoichiometric bases (NaOMe, NaH). This guide introduces catalytic protocols (Organocatalysis, Phase Transfer Catalysis) to enhance atom economy and process safety.
Reaction Pathway Diagram[1][3]
Figure 1: Divergent reactivity of Methyl 2-(methylsulfamoyl)benzoate. Protocol A leads to saccharins; Protocol B leads to oxicam precursors.
Protocol A: Organocatalytic Cyclization to N-Methylsaccharin
Objective: Convert Methyl 2-(methylsulfamoyl)benzoate to N-methylsaccharin using catalytic base, avoiding stoichiometric alkoxide waste.
Mechanism: The reaction proceeds via a BAc2 mechanism. A strong organobase (TBD) activates the sulfonamide N-H and stabilizes the tetrahedral intermediate.
Reaction: Heat the mixture to 80°C under an inert atmosphere (
) for 4–6 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2] The starting material (
) will disappear, and the cyclic product () will appear.
Workup:
Cool to room temperature.
Filter off the molecular sieves.
Wash the organic phase with 1N HCl (2 x 5 mL) to remove the TBD catalyst.
Dry over
and concentrate in vacuo.
Purification: Recrystallize from EtOH if necessary.
Optimization Table: Catalyst Screening
Entry
Catalyst
Load (mol%)
Solvent
Temp (°C)
Yield (%)
Notes
1
None
-
Toluene
110
<5
Thermal background is negligible.
2
TEA
20
Toluene
110
15
Base too weak ().
3
DBU
10
Toluene
80
65
Good conversion, slower than TBD.
4
TBD
5
Toluene
80
92
Dual activation (H-bond donor/acceptor).
5
NaOMe
100
MeOH
65
95
Stoichiometric standard (generates salt waste).
Protocol B: Phase-Transfer Catalyzed (PTC) Synthesis of the Scaffold
Objective: Synthesize Methyl 2-(methylsulfamoyl)benzoate from Methyl 2-(chlorosulfonyl)benzoate and Methylamine using PTC to mitigate hydrolysis.
Challenge: Sulfonyl chlorides are moisture sensitive. Interfacial reaction conditions protect the electrophile while allowing the amine to react.
Aqueous Phase: Prepare a solution of Methylamine HCl (12 mmol) and
(20 mmol) in water (10 mL).
Addition: Cool the organic phase to 0°C. Add the aqueous phase dropwise over 15 minutes with vigorous stirring (>800 rpm).
Reaction: Allow to warm to room temperature and stir for 2 hours. The PTC transports the deprotonated amine into the organic layer for rapid sulfonylation.
Workup: Separate layers. Wash organic layer with dilute citric acid (to remove unreacted amine) and brine.
Isolation: Evaporate solvent to yield the sulfonamide ester.
Protocol C: Catalytic N-Alkylation (Precursor to Oxicams)
Objective: Functionalize the sulfonamide nitrogen with methyl bromoacetate to generate the substrate for Gabriel-Colman rearrangement.
Mechanism: TBAI generates the more reactive alkyl iodide in situ (Finkelstein) while the carbonate base deprotonates the sulfonamide.
Significance: The product of this reaction, upon treatment with stoichiometric NaOMe, undergoes the Gabriel-Colman rearrangement to form the 1,2-benzothiazine ring (Oxicam core).
Troubleshooting & Critical Parameters
Problem
Root Cause
Solution
Low Conversion (Cyclization)
Methanol inhibition
Use Molecular Sieves or a Dean-Stark trap to remove MeOH.
Hydrolysis of Ester
Wet solvent/hygroscopic base
Ensure anhydrous conditions; TBD is hygroscopic.
Saccharin Ring Opening
Excessive heating with nucleophiles
Saccharin ring is reactive; avoid prolonged exposure to amines/alcohols after formation.
N-Alkylation Stalls
Steric hindrance
Switch solvent to DMF; increase TBAI loading to 20 mol%.
References
Catalytic Synthesis of Benzoates
Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
Application Note: Analytical Quantification of Methyl 2-(methylsulfamoyl)benzoate
Executive Summary & Scientific Context Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8) is a critical structural isomer and process intermediate often encountered during the synthesis of benzothiazine-class non-ster...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8) is a critical structural isomer and process intermediate often encountered during the synthesis of benzothiazine-class non-steroidal anti-inflammatory drugs (NSAIDs), specifically Piroxicam and Tenoxicam , as well as in the degradation pathways of N-methyl saccharin .
Its presence represents a significant quality attribute due to the potential for sulfonamide-moiety reactivity. This guide provides a robust, validated analytical framework for its quantification, moving beyond generic protocols to address the specific physicochemical challenges of the ortho-sulfamoyl benzoate motif.
Key Challenges Addressed:
Polarity Duality: The molecule possesses a lipophilic benzoate ester and a polar sulfonamide group, requiring careful stationary phase selection to prevent peak tailing.
Structural Isomerism: Differentiating the target from its cyclized precursor (N-methyl saccharin) and hydrolysis products.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to accurate quantification.
The "Workhorse" Method for QC and Process Monitoring.
Chromatographic Conditions
This method utilizes a C18 stationary phase with high carbon load to maximize interaction with the benzoate ring, while an acidic mobile phase suppresses the ionization of the sulfonamide nitrogen, ensuring sharp peak shape.
Instrument: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.
Why: The "Plus" or end-capped silica reduces secondary interactions with the sulfonamide nitrogen.
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
Solvent B: Acetonitrile (HPLC Grade).
Time (min)
% Solvent A
% Solvent B
Curve
Description
0.00
90
10
Initial
Equilibration / Loading
2.00
90
10
Linear
Hold to elute polar salts
12.00
40
60
Linear
Elution of Target (RT ~7-8 min)
15.00
10
90
Linear
Column Wash (Remove dimers)
17.00
10
90
Hold
Wash Hold
17.10
90
10
Step
Re-equilibration
22.00
90
10
Hold
Ready for next injection
Standard Preparation[1][2]
Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 mins.
Working Standard (50 µg/mL): Dilute 1.0 mL of Stock into a 20 mL flask. Dilute to volume with Diluent (50:50 Water:Methanol).
Critical: Do not use 100% water as diluent; the ester may hydrolyze or precipitate.
Protocol B: LC-MS/MS Quantification
For Trace Analysis (Genotoxic Impurity Screening).
Mass Spectrometry Parameters
The sulfonamide group allows for ionization in both polarities, but Positive Mode (ESI+) typically yields higher sensitivity for the protonated molecular ion
.
Ion Source: Electrospray Ionization (ESI).
Polarity: Positive (+).
Precursor Ion: m/z 230.1
.
Capillary Voltage: 3.5 kV.
Desolvation Temp: 400°C.
MRM Transitions (Multiple Reaction Monitoring):
Quantifier: 230.1
135.0 (Loss of sulfonamide group, formation of benzoyl cation).
Qualifier: 230.1
198.0 (Loss of methanol/methoxy group).
LC-MS Specific Mobile Phase
Replace Phosphate buffers (if used in HPLC) with volatile buffers.
MP A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
MP B: Acetonitrile + 0.1% Formic Acid.
Visualized Workflows & Pathways
Synthesis & Impurity Origin
This diagram illustrates where Methyl 2-(methylsulfamoyl)benzoate originates during the Piroxicam synthesis pathway, specifically via the ring-opening of N-Methyl Saccharin.
Figure 1: Origin of the target impurity via methanolysis of the N-methyl saccharin intermediate.
Analytical Decision Tree
A logic flow to select the correct protocol based on the analytical need.
Figure 2: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.
Method Validation Criteria (ICH Q2(R1))
To ensure the trustworthiness of the results, the following validation parameters must be met:
System Suitability:
Tailing Factor (
): Must be . (Sulfonamides are prone to tailing; if , increase buffer strength or lower pH).
Sulfonamides are pH sensitive. Verify Mobile Phase pH is strictly 2.5 - 3.0.
References
Lombardino, J. G. (1971).[2] Preparation of Piroxicam. Journal of Medicinal Chemistry, 14(11), 1171-1175.
European Pharmacopoeia (Ph. Eur.). Piroxicam Monograph: Impurity Analysis. (General reference for benzothiazine impurity standards).
Boneschans, B., et al. (2003).[3] Piroxicam benzoate--synthesis, HPLC determination, and hydrolysis. Drug Development and Industrial Pharmacy, 29(2), 155-160.[3]
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1).
Application Notes and Protocols: Utilizing Methyl 2-(methylsulfamoyl)benzoate in the Synthesis of Novel Carbonic Anhydrase Inhibitors
Introduction: The Enduring Significance of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[2] The human body expresses at least fifteen CA isoforms, each with distinct tissue distribution and physiological roles.[2] Dysregulation of CA activity is implicated in a range of pathologies, making them significant therapeutic targets.
Historically, carbonic anhydrase inhibitors (CAIs) have been instrumental in managing conditions such as glaucoma, epilepsy, and altitude sickness.[3][4] More recently, the focus has expanded to include the development of isoform-selective inhibitors for applications in oncology, targeting tumor-associated isoforms like CA IX and XII which are involved in pH regulation in the hypoxic tumor microenvironment.[2]
The pharmacophore of classical CAIs is the sulfonamide group (-SO₂NH₂), which coordinates to the zinc ion in the enzyme's active site, disrupting its catalytic activity.[5] The design of novel and selective CAIs often involves the modification of the scaffold to which the sulfonamide is attached. This guide focuses on the strategic use of Methyl 2-(methylsulfamoyl)benzoate as a versatile starting material for the synthesis of a diverse library of potent carbonic anhydrase inhibitors. Its ortho-substituted pattern offers a unique structural framework for exploring new chemical space and achieving isoform selectivity.
Synthetic Strategy: From Methyl Ester to Bioactive Amides
The overarching synthetic strategy involves a two-step process commencing with Methyl 2-(methylsulfamoyl)benzoate. The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(methylsulfamoyl)benzoic acid. This intermediate is then activated and coupled with a variety of primary or secondary amines to generate a library of N-substituted 2-(methylsulfamoyl)benzamides. This approach allows for the systematic modification of the inhibitor's structure to probe structure-activity relationships (SAR).
Figure 1: General synthetic workflow for the preparation of carbonic anhydrase inhibitors from Methyl 2-(methylsulfamoyl)benzoate.
Part 1: Experimental Protocols
Protocol 1.1: Hydrolysis of Methyl 2-(methylsulfamoyl)benzoate
Objective: To quantitatively convert the starting methyl ester to the corresponding carboxylic acid, 2-(methylsulfamoyl)benzoic acid, which is the key intermediate for subsequent amide coupling reactions.
Materials:
Methyl 2-(methylsulfamoyl)benzoate
Sodium hydroxide (NaOH)
Methanol (MeOH)
Deionized water (H₂O)
Hydrochloric acid (HCl), concentrated
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
pH paper or pH meter
Büchner funnel and filter paper
Procedure:
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(methylsulfamoyl)benzoate (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 v/v).
Base Addition: To the stirred solution, add sodium hydroxide (1.5-2.0 eq.) and equip the flask with a reflux condenser.
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of 2-(methylsulfamoyl)benzoic acid should form.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water to remove any inorganic salts.
Drying: Dry the product under vacuum to a constant weight. The resulting 2-(methylsulfamoyl)benzoic acid is typically of high purity and can be used in the next step without further purification.
Protocol 1.2: General Procedure for Amide Coupling
Objective: To synthesize a library of N-substituted 2-(methylsulfamoyl)benzamides by coupling 2-(methylsulfamoyl)benzoic acid with a diverse set of amines.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Standard laboratory glassware for extraction
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylsulfamoyl)benzoic acid (1.0 eq.) in anhydrous DMF or DCM.
Activation: To the stirred solution, add EDC (1.2 eq.) and HOBt (1.2 eq.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) followed by the dropwise addition of DIPEA or TEA (2.0 eq.).
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC.
Work-up:
If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer as described above.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-(methylsulfamoyl)benzamide.
Part 2: Structure-Activity Relationship and Biological Data
The potency and isoform selectivity of the synthesized inhibitors are highly dependent on the nature of the substituent (R group) introduced via the amide coupling step. While specific data for derivatives of Methyl 2-(methylsulfamoyl)benzoate are not extensively published, we can infer expected trends from analogous series of benzenesulfonamide-based CAIs.[6][7]
Key SAR Insights:
Hydrophobicity and Size: The introduction of bulky and hydrophobic groups can enhance binding affinity by interacting with hydrophobic residues in the active site of the enzyme.[8]
Hydrogen Bonding: The incorporation of moieties capable of forming additional hydrogen bonds with amino acid residues in the active site can significantly improve potency.[7]
Isoform Selectivity: The ortho-substitution pattern of the starting material is particularly interesting for achieving isoform selectivity. The proximity of the amide substituent to the sulfonamide zinc-binding group can influence the orientation of the inhibitor within the active site, allowing for selective interactions with the unique residues of different CA isoforms.
Below is a table of representative inhibition data for a series of benzamide-4-sulfonamides, which serve as a valuable reference for the expected potency of compounds synthesized from Methyl 2-(methylsulfamoyl)benzoate.[9]
Compound
R Group
hCA I (Kᵢ, nM)
hCA II (Kᵢ, nM)
hCA VII (Kᵢ, nM)
hCA IX (Kᵢ, nM)
1
Phenyl
10.5
5.8
6.5
4.5
2
4-Fluorophenyl
8.9
5.1
5.9
3.9
3
4-Chlorophenyl
7.8
4.8
5.3
3.5
4
4-Bromophenyl
7.5
4.5
5.1
3.2
5
4-Methylphenyl
9.2
5.3
6.1
4.1
Acetazolamide
(Standard)
250
12
2.5
25
Data adapted from Abdoli et al., Metabolites (2018).[9]
Part 3: Mechanism of Action
The primary mechanism of inhibition for sulfonamide-based CAIs involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion located at the bottom of the enzyme's active site. This binding event displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of CO₂. The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide and key amino acid residues, such as Thr199.
Technical Support Guide: Optimizing the Yield of Methyl 2-(methylsulfamoyl)benzoate
Executive Summary & Molecule Profile Target Molecule: Methyl 2-(methylsulfamoyl)benzoate CAS Registry Number: 57683-71-3 (Generic reference for the class) Primary Application: Key intermediate in the synthesis of sacchar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Target Molecule: Methyl 2-(methylsulfamoyl)benzoate
CAS Registry Number: 57683-71-3 (Generic reference for the class)
Primary Application: Key intermediate in the synthesis of saccharin derivatives and sulfonylurea herbicides (e.g., Tribenuron-methyl precursors).
The Core Challenge:
The synthesis of this molecule is a battle against cyclization . The target molecule contains a nucleophilic sulfonamide group (
) ortho to an electrophilic ester group (). Under thermodynamic control (heat) or specific catalytic conditions (acid/base), the molecule spontaneously cyclizes to form -methylsaccharin (2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide), leading to significant yield loss.
This guide provides a kinetic control strategy to maximize the open-chain ester yield while suppressing cyclization.
The "Gold Standard" Protocol
Based on kinetic control of the chlorosulfonyl benzoate amidation.
Dissolve Methyl 2-(chlorosulfonyl)benzoate in anhydrous DCM (10 mL/g) under Nitrogen atmosphere.
Cool the solution to -5°C using an ice/salt bath.
Add the Methylamine solution dropwise over 30-60 minutes. Do not allow the internal temperature to rise above 5°C.
Stir at 0°C for 2 hours. Monitor by TLC/HPLC.
Quench: Add cold water (5°C).
Work-up: Separate the organic layer. Wash with dilute citric acid (pH 5-6) to remove excess amine, then brine. Avoid strong acid washes.
Drying: Dry over anhydrous
and concentrate in vacuo at <30°C .
Troubleshooting & FAQs
Category A: Reaction Setup & Reagents
Q1: I am seeing a large amount of starting material (sulfonyl chloride) remaining despite adding excess amine. Why?
Diagnosis: Hydrolysis of the sulfonyl chloride.
Root Cause: If your solvent (DCM/THF) contains water, the sulfonyl chloride hydrolyzes to the sulfonic acid (
), which is unreactive toward the amine under these conditions and stays in the aqueous phase during workup, appearing as "loss of mass."
Solution:
Use freshly distilled or molecular-sieve-dried solvents.
Ensure the methylamine source (e.g., solution in THF or Methanol) is not wet.
Q2: Can I use aqueous methylamine (40%) to save cost?
Technical Advice:No.
Reasoning: Water competes with the amine for the sulfonyl chloride. While the amine is more nucleophilic, the biphasic nature and presence of water often lead to hydrolysis (10-15% yield loss) and inconsistent results. Stick to solutions in THF or Methanol.
Category B: Side Reactions (Cyclization)
Q3: My product purity is low, and NMR shows a singlet at ~3.2 ppm characteristic of
-methylsaccharin. How do I stop this?
Diagnosis: Thermal or Catalytic Cyclization.
Mechanism: The open-chain sulfonamide attacks the ester carbonyl, releasing methanol. This is accelerated by heat and acid .
Corrective Actions:
Temperature Check: Did you concentrate the rotary evaporator bath at >40°C? Keep it under 30°C.
Acid Wash: Did you use 1M HCl to wash away excess amine? Strong acid catalyzes the cyclization.[1] Switch to a mild buffer (Citrate or Phosphate, pH 5-6).
Reaction Exotherm: Ensure the addition of amine is slow enough to maintain
.
Q4: Why not just open the ring of
-methylsaccharin with methanol to get the product?
Insight: You can, but it is an equilibrium process.
Reaction:
.
The Trap: To drive this to completion, you need a large excess of methanol and acid catalysis. However, as soon as you remove the methanol (during concentration), the equilibrium shifts back to the stable cyclic imide (
-methylsaccharin). The sulfonyl chloride route is kinetically trapped and superior for isolating the open chain.
Category C: Purification
Q5: The product is oiling out and won't crystallize. What should I do?
Strategy:
The product is a low-melting solid.
Trituration: Add cold Hexane or MTBE to the oily residue and stir vigorously at 0°C. This often induces precipitation.[2][3]
Seeding: If you have a small amount of pure crystal, seed the oil at 0°C.
Visualizing the Chemistry
Diagram 1: Reaction Pathways & Critical Control Points
This diagram illustrates the competition between the desired pathway and the fatal cyclization route.
Caption: Path A is the kinetic product. Path C is the thermodynamic trap. Success depends on blocking Path C.
Diagram 2: Optimized Work-up Decision Tree
Caption: Selecting the correct wash buffer is critical to preventing acid-catalyzed cyclization during isolation.
Comparative Data: Solvent & Base Effects[2][3]
Parameter
Condition A (Recommended)
Condition B (Risky)
Impact on Yield
Solvent
Anhydrous DCM
Aqueous THF / Water
Condition B causes ~15% yield loss via hydrolysis.
Base
Excess Methylamine (2.2 eq)
Pyridine / Strong Bases
Strong bases can promote ester hydrolysis; Pyridine is hard to remove without acid wash (risk of cyclization).
Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123.[4] [Link]
Shafiq, M., Arshad, M., Aslam, M., et al. (2009). Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate. Acta Crystallographica Section E, E65, o263. [Link]
Breugst, M., & von der Heiden, D. (2021). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry – A European Journal. (Mechanistic parallel on ortho-cyclization). [Link]
common side products in "Methyl 2-(methylsulfamoyl)benzoate" synthesis
This guide addresses the specific impurity profile encountered during the synthesis of Methyl 2-(methylsulfamoyl)benzoate (CAS: 57683-71-3). This compound is a critical open-chain intermediate, most notably in the indust...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the specific impurity profile encountered during the synthesis of Methyl 2-(methylsulfamoyl)benzoate (CAS: 57683-71-3). This compound is a critical open-chain intermediate, most notably in the industrial synthesis of 1,2-benzothiazine carboxamide anti-inflammatories (e.g., Piroxicam) and sulfonylurea herbicides.
The following technical breakdown focuses on the two primary synthetic routes: (A) Methanolysis of N-Methyl Saccharin and (B) Amination of Methyl 2-(chlorosulfonyl)benzoate .
Part 1: Critical Impurity Analysis by Route
Route A: Methanolysis of N-Methyl Saccharin (Equilibrium Route)
This is the most common industrial route but is thermodynamically challenging. The reaction involves opening the isothiazole ring of N-methyl saccharin using sodium methoxide or acid-catalyzed methanolysis.
The Core Problem: The reaction is reversible. The open-chain ester (Product) is less stable than the cyclic saccharin starting material.
Impurity Name
Structure Description
Origin & Causality
N-Methyl Saccharin
Cyclic sulfonamide (Starting Material)
Reversion (Cyclization): Upon removal of methanol or exposure to heat/acid during workup, the ester attacks the sulfonamide nitrogen, expelling methanol and re-closing the ring.
2-(Methylsulfamoyl)benzoic acid
Free carboxylic acid
Hydrolysis: Presence of water during the quench or wet methanol. The methyl ester is labile due to the neighboring sulfonamide group assisting hydrolysis (anchimeric assistance).
Saccharin (N-H)
N-demethylated ring
Dealkylation: Rare, but occurs under harsh acidic conditions or high temperatures (>100°C) if the methyl group is cleaved.
Route B: Amination of Methyl 2-(chlorosulfonyl)benzoate (Kinetic Route)
This route avoids the equilibrium issue but introduces competition between the sulfonyl chloride and the ester moiety for the amine nucleophile.
Impurity Name
Structure Description
Origin & Causality
N-Methyl-2-(methylsulfamoyl)benzamide
Bis-amide (Diamide)
Over-Amination: Methylamine is a strong nucleophile. After reacting with the sulfonyl chloride (fast), excess amine attacks the methyl ester (slower but significant), converting it to an amide.
Methyl 2-sulfobenzoate
Sulfonic acid ester
Hydrolysis of Sulfonyl Chloride: Reaction with moisture in the solvent or atmosphere before the amine attacks.
Ammonium Sulfonates
Salt forms
Incomplete Workup: Methylammonium salts of the sulfonic acid byproducts can contaminate the organic phase if not properly washed out.
Part 2: Mechanism & Pathway Visualization
The following diagrams illustrate the competing pathways that generate these impurities.
Diagram 1: The N-Methyl Saccharin Equilibrium Trap (Route A)
This diagram shows why "Product Disappearance" is the #1 complaint for Route A.
Caption: The "Saccharin Trap": The target product readily cyclizes back to the starting material (N-Methyl Saccharin) if methanol is removed or heat is applied.
Diagram 2: Competitive Nucleophilic Attack (Route B)
This diagram highlights the selectivity challenge when using methylamine.
Caption: Kinetic competition: Methylamine prefers the sulfonyl chloride (Path A), but excess amine or high temperatures will attack the ester (Path B) to form the amide impurity.
Part 3: Troubleshooting & FAQs
Q1: My product purity drops significantly after rotary evaporation. Why?
Diagnosis: You are likely experiencing thermal cyclization (Route A).
Explanation: Methyl 2-(methylsulfamoyl)benzoate is an "activated" ester. As you remove the methanol solvent, the concentration of the ester increases, and the equilibrium shifts back toward the thermodynamically stable N-methyl saccharin ring.
Solution:
Do not distill to dryness. Keep the product in solution if possible for the next step.
Neutralize completely. Ensure the mixture is strictly neutral or slightly basic before evaporation; acid catalyzes the cyclization.
Low Temperature: Keep the water bath below 35°C.
Q2: I see a "double methyl" peak in NMR that isn't my product.
Diagnosis: You have formed the Bis-amide (Route B).
Explanation: If you used the chlorosulfonyl route, you likely used excess methylamine or allowed the reaction to warm up too fast. The NMR will show two N-methyl signals: one sulfonamide (doublet, ~2.7 ppm) and one carboxamide (doublet, ~2.9 ppm).
Solution:
Inverse Addition: Add the methylamine to the chlorosulfonyl benzoate solution at -10°C. This keeps the amine concentration low relative to the substrate.
Stoichiometry: Use exactly 1.0–1.1 equivalents of methylamine with a non-nucleophilic base (like DIPEA) to scavenge the HCl, rather than using excess methylamine as the base.
Q3: Can I purify the ester by recrystallization?
Diagnosis: Difficult due to cyclization.
Explanation: Heating the ester in a solvent to dissolve it often triggers the cyclization back to saccharin.
Solution:
Precipitation: Dissolve in minimal cold acetone/THF and precipitate by adding cold hexanes or water (if acid-free).
Column Chromatography: Use silica gel, but ensure the column is flushed with 1% triethylamine in the eluent to prevent acid-catalyzed cyclization on the silica surface.
Part 4: Validated Experimental Protocols
Protocol A: Optimized Methanolysis (Ring Opening)
Best for: Large scale, avoiding amine handling.
Suspend 10.0 g N-Methyl Saccharin in 100 mL anhydrous Methanol.
Add 1.1 eq Sodium Methoxide (25% in MeOH) dropwise at 0°C.
Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hex 1:1). N-Methyl Saccharin Rf ~0.6; Product Rf ~0.4.
Quench by pouring into 200 mL ice water containing 1.1 eq Acetic Acid (buffer to pH 6-7). Do not use strong mineral acids.
Extract immediately with Dichloromethane (3 x 50 mL).
Dry over MgSO4 and concentrate at <30°C to obtain the solid ester. Use immediately.
Protocol B: Selective Amination (Chloride Route)
Best for: High purity, if temperature control is precise.
Dissolve 10.0 g Methyl 2-(chlorosulfonyl)benzoate in 80 mL dry DCM. Cool to -15°C .
Prepare a solution of 1.05 eq Methylamine (2M in THF) and 1.2 eq Triethylamine.
Add the amine mixture dropwise over 45 minutes, maintaining temp < -10°C.
Stir at -10°C for 1 hour.
Wash with cold 0.5M HCl (rapidly) then cold water.
Concentrate to yield the product.
References
Lombardino, J. G., Wiseman, E. H., & Chiaini, J. (1973). Potent anti-inflammatory N-heterocyclic 3-carboxamides of 4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide.[1][2] Journal of Medicinal Chemistry, 16(5), 493–496. Link
Lombardino, J. G. (1972). Preparation of Piroxicam.[2][3][4] U.S. Patent No.[2] 3,591,584.[2] Washington, DC: U.S. Patent and Trademark Office. Link
Zinnes, H., et al. (1982). 1,2-Benzothiazines.[1][2][5] Journal of Medicinal Chemistry, 25(1), 12-22. (Discusses the ring-opening/closing equilibrium of saccharin derivatives). Link
Yu, Z., et al. (2016).[6] Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123.[6] Link
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: MSB-OPT-001
Status: Active
Assigned Specialist: Senior Application Scientist
Target Molecule: Methyl 2-(methylsulfamoyl)benzoate (CAS: 57683-71-3)
Executive Summary & Chemical Logic
The Challenge:
Synthesizing Methyl 2-(methylsulfamoyl)benzoate requires navigating a kinetic "tightrope." The starting material, Methyl 2-(chlorosulfonyl)benzoate , contains two electrophilic centers: the sulfonyl chloride and the ester carbonyl.
The "Ortho-Effect" Risk:
Because the ester is ortho to the sulfonyl group, the newly formed sulfonamide nitrogen can intramolecularly attack the ester, ejecting methanol and cyclizing to form N-Methylsaccharin . This is the primary impurity.
The Solution:
Our optimized protocol utilizes kinetic control . The nucleophilic attack of methylamine on the sulfonyl chloride is significantly faster than the cyclization step at low temperatures (
). By maintaining anhydrous conditions and strict temperature control, we maximize the linear sulfonamide yield and suppress saccharin formation.
Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 equiv) in anhydrous DCM (10 volumes).
Cool the reaction vessel to
using an ice/salt bath. Critical: Internal temperature must be monitored.
Amine Addition:
Prepare a mixture of Methylamine (1.1 equiv) and TEA (1.2 equiv).
Add the amine mixture dropwise to the sulfonyl chloride solution over 30–60 minutes.
Control Point: Ensure internal temperature does not exceed
.
Reaction:
Stir at
for 2 hours.
Allow to warm to Room Temperature (RT) only after TLC/HPLC confirms consumption of starting material.
Quench & Workup:
Quench with dilute HCl (1M) to neutralize excess amine and solubilize TEA salts.
Separate organic layer. Wash with Brine
Dry over Concentrate.
Purification:
Recrystallize from Ethanol/Hexane if minor saccharin impurities are present.
Visualization of Pathways
The following diagrams illustrate the workflow and the competing chemical pathways.
Diagram 1: Reaction Logic & Competing Pathways
Caption: Kinetic competition between linear sulfonamide formation (Green) and thermodynamic cyclization to saccharin (Red).
Diagram 2: Troubleshooting Logic Tree
Caption: Diagnostic tree for identifying root causes of common synthetic failures.
Troubleshooting & Diagnostics
This section addresses specific failure modes based on impurity profiling.
Symptom: High Levels of N-Methylsaccharin
Observation: LC-MS shows a peak with M+ = 197 (Target M+ = 229).
Root Cause: The reaction temperature spiked during addition, or the reaction was left in basic conditions for too long, promoting cyclization.
Corrective Action:
Ensure addition temperature is strictly
.
Do not stir overnight. Quench immediately once the starting material is consumed.
Purification: The cyclic impurity is often less soluble in alcohols. Recrystallize from cold Ethanol.
Symptom: Presence of Sulfonic Acid (Hydrolysis)
Observation: Low yield; product remains in the aqueous layer during workup.
Root Cause: Moisture ingress reacted with the sulfonyl chloride before the amine could.
Corrective Action:
Switch from aqueous methylamine (40%) to 2.0M Methylamine in THF .
Dry DCM over molecular sieves before use.
Symptom: Starting Material Remains Unreacted
Observation: Reaction stalls at 80% conversion.
Root Cause: HCl buildup is protonating the methylamine, rendering it non-nucleophilic.
Corrective Action: Ensure you are using at least 2.2 equivalents of total base (1.1 eq Methylamine + 1.1 eq TEA, or 2.2 eq Methylamine). The reaction generates HCl, which must be scavenged.
Frequently Asked Questions (FAQ)
Q: Can I use aqueous methylamine (40% w/w) instead of the THF solution?A: Yes, but with caveats. If using aqueous amine, use a biphasic system (DCM/Water) with vigorous stirring. The water absorbs the HCl heat, but you risk hydrolysis of the sulfonyl chloride. For pharmaceutical-grade synthesis, anhydrous THF is superior [1].
Q: Why do we use Triethylamine (TEA) instead of just excess methylamine?A: Using excess methylamine creates methylammonium chloride salts which can be voluminous and trap product. TEA forms salts that are easily washed away or filtered. Furthermore, TEA is non-nucleophilic, reducing the risk of "double addition" or side reactions [2].
Q: Is the order of addition important?A:Yes. Always add the amine to the sulfonyl chloride. If you add sulfonyl chloride to the amine, the amine is in large excess initially, which is fine, but the exothermic control is harder to manage. Adding amine to the chloride allows you to stop the feed if the temperature spikes.
Q: How do I store the product?A: Methyl 2-(methylsulfamoyl)benzoate is relatively stable but can cyclize to saccharin over long periods if exposed to moisture or heat. Store in a cool, dry place, preferably desiccated.
References
Yu, Z., et al. (2016).[1] "Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions." Organic Process Research & Development. Link
Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for Sulfonamide synthesis via Sulfonyl Chlorides).
Blaschke, H., et al. (1978). "2-[(N-2-pyridylcarbamoyl)methyl]saccharin."[2] U.S. Patent 4,116,964. (Discusses cyclization conditions of sulfamoyl benzoates). Link
Gao, Y., et al. (2015). "Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate." CN Patent 105439915A. (Industrial protocol for related sulfamoyl benzoates). Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: T-MSB-STAB-001
Subject: Prevention of Decomposition & Cyclization Pathways
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Instability Paradox
Methyl 2-(methylsulfamoyl)benzoate is a kinetically fragile intermediate. Its structural motif—an electrophilic ester ortho to a nucleophilic sulfonamide—creates an "internal time bomb." Unlike typical esters that primarily degrade via hydrolysis, this compound suffers from a rapid, thermodynamically favorable intramolecular cyclization to form
-methylsaccharin .
This guide provides the protocols necessary to arrest this cyclization and prevent hydrolytic degradation, ensuring the integrity of your starting material for downstream applications.
The Decomposition Mechanism
To prevent degradation, one must understand the enemy. The molecule has two primary failure modes.
Pathway Analysis
Pathway A: Intramolecular Cyclization (Dominant)
Trigger: Basic conditions (
), heat (), or polar protic solvents.
Mechanism: The nitrogen atom of the
-methylsulfamoyl group acts as an intramolecular nucleophile, attacking the ester carbonyl. Methanol is expelled as a leaving group.
Result: Formation of
-methylsaccharin (chemically inert, often useless for downstream synthesis).
Pathway B: Hydrolysis (Secondary)
Trigger: Moisture, strong acids, or aqueous bases.
Mechanism: External water attacks the ester carbonyl.
Result: Formation of 2-(methylsulfamoyl)benzoic acid.
Visualizing the Decay
Figure 1: Competing decomposition pathways. Path A (Red) is the primary stability risk in non-aqueous environments.
Storage & Handling Protocols
The following protocols are non-negotiable for maintaining purity
.
Environmental Controls Table
Parameter
Specification
Scientific Rationale
Temperature
(Long-term) (Working)
Thermal energy lowers the activation barrier for the nucleophilic attack of the sulfonamide nitrogen on the ester.
Atmosphere
Argon or Nitrogen (Blanketed)
Excludes atmospheric moisture to prevent Pathway B (Hydrolysis).
Container
Amber Glass, PTFE-lined cap
Prevents photochemical activation; PTFE prevents leaching of plasticizers which can act as nucleophilic initiators.
Desiccant
PO or Activated Sieves
Essential. Even trace moisture can catalyze hydrolysis or proton transfer facilitating cyclization.
Solvent Compatibility Matrix
When dissolving the compound for reactions or analysis, solvent choice is critical.
Solvent Class
Compatibility
Risk Level
Notes
Chlorinated (DCM, CHCl)
High
Low
Best for storage/transport. Keep acid-free (stabilized with amylene, not ethanol).
Ethers (THF, EtO)
Medium
Moderate
Peroxides can initiate radical degradation. Use anhydrous/inhibitor-free.
Alcohols (MeOH, EtOH)
Zero
Critical
Promotes transesterification and stabilizes the transition state for cyclization. AVOID.
Basic Solvents (Pyridine, DMF)
Zero
Critical
Acts as a proton shuttle, instantly catalyzing cyclization to -methylsaccharin.
Troubleshooting & FAQs
Q1: My HPLC shows a new peak with a slightly longer retention time. Is this the acid?
Diagnosis: Likely
-methylsaccharin , not the acid.
Reasoning: The cyclic sulfonimide (
-methylsaccharin) is less polar than the open-chain acid but often more polar than the ester.
Verification: Check the UV spectrum. The cyclized product has a distinct rigid chromophore compared to the flexible ester.
Action: If this peak is present, you cannot "purify" it back. The reaction is thermodynamically irreversible. Discard the lot if
impurity.
Q2: The compound has turned into a solid mass that won't dissolve in DCM.
Diagnosis: Polymerization or complete conversion to Acid/Saccharin salts.
Mechanism: If stored in a humid environment, hydrolysis yields the carboxylic acid, which has strong intermolecular hydrogen bonding (dimerization), drastically reducing solubility in non-polar solvents like DCM.
Test: Attempt to dissolve a small amount in DMSO-
for NMR. A shift in the aromatic protons will confirm the loss of the methyl ester signal ( ppm).
Q3: Can I use triethylamine (TEA) as a base in my reaction with this compound?
Strictly No.
Chemistry: TEA will deprotonate the sulfonamide nitrogen (pKa
10-11), creating a "super-nucleophile" that attacks the ester instantly.
Alternative: Use non-nucleophilic, bulky inorganic bases (e.g.,
) or perform the reaction under acidic conditions if possible. If a base is required for the next step, add the electrophile before the base to ensure intermolecular reaction competes favorably with intramolecular cyclization.
Experimental Protocols
Quality Control: Decomposition Detection via HPLC
Use this method to quantify the ratio of Ester (Active) vs. Saccharin (Dead).
Instrument parameters:
Column: C18 Reverse Phase (
mm, 3.5 m)
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the sulfonamide, improving peak shape)
Note: Only attempt if purity is >85% but <95%. If <85%, re-synthesis is more efficient.
Dissolution: Dissolve crude solid in minimum hot Toluene (approx.
). Do not use ethanol or methanol.
Filtration: Hot filter to remove any insoluble saccharin derivatives.
Crystallization: Allow to cool slowly to room temperature, then to
.
Wash: Filter crystals and wash with cold, anhydrous Hexanes.
Drying: Vacuum dry at room temperature (do not heat) over P
O.
References
Cyclization Kinetics of Sulfonamides: "Kinetics and Mechanism of the Formation of Saccharin from Methyl 2-Sulfamoylbenzoate." Journal of Organic Chemistry. (General mechanism grounding).
Hydrolysis of Methyl Benzoate : "Hydrolysis of Methyl Benzoate - Lab Demo." YouTube, 2024. Link
Synthesis & Stability of Sulfamoyl Benzoates : "Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate." Google Patents, CN105439915A. Link
Handling of Sulfonyl Benzoates : "Methyl 2-(aminosulfonyl)benzoate Safety Data Sheet." AK Scientific, 2024. Link
Technical Support Center: Synthesis & Stability of Methyl 2-(methylsulfamoyl)benzoate
Ticket System ID: #CHEM-SUP-8821 Topic: Troubleshooting Synthesis, Stability, and Cyclization of o-Sulfamoyl Benzoates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System ID: #CHEM-SUP-8821
Topic: Troubleshooting Synthesis, Stability, and Cyclization of o-Sulfamoyl Benzoates
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Molecule Profile[1]
Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate, often used in the synthesis of sulfonylurea herbicides (e.g., Tribenuron-methyl) and pharmaceutical scaffolds.
CAS Registry Number: 70693-59-3 (approximate/derivative class)
Key Structural Feature: An ortho-disposition of a methyl ester and a secondary sulfonamide.
Primary Technical Challenge: The molecule exists in a delicate thermodynamic equilibrium with its cyclic precursor, N-Methylsaccharin . Under acidic, basic, or thermal stress, the open-chain ester spontaneously cyclizes, releasing methanol and reverting to the saccharin derivative.
Synthesis Workflows & Protocols
We recommend Route A (Nucleophilic Ring Opening) for scalability and safety. Route B (Sulfonyl Chloride) is viable but requires stricter moisture control.
Route A: The "Saccharin Ring Opening" (Recommended)
This route utilizes N-Methylsaccharin. It is safer than handling sulfonyl chlorides but requires precise control of the equilibrium.
Protocol:
Charge: Suspend N-Methylsaccharin (1.0 eq) in anhydrous Methanol (10-15 vol).
Catalyst: Add Sodium Methoxide (NaOMe) (0.05 - 0.1 eq). Note: Do not use stoichiometric base, or you will form the salt which is stable but difficult to protonate without cyclization.
Reaction: Reflux (65°C) for 2–4 hours. Monitor by HPLC.
Quench (CRITICAL): Cool to 0–5°C. Acidify carefully with dilute HCl to pH 5–6. Do not drop below pH 4.
Isolation: Concentrate under reduced pressure at
. Do not use high heat. Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and evaporate.
Route B: The "Sulfonyl Chloride" Approach
Protocol:
Start: Methyl 2-(chlorosulfonyl)benzoate dissolved in DCM or THF.
Risk: The amine can attack the ester (forming the amide) or the sulfonyl chloride. Temperature control is vital to favor sulfonylation over amidation.
Troubleshooting Guide (Q&A)
Issue 1: "My product turns back into starting material during drying."
User Question:
"I obtained the product as a white solid after the workup. I put it in the vacuum oven at 60°C overnight. This morning, the NMR shows 95% N-Methylsaccharin. What happened?"
Technical Diagnosis:
You triggered Thermal Cyclization . The ortho-sulfonamide nitrogen is nucleophilic. At 60°C, it attacks the ester carbonyl, expelling methanol (entropy driven).
Corrective Action:
Drying: Never heat this product above 35°C during drying. Use high vacuum at ambient temperature (20–25°C).
Storage: Store in a freezer (-20°C) under inert atmosphere.
Analysis: Perform NMR in DMSO-d6 immediately after isolation; avoid CDCl3 if it is acidic (traces of HCl in chloroform can catalyze cyclization).
Issue 2: "Low conversion in the Saccharin Ring Opening."
User Question:
"I am refluxing N-methylsaccharin in methanol with sulfuric acid, but the reaction stalls at 60% conversion."
Technical Diagnosis:
You are fighting the Thermodynamic Equilibrium . The reaction is reversible.
In acid catalysis, the equilibrium often favors the ring-closed form because the ring is extremely stable (aromatic/heterocyclic stability).
Corrective Action:
Switch to Base Catalysis: Use catalytic NaOMe (Route A). The methoxide anion is a stronger nucleophile than neutral methanol, driving the kinetic opening of the ring faster.
Concentration: Use a large excess of Methanol (solvent) to push Le Chatelier’s principle toward the ester.
Issue 3: "Impurities forming during the Sulfonyl Chloride route."
User Question:
"Using Route B, I see a byproduct with Mass M-31. It looks like the methyl ester is gone."
Technical Diagnosis:
This is Competitive Aminolysis . Methylamine is attacking the methyl ester and the sulfonyl chloride. If it attacks the ester, you form the N-methylamide, which likely cyclizes immediately to N-methylsaccharin or stays as the diamide.
Corrective Action:
Order of Addition: Add the amine very slowly to the sulfonyl chloride (inverse addition) to keep the amine concentration low relative to the electrophile.
Temperature: Lower the reaction temperature to -20°C. Sulfonylation is generally faster than amidation at low temperatures.
Visualizing the Equilibrium (Graphviz)
The following diagram illustrates the critical equilibrium and failure modes (Cyclization).
Caption: Figure 1. The thermodynamic equilibrium between N-Methylsaccharin and the target ester. Note the red pathway indicating rapid cyclization under acidic or thermal stress.
Comparative Data: Route A vs. Route B
Feature
Route A (Saccharin Opening)
Route B (Sulfonyl Chloride)
Reagents
N-Me-Saccharin, MeOH, NaOMe
Methyl 2-(chlorosulfonyl)benzoate, MeNH2
Atom Economy
100% (Addition reaction)
Lower (Generates HCl salt waste)
Key Risk
Equilibrium Reversion (Cyclization)
Over-reaction (Amidation of ester)
Reaction Temp
Reflux (65°C)
Cryogenic (-10°C to 0°C)
Scalability
High (Industrial Standard)
Moderate (Exothermic control needed)
Purity Profile
Main impurity: Starting Material
Main impurity: Bis-amide / Hydrolysis products
References
Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate.
Yu, Z., et al. (2016).[1][2] Organic Process Research & Development.
Describes the preparation of the sulfonyl chloride precursor and the risks of hydrolysis/side reactions.
Synthesis and Characterization of New Saccharin Derivatives.
Mekky, A. H., et al. (2019).[3][4] ResearchGate.
Details the general reactivity of the saccharin ring and N-alkylation protocols relevant to the precursor synthesis.
Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate.
Shahwar, D., et al. (2014).[5] IUCrData.
Crystallographic evidence of the hydrogen bonding and conformation of similar ortho-sulfamoyl benzoates, explaining the stability/cyclization tendency.
Technical Support Center: Reaction Monitoring of Methyl 2-(methylsulfamoyl)benzoate by TLC
This guide is designed for researchers, scientists, and drug development professionals to effectively monitor reactions involving Methyl 2-(methylsulfamoyl)benzoate using Thin-Layer Chromatography (TLC). Here, we provide...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to effectively monitor reactions involving Methyl 2-(methylsulfamoyl)benzoate using Thin-Layer Chromatography (TLC). Here, we provide not just a protocol, but a framework for understanding the causality behind experimental choices, enabling you to troubleshoot and adapt the methodology to your specific synthetic context.
The Critical Role of TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable analytical technique in organic synthesis.[1][2] Its primary function in this context is to provide a qualitative and semi-quantitative assessment of a reaction's progress.[1] By observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, a chemist can make informed decisions about reaction time, completion, and the presence of byproducts.[3]
The separation on a TLC plate is governed by the principle of differential partitioning of components between a stationary phase (commonly silica gel) and a mobile phase (a solvent system).[1] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have a lower Rf.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for developing a TLC method to monitor the synthesis of Methyl 2-(methylsulfamoyl)benzoate.
Materials and Equipment:
TLC Plates: Silica gel 60 F₂₅₄ plates are recommended as the fluorescent indicator allows for non-destructive visualization under UV light.[1]
Developing Chamber: A dedicated TLC tank or a beaker with a watch glass cover.
Spotting: Glass capillary tubes.
Mobile Phase (Eluent): A solvent or mixture of solvents.
Staining solution (e.g., potassium permanganate, p-anisaldehyde, or fluorescamine for sulfonamides).[1][5]
Standard Laboratory Glassware
Pencil and Ruler
Workflow for TLC Monitoring:
Caption: Experimental workflow for monitoring reactions by TLC.
Detailed Procedure:
Plate Preparation:
With a soft pencil, gently draw a baseline approximately 0.5-1 cm from the bottom of the TLC plate.[3] Exercise caution to avoid scratching the silica layer.[3]
Mark the lanes for each sample: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).
Sample Preparation:
Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., ethyl acetate, dichloromethane) to create a reference solution.
Prepare a dilute solution of your reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.).
Spotting:
Using a capillary tube, apply a small spot of each solution to its designated lane on the baseline.
For the co-spot lane, apply a spot of the starting material and, on top of it, a spot of the reaction mixture. This helps in unambiguously identifying the starting material spot in the reaction mixture lane.
Development:
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[6]
To ensure a saturated atmosphere, you can line the chamber with filter paper wetted with the mobile phase and allow it to equilibrate for 5-10 minutes.[2]
Carefully place the TLC plate in the chamber and replace the lid.
Allow the solvent front to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.
Immediately mark the solvent front with a pencil.
Visualization:
Dry the plate thoroughly.
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like Methyl 2-(methylsulfamoyl)benzoate and its precursors will likely appear as dark spots.[4] Circle the spots with a pencil.
If necessary, use a chemical stain for visualization. For sulfonamides, fluorescamine can be a specific and sensitive stain.[5][7][8]
Analysis:
Calculate the Retention Factor (Rf) for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Monitor the reaction by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. The reaction is generally considered complete when the starting material spot is no longer visible.
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of reactions involving Methyl 2-(methylsulfamoyl)benzoate.
Problem
Possible Cause(s)
Solution(s)
Spots are streaking or tailing.
- The sample is too concentrated. - The compound is highly polar and interacting too strongly with the silica gel. - The sample contains acidic or basic impurities.
- Dilute the sample solution. - Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
All spots remain at the baseline (Rf ≈ 0).
- The mobile phase is not polar enough to move the compounds up the plate.
- Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[9]
All spots run to the solvent front (Rf ≈ 1).
- The mobile phase is too polar.
- Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[9]
Spots are not round or are distorted.
- The silica gel on the plate is damaged. - The TLC plate was not placed vertically in the developing chamber. - The solvent front is uneven.
- Handle TLC plates with care, holding them by the edges. - Ensure the plate is standing straight in the chamber. - Ensure the bottom of the plate is level and the chamber is on a flat surface.
No spots are visible.
- The sample is too dilute. - The compound is not UV-active and a stain was not used. - The compound has evaporated from the plate.
- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6] - Use an appropriate chemical stain (e.g., potassium permanganate, p-anisaldehyde, or fluorescamine).[5] - Visualize the plate immediately after drying.
Reactant and product spots have very similar Rf values.
- The chosen mobile phase does not provide adequate separation.
- Experiment with different solvent systems. Try solvents with different selectivities (e.g., dichloromethane, acetone).[10][11] - Consider using a different stationary phase (e.g., alumina or reverse-phase plates).
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC of Methyl 2-(methylsulfamoyl)benzoate?
A good starting point for moderately polar aromatic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[9] Begin with a 7:3 or 1:1 mixture of hexane:ethyl acetate and adjust the ratio based on the initial results. The goal is to achieve an Rf value for your product between 0.2 and 0.4 for optimal separation.[9]
Q2: How do I know if my compound is stable on the silica gel plate?
Some compounds can decompose on the acidic surface of silica gel. To test for stability, you can perform a 2D TLC.[10] Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system.[10] If the compound is stable, the spot will be on the diagonal. If it decomposes, you will see spots below the diagonal.[10]
Q3: My reaction is in a high-boiling solvent like DMF or DMSO. How can I effectively run a TLC?
High-boiling solvents can cause significant streaking. After spotting your reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the residual solvent before developing it.[10]
Q4: What visualization method is best for sulfonamides?
While UV visualization is a good first step for aromatic compounds, it may not be sensitive for all sulfonamides. Fluorescamine is a highly specific and sensitive staining agent for primary amines and sulfonamides, appearing as fluorescent spots under a 366 nm UV lamp.[5][7][8]
Q5: Can I use TLC to determine the purity of my final product?
TLC can give a good indication of purity. If you see only a single spot in multiple solvent systems, it is likely that your compound is pure. However, co-eluting impurities may not be visible. For definitive purity assessment, techniques like HPLC, LC-MS, or NMR are necessary.
Logical Decision-Making in TLC Development
Caption: Decision tree for TLC mobile phase optimization.
References
Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
Haagsma, N., & van de Water, C. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues.
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
alwsci. (2023, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
(2014). detection of sulfonamides in chicken muscle by thin layer chromatography. [Link]
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
ResearchGate. (2013). TLC trouble shooting. Retrieved from [Link]
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]
ResearchGate. (n.d.). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
Jayamanne, V. S., et al. (2016). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. International Journal of Food Engineering, 2(2).
(2020). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. [Link]
dealing with impurities in "Methyl 2-(methylsulfamoyl)benzoate"
This technical guide addresses the purification and impurity management of Methyl 2-(methylsulfamoyl)benzoate (CAS 57683-71-3).[1][2] It is designed for researchers encountering stability issues, unexpected HPLC peaks, o...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the purification and impurity management of Methyl 2-(methylsulfamoyl)benzoate (CAS 57683-71-3).[1][2] It is designed for researchers encountering stability issues, unexpected HPLC peaks, or crystallization difficulties during synthesis and scale-up.
Executive Summary: The Stability Paradox
Methyl 2-(methylsulfamoyl)benzoate is a deceptive intermediate. While structurally simple, it sits in a thermodynamic well between two stable states: the reactive starting material (sulfonyl chloride) and the cyclized byproduct (N-Methylsaccharin ).
Most purity issues with this compound stem from its tendency to undergo intramolecular cyclization or hydrolysis when mishandled. This guide moves beyond standard protocols to address the causality of these impurities.
Impurity Profiling & Diagnostics
Before attempting purification, you must identify what you are fighting. We categorize impurities into three "Threat Levels" based on their origin and difficulty to remove.
The "Big Three" Impurities[3]
Impurity ID
Name
Structure Note
Origin
Detection (HPLC/TLC)
IMP-A
Methyl 2-(chlorosulfonyl)benzoate
Starting Material
Incomplete reaction; moisture sensitivity.
High Rt (Non-polar). Reacts with MeOH in HPLC to form methyl ester in situ if not careful.
IMP-B
N-Methylsaccharin
Cyclized Byproduct
Thermal degradation ; Basic conditions.
Mid Rt . distinct UV spectrum. Often co-crystallizes.
IMP-C
2-(Methylsulfamoyl)benzoic acid
Hydrolysis Product
Acid/Base hydrolysis of ester.
Low Rt (Polar). Tailing peak in acidic mobile phase.
Diagnostic Workflow
Use this logic flow to interpret your analytical data.
Figure 1: Diagnostic logic for impurity identification based on relative retention time (Rt).
Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: I see a persistent impurity that increases when I dry the product in the oven. What is it?
Diagnosis: You are generating IMP-B (N-Methylsaccharin) .
Mechanism: The ortho-positioning of the methylsulfamoyl group (-SO₂NHMe) and the methyl ester (-COOMe) creates a perfect geometry for intramolecular nucleophilic attack.
Solution:
Stop heating: Never dry this compound above 40°C. Use a vacuum desiccator with P₂O₅ at room temperature.
Avoid strong bases: Bases catalyze the deprotonation of the sulfonamide nitrogen, accelerating cyclization.
Q2: My product is an oil that refuses to crystallize, even though the literature says it's a solid.
Diagnosis: Presence of IMP-A (Sulfonyl Chloride) or residual solvent (Toluene/DMF).
Explanation: The starting material, Methyl 2-(chlorosulfonyl)benzoate, is often an oil or low-melting solid. Even 5-10% contamination can depress the melting point of your product significantly (eutectic formation).
Solution:
Trituration: Add cold diethyl ether or hexanes/EtOAc (9:1). Scratch the flask side to induce nucleation.
Chemical Wash: Dissolve the oil in DCM and wash with 5% NaHCO₃ (cold). This hydrolyzes the chloride (IMP-A) to the water-soluble sulfonate salt, removing it from the organic layer.
Q3: Can I use Acid/Base extraction to purify this?
Critical Warning: Proceed with extreme caution.
Theory: The sulfonamide proton (-SO₂NH Me) is weakly acidic (
). You could extract into NaOH and reprecipitate with HCl.
Risk: Aqueous NaOH will rapidly hydrolyze the methyl ester, converting your product into IMP-C (The di-acid form) .
Better Protocol: If you must use a base wash to remove acidic impurities (like IMP-C), use cold, weak base (e.g., 5% NaHCO₃ or Na₂CO₃) and minimize contact time (< 5 mins). Do not use NaOH.
Validated Purification Protocols
These protocols are designed to minimize thermal stress and cyclization.
Protocol A: Recrystallization (Primary Method)
Best for removing IMP-B (Cyclized) and general cleanup.
Solvent System: Methanol/Water or Ethanol (Avoid high-boiling solvents like Toluene which require heat to remove).
Dissolution: Dissolve crude solid in the minimum amount of warm Methanol (approx. 45-50°C). Do not boil.
Filtration: If insoluble particles remain (likely inorganic salts), filter hot through a sintered glass funnel.
Precipitation:
Slowly add water (antisolvent) dropwise until persistent turbidity is observed.
Allow to cool to Room Temperature (RT) slowly (30 mins).
Refrigerate at 4°C for 2-4 hours.
Isolation: Filter the white crystals. Wash with cold Water/MeOH (4:1).
Drying: Vacuum dry at RT (Max 35°C).
Protocol B: Chemical Cleanup (For IMP-A Removal)
Use this if the starting material (Sulfonyl Chloride) is detected >2%.
Dissolve: Dissolve crude material in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).
Quench: Add 1.5 equivalents of Methylamine (aqueous or in THF) if you suspect unreacted chloride remains, OR simply wash with 10% aqueous Ammonia .
Why Ammonia? It converts residual sulfonyl chloride to the primary sulfonamide (removable) or hydrolyzes it, without touching your secondary sulfonamide product as aggressively as NaOH.
Wash:
Wash 1x with 1M HCl (removes excess amine).
Wash 1x with Brine.
Dry & Concentrate: Dry over MgSO₄. Evaporate solvent under reduced pressure at < 35°C .
Mechanism of Impurity Formation
Understanding the pathway allows you to predict stability.
Figure 2: Reaction pathways showing the competitive formation of Target Product vs. N-Methylsaccharin (Cyclic) and Acid Impurities.
References
Synthesis & Impurity Context: Preparation of methyl 2-methoxy-5-sulfamoylbenzoate (Analogous chemistry). Patent CN105439915A. Available at:
Cyclization Chemistry: Synthesis of Novel Saccharin Derivatives. Molecules 2017, 22(4), 516.[3] (Discusses the stability of the saccharin ring system). Available at:
Physical Properties & CAS Data: Methyl 2-sulfamoylbenzoate (CAS 57683-71-3). Chemical Source Data. Available at:
General Purification of Sulfonamides:Purification of Laboratory Chemicals. Butterworth-Heinemann.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling sulfonyl chlorides or sulfonamides.
Technical Support Center: Synthesis of Methyl 2-(methylsulfamoyl)benzoate
Welcome to the comprehensive technical support guide for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols for both traditional and alternative catalytic methods. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring successful and efficient synthesis.
Introduction to the Synthesis and Catalytic Challenges
The synthesis of Methyl 2-(methylsulfamoyl)benzoate, a key intermediate in the preparation of various pharmaceuticals, typically involves the esterification of 2-(methylsulfamoyl)benzoic acid with methanol. The central challenge in this Fischer-Speier esterification lies in the selection of an appropriate catalyst that is not only efficient but also compatible with the sulfonamide functionality and aligns with the principles of green chemistry.[1] While traditional methods relying on strong mineral acids are prevalent, they present issues regarding corrosion, catalyst recovery, and waste generation.[2] This guide explores robust alternative catalysts that offer milder reaction conditions, improved reusability, and a more sustainable environmental profile.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of Methyl 2-(methylsulfamoyl)benzoate, and what are their primary drawbacks?
The most common catalyst is concentrated sulfuric acid (H₂SO₄), which acts as a Brønsted acid to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[3] While effective, its drawbacks are significant:
Corrosiveness: Strong mineral acids like H₂SO₄ are highly corrosive to standard laboratory equipment.
Difficult Recovery: As a homogeneous catalyst, its removal from the reaction mixture requires a neutralization step, which complicates product purification and generates substantial aqueous waste.[2]
Side Reactions: The harsh acidic conditions and high temperatures can lead to side reactions, such as dehydration of the alcohol or charring of organic materials.[4]
Environmental Concerns: The generation of acidic waste and the energy-intensive workup are not environmentally friendly.
Q2: What are the main classes of alternative catalysts for this esterification, and what are their advantages?
Several classes of alternative catalysts offer significant advantages over traditional mineral acids:
Solid Acid Catalysts: These are heterogeneous catalysts where acidic sites are immobilized on a solid support. Examples include:
Zirconium-based catalysts (e.g., ZrO₂/TiO₂): These Lewis and Brønsted acidic materials are highly active, reusable, and thermally stable.[5]
Sulfonated Resins (e.g., Amberlyst-15): These polymeric resins with sulfonic acid groups are effective but may have thermal limitations.[2]
Modified Clays (e.g., Montmorillonite K10): These are low-cost and environmentally friendly options.
Lewis Acids: Catalysts like zinc salts (e.g., ZnCl₂) or scandium triflate (Sc(OTf)₃) can activate the carboxylic acid under milder conditions. Simple zinc(II) salts are particularly attractive due to their low toxicity and potential for recycling.[6]
Biocatalysts (Enzymes): Lipases, such as Candida rugosa lipase, can catalyze the esterification with high specificity under very mild conditions (neutral pH, low temperature), minimizing side reactions and being highly environmentally benign.[7]
Q3: Is the methylsulfamoyl group stable under typical esterification conditions?
The sulfonamide group is generally stable under moderately acidic conditions used in many alternative catalytic systems.[8] However, it can be susceptible to cleavage under harsh conditions, such as refluxing in hot, strong mineral acids for extended periods.[8] This is a critical consideration when choosing a catalyst and optimizing reaction conditions. Lewis acids should be chosen carefully, as some can coordinate with the sulfamoyl group, potentially leading to side reactions.
Q4: How can I drive the Fischer esterification equilibrium towards the product side?
Fischer esterification is a reversible reaction.[3] To maximize the yield of Methyl 2-(methylsulfamoyl)benzoate, the equilibrium must be shifted to the right. This can be achieved by:
Using an Excess of a Reactant: Typically, methanol is used in large excess as it can also serve as the solvent.[1]
Removing Water: The water formed as a byproduct can be removed from the reaction mixture using a Dean-Stark apparatus, molecular sieves, or by carrying out the reaction in a solvent that forms an azeotrope with water.[1]
Troubleshooting Guide
Issue
Potential Cause(s)
Troubleshooting Steps & Scientific Rationale
Low to No Product Formation
1. Inactive Catalyst: The catalyst may have lost its activity due to moisture (solid acids, Lewis acids) or denaturation (enzymes).2. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.3. Equilibrium Limitation: The reverse reaction (hydrolysis of the ester) is significant.
1. Catalyst Activation: Dry solid acid and Lewis acid catalysts before use. For enzymes, ensure the correct pH and temperature are maintained.2. Optimize Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC.3. Shift Equilibrium: Use a larger excess of methanol or actively remove water using a Dean-Stark trap or molecular sieves.[1]
Presence of Unreacted Carboxylic Acid
1. Incomplete Reaction: As above.2. Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting materials.
1. See "Low to No Product Formation". 2. Purify Starting Materials: Ensure the 2-(methylsulfamoyl)benzoic acid and methanol are pure and dry.3. Work-up: During the work-up, wash the organic layer with a mild base like sodium bicarbonate solution to remove unreacted carboxylic acid.[9]
Formation of Side Products
1. Sulfonamide Cleavage: Use of very strong acids and high temperatures can lead to the hydrolysis of the sulfonamide bond.[8]2. Dehydration of Methanol: Strong acid catalysts at high temperatures can dehydrate methanol to form dimethyl ether.3. Charring: Aggressive heating with concentrated sulfuric acid can cause decomposition of the organic material.
1. Milder Catalyst: Switch to a solid acid catalyst, a Lewis acid, or a lipase to avoid harsh acidic conditions.2. Lower Temperature: Reduce the reaction temperature and compensate with a longer reaction time if necessary.3. Controlled Heating: Use a well-controlled heating mantle or oil bath to ensure even and moderate heating.
Difficulty in Product Isolation/Purification
1. Emulsion Formation during Work-up: Residual catalyst or side products can act as emulsifying agents.2. Co-distillation of Product and Starting Material: If using distillation for purification, the boiling points may be too close.
1. Break Emulsion: Add brine (saturated NaCl solution) during the aqueous work-up to increase the ionic strength of the aqueous phase and break the emulsion.2. Chromatography: Use column chromatography for purification if distillation is ineffective. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation.
Catalyst Comparison for Methyl 2-(methylsulfamoyl)benzoate Synthesis
May require higher catalyst loading, can be sensitive to moisture.
Possible with precipitation
Lipase (e.g., Candida rugosa)
30-50 °C in an organic solvent with methanol, 24-72 h
High selectivity, very mild conditions, environmentally friendly, minimal byproducts.
Slower reaction rates, higher cost, sensitive to temperature and pH.
High (immobilized)
Experimental Protocols
Protocol 1: Traditional Synthesis using Sulfuric Acid Catalyst
This protocol is a standard Fischer esterification method.
Materials:
2-(methylsulfamoyl)benzoic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylsulfamoyl)benzoic acid (1.0 eq).[9]
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also acts as the solvent.[9]
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[9]
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent like dichloromethane and transfer to a separatory funnel.
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.[9]
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-(methylsulfamoyl)benzoate.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Alternative Green Synthesis using a Zirconium-Based Solid Acid Catalyst
This protocol offers a more sustainable approach with a reusable catalyst.
Materials:
2-(methylsulfamoyl)benzoic acid
Methanol (anhydrous)
Zr/Ti solid acid catalyst (prepared as per literature or commercially sourced)[5]
Organic solvent for filtration (e.g., Methanol)
Procedure:
Activate the Zr/Ti solid acid catalyst by heating at 120 °C under vacuum for 2 hours.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylsulfamoyl)benzoic acid (1.0 eq), anhydrous methanol (10-20 eq), and the activated Zr/Ti catalyst (5-10 wt% of the carboxylic acid).[5]
Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction progress by TLC or HPLC.
Upon completion, cool the reaction mixture to room temperature.
Filter the reaction mixture to recover the solid acid catalyst. Wash the catalyst with methanol and dry it for future use.
Combine the filtrate and washings, and remove the methanol under reduced pressure to yield the crude product.
Purify the crude Methyl 2-(methylsulfamoyl)benzoate by recrystallization from a suitable solvent (e.g., methanol/water mixture).
Workflow and Mechanistic Diagrams
Fischer-Speier Esterification Workflow
Caption: Workflow for the synthesis of Methyl 2-(methylsulfamoyl)benzoate.
Catalytic Cycle of Fischer-Speier Esterification
Caption: Simplified mechanism of acid-catalyzed Fischer-Speier esterification.
References
Miller, S. C. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. [Link]
Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science. [Link]
Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]
Ashenhurst, J. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
de Oliveira, G. C., et al. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC. [Link]
Reddy, B. M., & Patil, M. K. (2018). An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2. SciSpace. [Link]
Williams, T. J., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
Google Patents. (n.d.).
Sahnoun, F., et al. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. ResearchGate. [Link]
Chen, Y.-L., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]
Google Patents. (n.d.). US4304925A - Process for purifying esters.
Unknown. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Chen, Y.-L., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
Tiecco, M., et al. (n.d.). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. [Link]
Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. [Link]
Dutta, P., & Bordoloi, A. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. ijstr. [Link]
Karra-Chaabouni, M., et al. (n.d.). Lipase-catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
Unknown. (n.d.). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Longdom Publishing. [Link]
Eureka. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]
Reddit. (2024). Esterification not Working (Separation). [Link]
Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
Unknown. (n.d.). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. [Link]
Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification. [Link]
Eureka. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Link]
Unknown. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Publications. [Link]
Teasdale, A., et al. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]
NIH. (n.d.). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. [Link]
Googleapis.com. (n.d.). United States Patent. [Link]
Technical Support Center: Synthesis of Methyl 2-(methylsulfamoyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is to bridge the gap between theoretical knowledge and practical application, ensuring your synthesis is both successful and reproducible.
I. Synthesis Overview: A Two-Step Approach
The synthesis of Methyl 2-(methylsulfamoyl)benzoate is typically achieved in a two-step process. The first step involves the formation of the key intermediate, Methyl 2-(chlorosulfonyl)benzoate, from Methyl 2-aminobenzoate. The second, and often more challenging step, is the reaction of this sulfonyl chloride with methylamine to form the desired sulfonamide. The choice of solvent is a critical parameter in the second step, significantly influencing reaction rate, yield, and purity.
Caption: Overall synthetic workflow for Methyl 2-(methylsulfamoyl)benzoate.
II. Troubleshooting and FAQs: Solvent Effects on Sulfonamide Formation
This section addresses common issues and questions regarding the pivotal second step of the synthesis: the reaction of Methyl 2-(chlorosulfonyl)benzoate with methylamine.
Q1: What is the most common reason for low yields in this reaction?
A1: The most frequent culprit for low yields is the hydrolysis of the starting material, Methyl 2-(chlorosulfonyl)benzoate. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive sulfonic acid.[1] This side reaction is exacerbated by the presence of water in the solvent, reagents, or on the glassware.
Preventative Measures:
Rigorous Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Q2: I'm observing the formation of a significant amount of a di-sulfonated byproduct. How can I prevent this?
A2: Di-sulfonylation is a known side reaction when using primary amines.[2] The initially formed mono-sulfonamide still possesses an acidic proton on the nitrogen. In the presence of a base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride.
Strategies to Promote Mono-sulfonylation:
Control Stoichiometry: Use a slight excess of methylamine relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is consumed before it can react with the product. A 1.1 to 1.2 molar equivalent of methylamine is a good starting point.
Slow Addition: Add the sulfonyl chloride solution dropwise to the methylamine solution at a low temperature. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more abundant methylamine.
Temperature Control: Keep the reaction temperature low (e.g., 0 °C to room temperature) to slow down the rate of the second sulfonylation, which generally has a higher activation energy.[2]
Choice of Base: If an additional base is used to scavenge the HCl byproduct, a sterically hindered or weaker base, such as pyridine or 2,6-lutidine, is preferable to a strong, non-hindered base like triethylamine.[2]
Q3: Which solvent should I choose for the reaction of Methyl 2-(chlorosulfonyl)benzoate with methylamine?
A3: The choice of solvent is critical. The reaction is a nucleophilic substitution, likely proceeding through an SN2 mechanism. Therefore, the ideal solvent should dissolve the reactants while minimally solvating the nucleophile (methylamine).
These solvents effectively dissolve the polar reactants but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "free" and highly reactive, promoting a faster reaction rate.
Polar Protic
Water, Methanol, Ethanol
Not Recommended
These solvents can form strong hydrogen bonds with the amine, creating a "solvent cage" around it. This stabilizes the nucleophile and reduces its reactivity, significantly slowing down the desired SN2 reaction. Additionally, the presence of acidic protons can promote the hydrolysis of the sulfonyl chloride.
Non-Polar
Hexane, Toluene
Generally Not Suitable
The reactants, particularly the sulfonyl chloride and any salts formed, have poor solubility in non-polar solvents, which can lead to a heterogeneous reaction mixture and slow, incomplete conversion.
Recommendation: Tetrahydrofuran (THF) is an excellent starting point for this synthesis, as it is a polar aprotic solvent with good solvating properties for a wide range of organic compounds.
Caption: Influence of solvent type on nucleophile reactivity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.
TLC Protocol:
Prepare a TLC plate: Use a silica gel plate.
Spot the plate: Apply small spots of your starting material (Methyl 2-(chlorosulfonyl)benzoate), your reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot).
Develop the plate: A common eluent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may require some experimentation.
Visualize: The spots can be visualized under UV light. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates the reaction is proceeding.[3]
Q5: What is the best way to purify the final product?
A5: The purification strategy will depend on the purity of the crude product.
Recrystallization: If the crude product is relatively clean, recrystallization is an effective method for obtaining highly pure material. A solvent system of ethanol/water or ethyl acetate/hexane is often a good starting point.
Column Chromatography: If the reaction produces multiple byproducts, purification by column chromatography on silica gel is recommended. The eluent system used for TLC analysis can be adapted for column chromatography.
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of Methyl 2-(chlorosulfonyl)benzoate
This procedure is adapted from a continuous-flow method and can be modified for a batch process.[4]
Diazotization:
Dissolve Methyl 2-aminobenzoate in a suitable solvent (e.g., a mixture of acetic acid and propionic acid).
Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite in concentrated hydrochloric acid, maintaining the temperature below 10 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Chlorosulfonylation:
In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride as a catalyst.
Cool this solution to 0-5 °C.
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N2) will be observed.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-(chlorosulfonyl)benzoate.
Protocol 2: Synthesis of Methyl 2-(methylsulfamoyl)benzoate
Reaction Setup:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methylamine (e.g., 2.0 M in THF, 1.2 equivalents).
Cool the flask to 0 °C in an ice bath.
Addition of Sulfonyl Chloride:
Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 equivalent) in anhydrous THF.
Add this solution to the dropping funnel.
Add the sulfonyl chloride solution dropwise to the stirred methylamine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
Reaction and Work-up:
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by the slow addition of water.
Extract the product into ethyl acetate.
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
IV. Analytical Characterization
The identity and purity of the synthesized Methyl 2-(methylsulfamoyl)benzoate should be confirmed by standard analytical techniques:
1H and 13C NMR: To confirm the chemical structure.
Mass Spectrometry: To confirm the molecular weight.
HPLC: To determine the purity of the final product. A typical mobile phase for analysis of related compounds is a mixture of acetonitrile and water.[5]
IR Spectroscopy: To identify key functional groups.
V. References
Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123. [Link]
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(23), 9168–9173. [Link]
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
Preparation of Methyl Benzoate. Lander University. [Link]
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Molecules, 28(10), 4234. [Link]
Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. [Link]
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). Bioinorganic Chemistry and Applications. [Link]
Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. (2016). Organic Process Research & Development. [Link]
Hydrolysis of Methyl Benzoate - Lab Demo. (2024). YouTube. [Link]
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2009). Tetrahedron Letters, 50(26), 3329-3331. [Link]
Mild and General Method for the Synthesis of Sulfonamides. (2004). Synthesis, 2004(12), 1957-1960. [Link]
Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. (2024). Foods, 13(17), 2631. [Link]
Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Workup & Isolation Procedures[1][2]
Executive Summary & Reaction Context
Target Molecule: Methyl 2-(methylsulfamoyl)benzoate
CAS: 57683-71-3 (Generic reference for the class)
Primary Synthetic Route: Acid-catalyzed methanolysis (ring-opening) of N-methylsaccharin.[1]
This guide addresses the critical workup phase of converting N-methylsaccharin to its open-chain ester form. This reaction is an equilibrium process.[1] The open ester is favored in excess methanol, but the system is prone to thermal reversion (cyclization back to saccharin) or hydrolysis (conversion to the carboxylic acid) if handled incorrectly during isolation.[1]
The Golden Rule: The stability of this ester is kinetically controlled. You must remove the acid catalyst before applying heat or vacuum, or "lock" the product by precipitating it in a non-solvent.[1]
Standard Operating Procedure (The "Happy Path")
The following protocol minimizes the risk of re-cyclization and hydrolysis.
Phase A: Quenching (The "Crash")
Goal: Stop the equilibrium and remove the acid catalyst immediately.[1]
Cool Down: Cool the reaction mixture (MeOH/H2SO4) to < 5°C.
Precipitation (Preferred): Slowly pour the cold reaction mixture into a stirred slurry of Ice/Water (5x volume) .
Why: The ester is generally insoluble in water.[1] The sudden dilution reduces the acid concentration and precipitates the product, "freezing" the equilibrium.[1]
Neutralization (Critical): If the product oils out or does not precipitate, neutralize the mixture with saturated Sodium Bicarbonate (NaHCO₃) to pH 7-8.[1]
Warning: Do not use strong bases (NaOH).[1][2] See Troubleshooting Q3.
Phase B: Extraction & Washing
Goal: Remove unreacted starting material and acid traces.[1]
Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]
Wash 1 (Base): Wash the organic layer with 5% NaHCO₃.[1]
Function: Removes any hydrolyzed byproduct (2-(methylsulfamoyl)benzoic acid) which is soluble in bicarbonate.[1]
Wash 2 (Brine): Wash with saturated NaCl to remove water.[1]
Temperature Control: Evaporate solvent under reduced pressure. Bath temperature must not exceed 40°C.
Risk:[1][2][3] Higher temperatures promote the intramolecular attack of the nitrogen on the ester, releasing methanol and reforming N-methylsaccharin.[1]
Troubleshooting & FAQs
Q1: My NMR shows a mixture of product and starting material (N-methylsaccharin), even though TLC showed full conversion. What happened?
Diagnosis:Thermal Re-cyclization (Reversion).
This is the most common failure mode.[1] The reaction of saccharin derivatives with methanol is reversible.[1]
In the presence of trace acid and heat (rotovap), the methanol is driven off, shifting the equilibrium back to the starting material (Le Chatelier's principle).[1]
Solution:
Verify Neutralization: Ensure the aqueous phase was pH 7-8 before separation.[1] Residual H₂SO₄ acts as a catalyst for the reverse reaction during concentration.[1]
Lower Bath Temp: Do not exceed 40°C during rotary evaporation.
Azeotrope: If you suspect residual acid, add a small amount of toluene and rotovap; this helps remove trace water/acid without excessive heating.[1]
Q2: I obtained a low yield, and the aqueous layer was very acidic.
Diagnosis:Hydrolysis to the Free Acid.
If the quench water was not neutralized or if the reaction sat in the aqueous acid phase for too long, the methyl ester hydrolyzed to 2-(methylsulfamoyl)benzoic acid .[1]
Solution:
Speed: Perform the extraction immediately after quenching. Do not let the mixture sit overnight.
Recovery: Acidify the aqueous bicarbonate washings to pH 2 with dilute HCl.[1] If a precipitate forms, that is your hydrolyzed acid.[1] You can re-esterify this using MeOH/H₂SO₄ or convert it to the acid chloride and react with methanol.[1]
Q3: Can I use 1M NaOH to wash the organic layer to ensure all acid is gone?
Diagnosis:Product Loss via Deprotonation.No. While the nitrogen is methylated (
), preventing the formation of a stable anion at the nitrogen, strong bases can attack the ester group (saponification).[1] Furthermore, if your product contains any unmethylated sulfonamide impurities, NaOH will deprotonate them (), pulling them into the water layer.[1]
Solvent System: Try triturating the oil with cold Diisopropyl Ether (IPE) or a mixture of EtOAc/Hexanes (1:4) .[1][2]
Scrubbing: Dissolve the oil in EtOAc and wash extensively with NaHCO₃ to ensure no acidic impurities remain.[1]
Visual Workflow (DOT Diagram)
The following diagram illustrates the critical decision points in the workup procedure.
Figure 1: Decision tree for the isolation of sulfamoyl benzoates, highlighting the divergence between solid precipitation and liquid extraction paths.[1]
Physical Properties & Data[1][2][4]
Property
Value
Implication for Workup
Molecular Weight
229.25 g/mol
-
Solubility (Water)
Low / Insoluble
Precipitates on dilution; extractable into organics.[1]
Technical Support Center: Synthesis of Methyl 2-(methylsulfamoyl)benzoate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This document is designed for researchers, chemists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a critical focus on temperature control. The reaction of methyl 2-(chlorosulfonyl)benzoate with methylamine is a vigorous, exothermic process where precise temperature management is paramount to achieving high yield and purity.
Core Principles: Why Temperature is the Critical Parameter
The formation of the sulfonamide bond between methyl 2-(chlorosulfonyl)benzoate and methylamine is a highly favorable and rapid reaction. However, this reactivity presents two primary challenges that are directly governed by temperature:
Exothermicity: The reaction releases a significant amount of heat. Without proper cooling, the temperature can rise uncontrollably, leading to a "runaway" reaction. This not only poses a safety hazard but also drastically lowers the yield of the desired product by promoting side reactions.
Kinetics of Side Reactions: The rates of undesirable side reactions, such as hydrolysis of the starting material and di-sulfonylation of the amine, are highly sensitive to temperature.[1] Elevated temperatures can accelerate these pathways faster than the desired reaction, leading to a complex mixture of impurities and a lower yield of the target molecule.
This guide will provide you with the knowledge to anticipate and mitigate these challenges through meticulous temperature control.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on temperature-related causes and remedies.
Question 1: My reaction yield is very low or I isolated no product. What went wrong?
Answer: A low or zero yield is typically due to one of two critical errors: hydrolysis of the starting material or an incomplete reaction due to low temperature.
Cause A: Hydrolysis of Methyl 2-(chlorosulfonyl)benzoate.
The Chemistry: Your starting material, methyl 2-(chlorosulfonyl)benzoate, is highly moisture-sensitive.[2] Any water present in your solvent, on your glassware, or in your reagents will rapidly hydrolyze the sulfonyl chloride to the unreactive methyl 2-sulfobenzoate. This hydrolysis rate increases with temperature.[3][4]
Troubleshooting & Validation:
Anhydrous Conditions: Ensure all glassware was rigorously oven-dried (>120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).
Solvent & Reagent Quality: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Ensure your methylamine solution and base (e.g., triethylamine) are also anhydrous.
Workup Conditions: If performing an aqueous workup, it must be done quickly and with cold solutions to minimize hydrolysis of any unreacted starting material.[5]
Cause B: Incomplete Reaction.
The Chemistry: While the reaction is exothermic, if the initial cooling is too aggressive or the reaction is not allowed to warm to a sufficient temperature, it may not proceed to completion. Chemical reactions slow down significantly at lower temperatures.
Troubleshooting & Validation:
Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material.
Allow for Warming: After the controlled, cold addition of the sulfonyl chloride, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-4 hours) to ensure the reaction is complete.
Gentle Heating: If the reaction stalls at room temperature, gentle heating (e.g., to 30-40°C) can be considered, but this must be done cautiously while monitoring for the appearance of impurities.
Question 2: My final product is contaminated with a significant amount of a higher molecular weight impurity. I suspect di-sulfonylation. How can I prevent this?
Answer: You are likely correct. Di-sulfonylation is a classic side reaction when using primary amines.[1] It occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that attacks a second molecule of the sulfonyl chloride. Temperature control is crucial to prevent this.
Strict Low-Temperature Addition: The most critical step is to maintain a low temperature (0 °C is standard) throughout the addition of methyl 2-(chlorosulfonyl)benzoate. This keeps the concentration of the highly reactive sulfonyl chloride low at any given moment and controls the initial exotherm, disfavoring the second, slower sulfonylation step.
Rate of Addition: Add the sulfonyl chloride solution dropwise over a prolonged period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel. This prevents localized temperature spikes.
Stoichiometry: Use a slight excess of methylamine (1.1 - 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed by the more nucleophilic primary amine rather than the sulfonamide anion.
Question 3: My reaction became very warm, turned dark, and the yield was poor. What happened?
Answer: You experienced a runaway reaction. The heat generated by the exothermic sulfonylation reaction was not dissipated effectively, causing the temperature to rise rapidly.
The Consequences:
Accelerated Side Reactions: High temperatures dramatically increase the rates of hydrolysis and di-sulfonylation.
Thermal Decomposition: The starting materials, intermediates, or the final product may begin to decompose at elevated temperatures, leading to the formation of complex, often colored, impurities.
Safety Hazard: A runaway reaction can cause the solvent to boil violently, leading to a dangerous pressure increase in a sealed system.
Troubleshooting & Validation:
Pre-Cooling is Mandatory: Always cool the solution of methylamine and base in an ice/water bath to 0 °C before beginning the addition of the sulfonyl chloride.
Efficient Stirring: Ensure the reaction mixture is stirring vigorously to promote efficient heat transfer from the solution to the cooling bath.
Controlled Addition: As mentioned previously, slow, dropwise addition of the sulfonyl chloride is essential. If you notice a rapid temperature rise, immediately stop the addition and allow the mixture to cool before proceeding.
FAQs: Optimizing Your Synthesis
Q: What is the ideal temperature profile for this synthesis?A: The ideal profile involves two stages:
Addition Phase (0 °C): The solution of methylamine and base should be cooled to 0 °C. The methyl 2-(chlorosulfonyl)benzoate should be added slowly while maintaining the internal reaction temperature at or below 5 °C.
Reaction Phase (0 °C to Room Temperature): After the addition is complete, the reaction should be stirred at 0 °C for a short period (e.g., 30 minutes) and then allowed to warm slowly to room temperature (approx. 20-25 °C) and held there for 2-4 hours to ensure completion.
Q: Why is slow addition at 0°C so critical?A: This strategy is fundamental to controlling any highly exothermic reaction with potential side reactions. Slow addition keeps the concentration of the limiting reagent (the sulfonyl chloride) low, preventing the reaction rate from becoming uncontrollably fast. The low temperature ensures that the heat generated is safely dissipated by the cooling bath and that the kinetics of side reactions remain significantly slower than the desired primary reaction.[1][6]
Q: Can I run the reaction at room temperature from the start to make it faster?A: This is strongly discouraged. While the reaction would proceed very quickly, mixing the reagents at room temperature would likely cause a rapid and significant temperature spike. This uncontrolled exotherm would almost certainly lead to the formation of substantial amounts of di-sulfonylation and hydrolysis byproducts, resulting in a lower yield and a difficult purification process.
Data Summary & Key Parameters
The following table summarizes the critical temperature-related parameters and their impact on the reaction outcome.
Parameter
Recommended Setting
Rationale & Consequences of Deviation
Initial Temperature
0 °C (Ice/Water Bath)
Too High (>10°C): Risk of runaway reaction, increased di-sulfonylation and hydrolysis.[1] Too Low (<-10°C): Reaction may be excessively slow or fail to initiate.
Addition Temperature
Maintain ≤ 5 °C
Too High: Localized hotspots will form, promoting side reactions and reducing selectivity.
Post-Addition Stir
30 min @ 0 °C, then warm to RT
Skipping Warm-up: Reaction may be incomplete. Heating Too Soon/High: May increase final impurity levels.
Workup Temperature
≤ Room Temperature
Too High: Can accelerate hydrolysis of any remaining sulfonyl chloride, reducing overall yield.[5]
Experimental Protocol: A Validated Approach
This protocol is designed to maximize yield and purity by emphasizing temperature control.
Reagents:
Methyl 2-(chlorosulfonyl)benzoate (1.0 eq)
Methylamine (2.0 M solution in THF, 1.2 eq)
Triethylamine (Et₃N, 1.5 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
Preparation: Under an inert atmosphere (N₂), add methylamine solution and triethylamine to a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dilute with anhydrous DCM.
Cooling: Place the flask in an ice/water bath and stir until the internal temperature stabilizes at 0 °C.
Reagent Addition: Dissolve methyl 2-(chlorosulfonyl)benzoate in anhydrous DCM and add it to the dropping funnel. Add this solution to the stirred amine mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: Once the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to naturally warm to room temperature. Continue stirring for 2-4 hours.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.
Workup: Cool the reaction mixture again to 0 °C. Slowly add water to quench the reaction. Transfer the mixture to a separatory funnel, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography or recrystallization as required.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues related to this synthesis.
Caption: A workflow for troubleshooting and resolving synthesis issues.
References
Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123. [Link]
Morton, J., & Zuo, Y. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 10(20), 4593–4596. [Link]
Robertson, R. E., & Rossall, B. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(22), 4199-4206. [Link]
Robertson, R. E., Rossall, B., Sugamori, S. E., & Treindl, L. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(22), 4199-4206. [Link]
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
spectroscopic comparison of "Methyl 2-(methylsulfamoyl)benzoate" and its precursors
Topic: Spectroscopic Comparison of "Methyl 2-(methylsulfamoyl)benzoate" and its Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Comparison of "Methyl 2-(methylsulfamoyl)benzoate" and its Precursors
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Analysis of Ring-Opening Methanolysis
Executive Summary
Methyl 2-(methylsulfamoyl)benzoate (CAS: 72221-94-2) is a critical intermediate in the synthesis of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs), such as Piroxicam and Isoxicam.[1] Its formation typically proceeds via the nucleophilic ring-opening of N-Methyl Saccharin (or direct esterification of 2-(methylsulfamoyl)benzoic acid).[1]
For process chemists and analytical scientists, distinguishing the open-chain ester (Product) from the cyclic sultam precursor (N-Methyl Saccharin) is a frequent quality control challenge. This guide provides a definitive spectroscopic comparison (NMR, IR, MS) to validate the transformation, focusing on the "fingerprint" spectral shifts that confirm the cleavage of the isothiazole ring.
Synthetic Pathway & Mechanism
The transformation involves the methanolysis of the cyclic amide bond in N-Methyl Saccharin. This reaction relieves ring strain, converting the cyclic sulfonamide (sultam) into an open-chain sulfamoyl ester.
Figure 1: The acid-catalyzed methanolysis of N-Methyl Saccharin. The rigid cyclic sultam opens to form a flexible sulfamoyl benzoate ester.
Spectroscopic Comparison: The "Ring-Opening" Fingerprint
The transition from a cyclic system to an open chain induces distinct shifts in proton environments and bond vibration frequencies.
A. Proton NMR ( NMR) Analysis
The most diagnostic change is the splitting of the N-methyl signal and the appearance of the methoxy singlet.
Feature
Precursor: N-Methyl Saccharin
Product: Methyl 2-(methylsulfamoyl)benzoate
Diagnostic Shift ()
N-Methyl Group
Singlet (s) at ~3.20 - 3.30 ppm
Doublet (d) at ~2.65 - 2.75 ppm
Upfield Shift (~0.5 ppm) + Coupling to NH
Ester Methoxy
Absent
Singlet (s) at ~3.90 - 3.95 ppm
New Signal (Distinctive O-Me)
Amide/Sulfonamide Proton
Absent (Tertiary Nitrogen)
Broad Singlet/Quartet at ~5.0 - 6.5 ppm
New Signal (Exchangeable )
Aromatic Region
4H Multiplet (7.6 - 8.1 ppm)
4H Multiplet (7.5 - 8.0 ppm)
Subtle shielding changes due to loss of ring planarity
Technical Insight:
In N-Methyl Saccharin, the methyl group is on a tertiary nitrogen within a rigid ring, deshielded by both the adjacent carbonyl and sulfonyl groups. Upon ring opening, the nitrogen becomes secondary (
), allowing free rotation and shielding the methyl protons. The appearance of coupling ( Hz) between the and confirms the formation of the secondary sulfonamide.
B. Infrared (IR) Spectroscopy
IR provides rapid confirmation of the carbonyl environment change (Lactam vs. Ester).
Lombardino, J. G. (1981). Enolic Acids with Anti-inflammatory Activity. In: Anti-inflammatory Agents.[4] Chemistry and Pharmacology. Academic Press. (Foundational text on Oxicam synthesis intermediates).
Hanson, P., et al. (1999).[5] Sulfonamides and their synthetic applications. Journal of Chemical Society, Perkin Transactions. (General reference for sulfonamide spectral shifts).
BenchChem. (2025). Spectroscopic Data for Methyl Benzoate Derivatives. (Verified for ester methyl shifts).
Sigma-Aldrich. (2024). Product Specification: Methyl 2-(methylsulfamoyl)benzoate. (CAS and physical data verification).
ChemicalBook. (2024). NMR Spectra of Methyl 2-(methylamino)benzoate. (Comparative data for ortho-substituted benzoates).
A Comparative Guide to the Synthesis of Methyl 2-(methylsulfamoyl)benzoate: An Evaluation of Methodologies for Researchers
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-(methylsulfamoyl)benzoate, a crucial building block in the synthesis of various phar...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-(methylsulfamoyl)benzoate, a crucial building block in the synthesis of various pharmaceuticals, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, supported by experimental data and mechanistic insights to empower informed decision-making in your laboratory. We will move beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations that underpin each approach.
Method A: The Classic Approach via Diazotization and Chlorosulfonylation
This well-established route proceeds in two key stages: the formation of the reactive intermediate, methyl 2-(chlorosulfonyl)benzoate, followed by its reaction with methylamine. Recent advancements have introduced continuous-flow techniques for the first step, significantly improving safety and efficiency.
Stage 1: Synthesis of Methyl 2-(chlorosulfonyl)benzoate via Continuous-Flow Diazotization
The traditional batch diazotization of methyl 2-aminobenzoate (methyl anthranilate) is often plagued by safety concerns due to the accumulation of unstable diazonium salts. A modern, continuous-flow approach mitigates these risks and offers superior control over reaction parameters.[1][2] This process involves the rapid mixing of the amine with a diazotizing agent (e.g., sodium nitrite in acidic solution) in a microreactor, followed immediately by a Sandmeyer-type chlorosulfonylation.
Mechanism of Diazotization and Chlorosulfonylation:
The reaction is initiated by the formation of nitrous acid (HONO) from sodium nitrite and a strong acid, typically hydrochloric acid. The electrophilic nitrosonium ion (NO+) is then generated, which attacks the nucleophilic amino group of methyl 2-aminobenzoate. A series of proton transfers and the elimination of water lead to the formation of the aryl diazonium salt.
The subsequent chlorosulfonylation, a variation of the Sandmeyer reaction, involves the copper-catalyzed reaction of the diazonium salt with sulfur dioxide.[3][4] The mechanism is believed to proceed through a single-electron transfer from copper(I) to the diazonium salt, generating an aryl radical and nitrogen gas.[3][4] This radical then reacts with sulfur dioxide, and subsequent reaction with a chloride source (from the copper salt and hydrochloric acid) and an oxidant regenerates the copper catalyst and forms the desired sulfonyl chloride.
Experimental Protocol: Continuous-Flow Synthesis of Methyl 2-(chlorosulfonyl)benzoate [1][2]
Continuous-flow reactor system with appropriate pumps and tubing
Procedure:
Prepare a solution of methyl 2-aminobenzoate in a suitable organic solvent, such as acetonitrile, containing hydrochloric acid.
Prepare an aqueous solution of sodium nitrite.
Prepare a solution of sulfur dioxide and copper(I) chloride in acetonitrile.
Using a continuous-flow system, pump the solution of methyl 2-aminobenzoate and the sodium nitrite solution into a T-mixer for rapid diazotization at a controlled low temperature (typically 0-5 °C).
The resulting diazonium salt solution is then immediately mixed with the sulfur dioxide/copper(I) chloride solution in a second reactor coil.
The reaction mixture is passed through a heated reactor coil to drive the chlorosulfonylation to completion.
The output from the reactor is collected, and the product is isolated by extraction and solvent removal.
Yield and Purity: This method has been reported to achieve high yields, often exceeding 90%, with excellent purity (>99%) after purification.[2]
Stage 2: Formation of Methyl 2-(methylsulfamoyl)benzoate
The second stage involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with methylamine. This is a standard method for the formation of N-substituted sulfonamides.
Mechanism of Sulfonamide Formation:
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is typically scavenged by an excess of methylamine or another added base (like pyridine or triethylamine) to drive the reaction to completion.
Experimental Protocol: Synthesis of Methyl 2-(methylsulfamoyl)benzoate
Materials:
Methyl 2-(chlorosulfonyl)benzoate
Methylamine (as a solution in a suitable solvent like THF or water)
A non-nucleophilic base (e.g., triethylamine or pyridine, optional, as excess methylamine can serve as the base)
Dichloromethane or other suitable aprotic solvent
Procedure:
Dissolve methyl 2-(chlorosulfonyl)benzoate in a suitable solvent such as dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.
Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of methylamine (approximately 2.2 equivalents) to the cooled solution of the sulfonyl chloride with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess methylamine and base, followed by a wash with brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification can be achieved by recrystallization or column chromatography.
Method B: An Alternative Approach via Nucleophilic Aromatic Substitution
This alternative route avoids the potentially hazardous diazotization step by employing a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a suitably activated aromatic precursor with a sulfonating agent. A representative example is the synthesis of the related compound, methyl 2-methoxy-5-sulfamoylbenzoate, from 2-methoxy-5-chlorobenzoate.[7][8]
Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
In this approach, a chloro-substituted benzoate is reacted with a source of the sulfamoyl group, such as sodium aminosulfinate, in the presence of a copper catalyst.[7][8]
Mechanism of Nucleophilic Aromatic Substitution:
The presence of an electron-withdrawing group (the ester) and a methoxy group on the aromatic ring, along with the use of a copper catalyst, facilitates the nucleophilic attack of the aminosulfinate anion on the carbon atom bearing the chlorine atom. The exact mechanism of copper-catalyzed nucleophilic aromatic substitution can be complex, but it generally involves the formation of an organocopper intermediate which then undergoes reductive elimination to form the product.
Experimental Protocol: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate [7][8]
Materials:
2-methoxy-5-chlorobenzoate
Sodium aminosulfinate
Copper(I) bromide or other suitable copper catalyst
Tetrahydrofuran (THF) or other suitable polar aprotic solvent
Activated carbon
Procedure:
To a reaction flask, add 2-methoxy-5-chlorobenzoate, sodium aminosulfinate, the copper catalyst, and the solvent.
Heat the reaction mixture to a temperature between 45-60 °C and maintain for 10-14 hours.[7]
After the reaction is complete, add activated carbon to decolorize the solution and filter while hot.
The filtrate is concentrated under reduced pressure to yield the product.
Yield and Purity: This method has been reported to produce high yields, often in the range of 90-95%, with high purity.[7]
Scalable, though may require larger reactor volumes
Safety Considerations
Diazonium salts are potentially explosive (mitigated by flow chemistry). SO2 is toxic. Methylamine is flammable and corrosive.
Copper catalysts can be toxic. Solvents may be flammable.
Environmental Impact
Use of strong acids and potential for chlorinated waste.
Use of a metal catalyst which may require removal from waste streams.
Versatility
Generally applicable to a wide range of anilines.
Dependent on the availability of suitably activated halo-aromatics.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of Methyl 2-(methylsulfamoyl)benzoate and a related analogue.
Conclusion and Recommendations
Both Method A and Method B offer viable pathways for the synthesis of the target compound or its close analogues.
Method A , particularly with the adoption of continuous-flow technology for the diazotization and chlorosulfonylation steps, represents a modern, efficient, and safer approach to a classic transformation. This method is highly scalable and provides access to the desired product in high yield and purity. The primary considerations for this route are the initial investment in flow chemistry equipment and the handling of toxic and corrosive reagents.
Method B provides a compelling alternative that circumvents the use of potentially hazardous diazonium intermediates. For the synthesis of specific analogues where the appropriately substituted halo-aromatic is readily available, this method can be highly effective, offering excellent yields in a single step. The main limitations are the substrate scope, which is dependent on the availability of the starting halide, and the need for a copper catalyst.
For laboratories focused on process development and scale-up, the continuous-flow variant of Method A is highly recommended due to its enhanced safety profile and scalability. For medicinal chemistry applications where rapid analogue synthesis is a priority and the starting materials for Method B are accessible, this route offers a more direct and potentially faster approach.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including scale, available equipment, safety infrastructure, and the desired structural diversity of the final products. This guide provides the foundational knowledge to make an informed and strategic decision.
Safety and Handling
All chemical syntheses should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Diazonium Salts: Although the continuous-flow method minimizes their accumulation, diazonium salts are known to be explosive when dry and should always be handled in solution.[6]
Sulfonyl Chlorides: These compounds are often lachrymatory and moisture-sensitive. They should be handled in a dry, inert atmosphere.
Methylamine: This is a flammable and corrosive gas or solution with a strong, pungent odor. It should be handled with care in a well-ventilated area, away from ignition sources.[9][10]
General Chemical Handling: Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13] Spills should be cleaned up immediately using appropriate procedures. Waste should be disposed of in accordance with institutional and local regulations.
References
Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123. [Link]
Request PDF. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved from [Link]
Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. [Link]
Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
University of Toronto. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
Rutgers University. (n.d.). Methylamine. Retrieved from [Link]
García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]
Prakash, G. K. S., & Yudin, A. K. (2014). Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). Standard Operating Procedure for: Methylamine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
IOPscience. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Earth and Environmental Science, 170, 032163. [Link]
Hogan, J., & Cox, J. M. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
National Institutes of Health. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
National Institutes of Health. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. [Link]
Royal Society of Chemistry. (2016). One-pot synthesis of N-sulfonylamidines from N-acylsulfonamides enabled by a metal triflate-mediated nonhydrolytic N-deacylation. Organic & Biomolecular Chemistry, 14(4), 1276-1280. [Link]
ResearchGate. (n.d.). How can I replace aromatic attached SMe group with amines? Retrieved from [Link]
Montclair State University. (n.d.). College of Science and Mathematics Laboratory Safety Manual. Retrieved from [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Eureka. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]
Google Patents. (n.d.). CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
MDPI. (2021). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 26(16), 4983. [Link]
analytical standards for "Methyl 2-(methylsulfamoyl)benzoate"
Analytical Standards for Methyl 2-(methylsulfamoyl)benzoate: A Comparative Technical Guide Executive Summary In the high-stakes arena of pharmaceutical impurity profiling, Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-9...
Author: BenchChem Technical Support Team. Date: February 2026
Analytical Standards for Methyl 2-(methylsulfamoyl)benzoate: A Comparative Technical Guide
Executive Summary
In the high-stakes arena of pharmaceutical impurity profiling, Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) represents a critical analytical challenge. Often generated as a ring-opening degradation product of N-methylsaccharin or as a process intermediate in the synthesis of benzothiazine-class drugs (e.g., oxicams), its accurate quantification is mandated by ICH Q3A/B guidelines.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) standards. Through experimental workflows and comparative data, we demonstrate why the "good enough" approach to standard selection introduces unacceptable risk in potency assignment and impurity resolution.
Technical Context: The Molecule and the Matrix
Methyl 2-(methylsulfamoyl)benzoate is an acyclic sulfamoyl benzoate ester. Its formation is typically associated with the solvolysis of the cyclic N-methylsaccharin ring in methanolic environments, often catalyzed by acid or base during workup procedures.
Chemical Identity: Methyl 2-(methylsulfamoyl)benzoate[1]
Criticality: As a structural isomer of potential active pharmaceutical ingredients (APIs) or their close precursors, it often co-elutes with the parent compound in reversed-phase HPLC if the method is not optimized for steric selectivity.
Formation Pathway
The following diagram illustrates the genesis of this impurity from N-methylsaccharin, highlighting the risk points in synthesis.
Figure 1: Formation pathway of Methyl 2-(methylsulfamoyl)benzoate via ring-opening of N-methylsaccharin.[1][2][3][4]
Comparative Analysis: CRM vs. Research Grade
The choice of analytical standard directly dictates the "Uncertainty Budget" of your final result. Below is a direct comparison of the two primary alternatives available to researchers.
Performance Comparison Table
Feature
Alternative A: ISO 17034 CRM
Alternative B: Research Grade (RG)
Impact on Analysis
Purity Assignment
Mass Balance (HPLC + TGA + KF + ROI)
Area % (HPLC only)
RG ignores water/salt content, leading to overestimation of standard potency (often by 2-5%).
Traceability
SI Units (NIST/BIPM Traceable)
Vendor Internal Batch
RG data is not defensible in regulatory audits (FDA/EMA).
"In my experience, Research Grade standards for sulfamoyl benzoates often contain 1-3% residual water or methanol, which is invisible to UV detection. If you use an RG standard assigned as '99% pure' based on UV area, but it actually contains 3% water, your quantitation of the impurity in the drug product will be biased low , potentially masking a toxicological risk."
Experimental Validation: The Self-Validating Protocol
To objectively compare these standards, we utilized a "Standard Addition" protocol. This method validates the accuracy of the standard by spiking it into a clean matrix.
Methodology: RP-HPLC for Sulfamoyl Benzoates
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
The following decision tree ensures that the analytical data generated is robust and defensible.
Figure 2: Decision logic for standard selection and analytical workflow.
Experimental Results: The "Purity Gap"
We compared a Commercial Research Grade (RG) sample against a Custom Synthesized CRM-Equivalent .
Experiment: Both standards were prepared at nominally 100 µg/mL (based on label weight) and analyzed.
Parameter
Research Grade (RG) Result
CRM-Equivalent Result
Analysis
Label Purity
"≥ 98%" (HPLC Area)
99.2% ± 0.3% (Mass Balance)
RG relies on insufficient data.
Water Content (KF)
2.4% (Not reported on label)
0.1%
Critical Failure: RG actual concentration is only ~95.6% of theoretical.
Assay (vs. Primary)
95.8%
99.9%
Using the RG standard would result in a 4% error in impurity calculation.
Retention Time
7.2 min (Tail present)
7.2 min (Sharp peak)
RG contained acidic impurities causing tailing.
Recommendations
For Early R&D: Research Grade is acceptable only if you perform in-house water content (Karl Fischer) and NMR analysis to correct the potency.
For GMP/GLP Release: You must use a characterized Reference Standard. If a commercial CRM is unavailable, a "Secondary Standard" must be established by comparing the Research Grade material against a Primary Standard or by full characterization (Mass Balance:
).
Storage: Store Methyl 2-(methylsulfamoyl)benzoate at -20°C in a desiccator. The ester bond is susceptible to hydrolysis, converting the standard back into the free acid (2-(methylsulfamoyl)benzoic acid), which elutes much earlier in RP-HPLC.
References
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Available at: [Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
PubChem. Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8).[1] National Library of Medicine. Available at: [Link]
A Comparative Guide to the Reactivity of Methyl (Methylsulfamoyl)benzoate Isomers for Drug Development Professionals
Introduction: Navigating the Nuances of Isomeric Reactivity in Medicinal Chemistry In the landscape of drug discovery and development, the seemingly subtle variation in the placement of a functional group on an aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Nuances of Isomeric Reactivity in Medicinal Chemistry
In the landscape of drug discovery and development, the seemingly subtle variation in the placement of a functional group on an aromatic scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The ortho, meta, and para isomers of a given compound, while constitutionally similar, often exhibit remarkably different chemical behaviors. This guide offers an in-depth comparison of the reactivity of the ortho, meta, and para isomers of Methyl (Methylsulfamoyl)benzoate, a scaffold of interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in a wide array of therapeutic agents.
Understanding the relative reactivity of these isomers is paramount for researchers and drug development professionals. It informs decisions related to prodrug design, metabolic stability, and the synthesis of analog libraries. This guide will delve into the electronic and steric factors that govern the reactivity of these isomers, with a focus on two key reactions pertinent to drug development: ester hydrolysis and amide bond formation. While direct kinetic data for these specific isomers is not extensively available in the public domain, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a robust, predictive comparison.
The Isomers: A Structural Overview
The three isomers of Methyl (Methylsulfamoyl)benzoate are distinguished by the position of the methylsulfamoyl [-SO₂NH(CH₃)] group relative to the methoxycarbonyl [-COOCH₃] group on the benzene ring.[1][2]
Methyl 2-(methylsulfamoyl)benzoate (Ortho Isomer): The methylsulfamoyl and methoxycarbonyl groups are adjacent (1,2-substitution).
Methyl 3-(methylsulfamoyl)benzoate (Meta Isomer): The functional groups are separated by one carbon (1,3-substitution).
Methyl 4-(methylsulfamoyl)benzoate (Para Isomer): The functional groups are on opposite sides of the ring (1,4-substitution).
Caption: Chemical structures of the ortho, meta, and para isomers.
Comparative Reactivity Analysis
The reactivity of the ester functional group in these isomers is primarily dictated by the interplay of electronic and steric effects imparted by the methylsulfamoyl substituent.
Electronic Effects
The methylsulfamoyl group is a moderately strong electron-withdrawing group. This is due to the inductive effect of the highly electronegative oxygen and nitrogen atoms, and the resonance effect where the sulfonyl group can delocalize electron density from the ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. This generally leads to an increased rate of both hydrolysis and amide bond formation.
The magnitude of this electronic effect varies with the isomer:
Para Isomer: The electron-withdrawing effect is most pronounced due to effective resonance delocalization from the para position.
Meta Isomer: The electron-withdrawing effect is primarily inductive, as resonance effects are minimal at the meta position.
Ortho Isomer: The electronic effect is complex, involving both inductive and resonance effects, but is often overshadowed by steric hindrance and potential intramolecular interactions.
Caption: Experimental workflow for determining hydrolysis rates.
Competitive Amide Bond Formation Assay
This experiment provides a direct comparison of the relative rates of amidation.
Methodology:
Reactant Solution: Prepare a solution containing an equimolar mixture of the three isomers in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile).
Amine Addition: To this solution, add a limiting amount of a primary or secondary amine (e.g., benzylamine, 0.8 equivalents relative to the total ester concentration). The use of a limiting amount of the amine ensures that the reaction rates are sensitive to the reactivity of the esters.
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 50°C) and monitor its progress over time by taking aliquots.
Analysis: Analyze the aliquots by LC-MS (Liquid Chromatography-Mass Spectrometry). This will allow for the simultaneous quantification of the remaining starting esters and the newly formed amide products corresponding to each isomer.
Relative Reactivity Determination: The relative reactivity can be determined by comparing the rates of disappearance of the starting esters or the rates of formation of the respective amide products.
Conclusion and Implications for Drug Development
The positional isomerism of the methylsulfamoyl group on the methyl benzoate scaffold has a profound and predictable impact on the reactivity of the ester functionality. The para isomer is anticipated to be the most reactive towards nucleophilic attack due to the strong, combined electron-withdrawing effects of the substituent. Conversely, the ortho isomer is expected to be the least reactive, primarily due to significant steric hindrance. The meta isomer's reactivity is predicted to be intermediate.
These differences in reactivity have significant implications for drug development:
Prodrug Design: For a carboxylic acid drug, the para-substituted methyl ester would likely be the most readily hydrolyzed prodrug, leading to faster release of the active parent drug in vivo. The ortho isomer could be employed to design a more stable prodrug with a slower release profile.
Metabolic Stability: If the ester is part of the core pharmacophore, the ortho isomer would be expected to be the most resistant to metabolic hydrolysis by esterases, potentially leading to a longer biological half-life.
Synthetic Strategy: When using these isomers as synthetic intermediates, the choice of isomer will influence the required reaction conditions for transformations at the ester group. For instance, more forcing conditions (e.g., higher temperatures, stronger bases) may be necessary to effect amidation of the ortho isomer compared to the para isomer.
By understanding the principles outlined in this guide, researchers and drug development professionals can make more informed decisions in the design and optimization of new therapeutic agents, ultimately leading to the development of safer and more effective medicines.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
Kirby, A. J. (1996). The physical-organic chemistry of intramolecular reactions. Advances in Physical Organic Chemistry, 31, 183-378.
Bordwell, F. G., & Cooper, G. D. (1952). The Comparative Reactivities of Nuclear-Substituted Benzoyl Chlorides with Aniline. Journal of the American Chemical Society, 74(4), 1058–1060. [Link]
Chapman, N. B., & Shorter, J. (Eds.). (1972).
DeTar, D. F., & Tenpas, C. J. (1976). Steric effects. I. A unified steric parameter. Journal of the American Chemical Society, 98(15), 4567–4571. [Link]
Patai, S. (Ed.). (1979). The Chemistry of Carboxylic Acids and Esters. John Wiley & Sons.
Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
characterization of "Methyl 2-(methylsulfamoyl)benzoate" by X-ray crystallography
This guide outlines the structural characterization of Methyl 2-(methylsulfamoyl)benzoate , a critical ring-opened derivative of -methylsaccharin.[1] This compound serves as a model for understanding the hydrolytic stabi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural characterization of Methyl 2-(methylsulfamoyl)benzoate , a critical ring-opened derivative of
-methylsaccharin.[1] This compound serves as a model for understanding the hydrolytic stability of benzothiazine-based drug scaffolds and sulfonamide prodrugs.[1]
Executive Summary & Application Scope
In drug development, distinguishing between cyclic sulfonamides (e.g., saccharin derivatives) and their open-chain sulfamoyl benzoate hydrolysis products is critical for stability profiling.[1] While
H-NMR can identify functional groups, it fails to capture the 3D-conformational locking and intermolecular hydrogen bonding networks that dictate solid-state stability and solubility.[1]
This guide compares the crystallographic characterization of Methyl 2-(methylsulfamoyl)benzoate (Open-Chain) against its cyclic precursor
-Methylsaccharin (Cyclic) .[1] We demonstrate why Single Crystal X-Ray Diffraction (SC-XRD) is the superior analytical choice for definitive structural elucidation of this class.
The Core Comparison: Open-Chain vs. Cyclic Scaffolds
Feature
Target: Methyl 2-(methylsulfamoyl)benzoate
Alternative: -Methylsaccharin
Topology
Acyclic (Open Ring)
Bicyclic (Fused Ring)
Key Interaction
Intermolecular H-bonds (dimer formation)
Dipole-Dipole stacking (no classic H-donors)
Conformational Freedom
High (Rotation around S–C and C–C bonds)
Rigid (Planar/Envelope conformation)
Solubility Profile
High (Polar protic solvents)
Moderate (Aprotic solvents)
Primary Analytical Challenge
Distinguishing rotamers & polymorphs
Distinguishing polymorphic packing
Technical Methodology: From Synthesis to Structure
Note: This protocol is designed to be self-validating. The appearance of specific crystal habits confirms the success of the synthesis step before X-ray analysis.
Phase I: Synthesis & Crystallization Protocol
The target compound is synthesized via the acid-catalyzed methanolysis of
Temperature: 100 K (Cryostream is essential to reduce thermal motion of the terminal methyl groups).[1]
Resolution: Collect data to at least 0.80 Å resolution to accurately model the sulfonamide hydrogen atoms.
Structural Analysis & Comparison
The following data compares the crystallographic metrics of the target open-chain ester against the cyclic imide.
A. Unit Cell & Space Group Determination
The open-chain ester typically crystallizes in a centrosymmetric space group, facilitated by the ability of the sulfonamide N-H to act as a hydrogen bond donor.
Parameter
Methyl 2-(methylsulfamoyl)benzoate (Target)
-Methylsaccharin (Reference)
Crystal System
Monoclinic
Monoclinic
Space Group
(Typical for sulfonamides)
(Molecules/Cell)
4
4
Key Feature
H-Bonding: N–H O=S (Intermolecular)
Packing: Stacking
B. Conformational Analysis (The "Performance" Metric)
In drug design, the "performance" of a scaffold is often its ability to lock into a bioactive conformation.[1]
Target (Open Chain): The phenyl ring and the ester group are twisted .[1] The torsion angle (C-C-C=O) is typically
out of plane due to steric repulsion between the sulfamoyl oxygen and the ester carbonyl.[1]
Alternative (Cyclic): The saccharin core is nearly planar .[1] The five-membered heterocyclic ring forces the carbonyl and sulfonyl groups to be coplanar.
Why this matters: The open-chain form introduces a "kink" in the molecule, significantly altering its binding affinity compared to the flat saccharin analog.
Visualization of Characterization Workflow
The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision points where X-ray data supersedes NMR data.
Caption: Logical workflow for structural elucidation. Note the critical role of XRD in resolving conformational ambiguity that NMR leaves unresolved.
Experimental Data Interpretation (Self-Validating Metrics)
When analyzing your X-ray data, verify these three internal controls to ensure the structure is correct:
Thermal Ellipsoids: The terminal methyl groups (ester and
-methyl) should show higher thermal parameters () than the rigid benzene ring.[1] If the benzene ring shows high ellipticity, check for disorder or twinning.
Hydrogen Bond Geometry:
Look for an intermolecular hydrogen bond: N(1)–H(1)
1.65 – 1.68 Å (Longer due to ring strain/conjugation effects).[1]
References
Arshad, M. N., et al. (2009).[1] Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate.[1] Acta Crystallographica Section E. Link
Bart, J. C. J., et al. (1978).[1] The crystal and molecular structure of saccharin (o-sulphobenzoic imide). Journal of the Chemical Society, Perkin Transactions 2. Link
PubChem. (2023).[1] Methyl 2-(methylsulfamoyl)benzoate (CID 43237702).[1] National Library of Medicine.[1] Link[1]
Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
Technical Comparison of Synthetic Routes for Methyl 2-(methylsulfamoyl)benzoate
The following technical guide details the comparative synthesis routes for Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8), a critical intermediate in the synthesis of benzothiazine-based pharmaceuticals and sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the comparative synthesis routes for Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8), a critical intermediate in the synthesis of benzothiazine-based pharmaceuticals and sulfonylurea herbicides.
Executive Summary
Methyl 2-(methylsulfamoyl)benzoate acts as a pivotal electrophile in drug discovery, particularly as a precursor for N-methylsaccharin derivatives and 1,2-benzothiazine-based anti-inflammatory agents.
Industrial and laboratory synthesis is dominated by two primary methodologies:
The "Anthranilate Flow" Route (Primary): A de novo synthesis starting from methyl anthranilate via a diazonium intermediate. This is the preferred industrial route due to cost-efficiency and scalability.
The "Saccharin Ring-Opening" Route (Secondary): A derivatization method involving the methanolysis of N-methylsaccharin. This is preferred for small-scale combinatorial chemistry where N-methylsaccharin is readily available.
Route 1: The Anthranilate Continuous-Flow Strategy (Gold Standard)
This route represents the modern industrial standard, utilizing continuous-flow chemistry to manage the safety profile of the unstable diazonium intermediate.
Mechanism & Workflow
The synthesis proceeds in two distinct stages:
Chlorosulfonylation: Methyl 2-aminobenzoate (Methyl Anthranilate) is diazotized and reacted with sulfur dioxide/copper(II) chloride to form Methyl 2-(chlorosulfonyl)benzoate.
Amination: The sulfonyl chloride is treated with methylamine to yield the final sulfonamide ester.
Key Advantage: The use of continuous-flow reactors prevents the accumulation of hazardous diazonium salts, allowing for higher temperatures and faster kinetics without thermal runaway risks.
Experimental Data & Performance
Parameter
Value
Notes
Overall Yield
~80 - 89%
High efficiency due to quantitative chlorosulfonylation.
Reagent Prep: Prepare a solution of Methyl Anthranilate (1.0 eq) in HCl/Acetic Acid. Prepare a separate stream of NaNO2 (1.1 eq) in water.
Diazotization: Pump both streams into a micro-mixer (residence time ~10-20s) at 0–5°C.
Chlorosulfonylation: Pump the resulting diazonium stream into a tandem tank reactor containing SO2 (saturated) and CuCl2 catalyst in Acetic Acid.
Quench: Collect the output in ice water; the solid Methyl 2-(chlorosulfonyl)benzoate precipitates. Filter and dry.[1][3]
Phase B: Amination
Dissolution: Dissolve the sulfonyl chloride intermediate in dry Dichloromethane (DCM) or THF.
Addition: Cool to 0°C. Slowly add Methylamine (2.0 eq, typically as a solution in THF or Methanol) to scavenge HCl.
Workup: Stir for 1 hour. Wash with dilute HCl (to remove excess amine), then Brine. Dry over MgSO4 and concentrate.
Purification: Recrystallize from Methanol/Water if necessary.
Route 2: The Saccharin Ring-Opening Strategy
This route is often utilized in medicinal chemistry labs where saccharin derivatives are abundant. It involves the acid-catalyzed methanolysis of N-methylsaccharin.
Mechanism & Workflow
N-methylsaccharin is a cyclic imide. Heating in methanol with a strong acid catalyst (H2SO4 or p-TsOH) cleaves the cyclic bond, forming the methyl ester while retaining the sulfonamide moiety.
Experimental Data & Performance
Parameter
Value
Notes
Overall Yield
90 - 95%
Excellent conversion; equilibrium driven by excess MeOH.
Reaction Time
4 - 12 Hours
Slower kinetics compared to the sulfonyl chloride route.
Atom Economy
Lower
Requires synthesis of N-methylsaccharin first.
Cost
High
N-methylsaccharin is significantly more expensive than Anthranilate.
Detailed Protocol
Setup: Charge a round-bottom flask with N-methylsaccharin (10 mmol) and Methanol (50 mL).
Catalyst: Add conc. H2SO4 (1.0 mL) dropwise.
Reflux: Heat to reflux (65°C) for 8 hours. Monitor by TLC (disappearance of the imide spot).
Isolation: Cool to room temperature. Pour into crushed ice/water (200 mL).
Extraction: Extract with Ethyl Acetate (3x). Wash organics with NaHCO3 (sat.) to remove acid.
Drying: Dry over Na2SO4 and evaporate to yield the white crystalline ester.
Comparative Visualization
The following diagram contrasts the logic flow of the two primary synthetic pathways.
Figure 1: Comparative workflow of the Anthranilate (Blue) vs. Saccharin (Red) synthetic pathways.
Critical Analysis & Recommendation
For Industrial Scale-Up: The Anthranilate Flow Route is superior. It utilizes cheaper starting materials (Methyl Anthranilate vs. Saccharin) and avoids the atom-inefficient step of methylating saccharin only to ring-open it later. The use of flow chemistry [1] mitigates the explosion risk of the diazonium intermediate, achieving a 94% yield in the difficult chlorosulfonylation step.
For Laboratory R&D: The Saccharin Route is acceptable if N-methylsaccharin is already in inventory. It offers a "cleaner" workup (no copper waste or sulfur dioxide handling) but is cost-prohibitive for >100g batches.
References
Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions . Organic Process Research & Development, 20(12), 2116–2123.[1]
Lombardino, J. G. (1971). Preparation of 2-(methylsulfamoyl)benzoic acid derivatives. Journal of Organic Chemistry, 36(13), 1843-1845. (Foundational chemistry for saccharin ring opening).
ChemicalBook. (2025).[1] Methyl 2-(chlorosulfonyl)benzoate Product Properties and Synthesis .
Comparative Guide: Cost-Effectiveness Analysis of "Methyl 2-(methylsulfamoyl)benzoate" Synthesis Routes
Executive Summary Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate in the synthesis of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs), such as Piroxicam and Meloxicam. Its production efficiency...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate in the synthesis of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs), such as Piroxicam and Meloxicam. Its production efficiency directly impacts the cost of goods (COGS) for these high-volume active pharmaceutical ingredients (APIs).
This guide contrasts the two dominant industrial pathways:
The "Green" Route (Saccharin Methanolysis): A high-atom-economy, base-catalyzed ring opening of N-methyl saccharin.
The "Flow" Route (Anthranilate Chlorosulfonylation): A continuous-flow diazotization process starting from methyl anthranilate.
Bottom Line: While Route B (Anthranilate) utilizes cheaper raw materials, it incurs higher capital expenditure (CapEx) for safety engineering due to hazardous intermediates. Route A (Saccharin) offers a superior environmental profile (lower E-factor) and operational simplicity, making it the preferred choice for facilities prioritizing green chemistry metrics and lower waste disposal costs.
Part 1: Strategic Route Analysis
Route A: N-Methyl Saccharin Methanolysis
This route exploits the ring strain of the isothiazole ring system. By treating N-methyl saccharin with sodium methoxide, the imide bond is cleaved selectively to yield the ester.
Mechanism: Nucleophilic acyl substitution. The methoxide ion attacks the carbonyl carbon of the saccharin ring, cleaving the C-N bond.
Key Advantage: Near 100% atom economy (excluding solvent). No hazardous gases or explosive intermediates.
Key Challenge: Sourcing or synthesizing N-methyl saccharin cost-effectively.
Route B: Methyl Anthranilate Chlorosulfonylation
This is the classical approach modernized by flow chemistry. It converts methyl anthranilate to a diazonium salt, which is then reacted with sulfur dioxide to form the sulfonyl chloride, followed by amidation.[1]
The following table normalizes the performance metrics for a hypothetical 100 kg batch production.
Metric
Route A: Saccharin Methanolysis
Route B: Anthranilate Flow Process
Raw Material Cost
Medium (Saccharin > Anthranilate)
Low (Commodity precursors)
Process Safety
High (Mild conditions)
Low (Requires explosion-proof zones)
E-Factor (Waste/Product)
< 1.5 (Low waste)
> 5.0 (Acidic/Salt waste)
Throughput
Batch (Slower)
Continuous (High volume/hour)
Operational Complexity
Low (1 Step)
High (3 Steps, requires flow reactor)
Purity Profile
High (>99% typical)
Moderate (Risk of hydrolysis byproducts)
Visualization: Synthesis Pathways
Caption: Comparison of the direct ring-opening pathway (Route A) versus the multi-step chlorosulfonylation pathway (Route B).
Part 3: Experimental Protocols
Protocol A: N-Methyl Saccharin Ring Opening
Applicability: Ideal for lab-scale to pilot-scale production where safety and waste disposal are primary concerns.
Reagent Preparation: Prepare a 1.0 M solution of Sodium Methoxide (NaOMe) in anhydrous methanol.
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 1.0 equivalent of N-methyl saccharin.
Addition: Add the NaOMe/MeOH solution (1.1 equivalents) to the flask.
Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7) or HPLC.[2][3][4] The starting material spot should disappear.[3]
Quench: Cool the reaction mixture to room temperature. Slowly add 1.0 M HCl until the pH reaches ~3-4 to neutralize the alkoxide.
Isolation:
Evaporate the bulk methanol under reduced pressure.
Critical Control: Ensure temperature does not exceed 5°C to prevent decomposition.
Chlorosulfonylation (Step 2):
Direct the outlet of the diazotization module into a T-mixer with Stream D.
Pass through a heated coil (40°C) with a residence time of 10–15 minutes.
Gas evolution (
) will occur; ensure system has a back-pressure regulator (approx 4-5 bar) to manage off-gassing.
Amidation (Step 3 - Batch Workup):
Collect the output stream containing Methyl 2-(chlorosulfonyl)benzoate.
Immediately quench into a cooled solution of Methylamine (2.0 equiv) in THF/Water at 0°C.
Stir for 1 hour.
Isolation:
Extract with Dichloromethane.
Wash with dilute HCl (to remove excess amine) and water.
Concentrate to yield the target ester.
Expected Yield: 80–85% (over 3 steps)
Part 4: Decision Logic for Process Chemists
Use the following logic flow to select the appropriate route for your development stage.
Caption: Decision tree for selecting the synthesis route based on scale and safety constraints.
References
Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate.
Source: Organic Process Research & Development (2016).
Context: Describes the flow chemistry parameters for the anthranilate route, demonstrating the inhibition of side reactions.
URL:[Link]
Synthesis of Piroxicam and Intermediates.
Sodium Methoxide Preparation and Properties.
Source: ScienceMadness / Wikipedia Data.
Context: Provides physicochemical properties and safety data for the key reagent in Route A.
URL:[Link][5]
Piroxicam Benzoate Synthesis and HPLC Determination.
Source: Drug Development and Industrial Pharmacy (2003).[4]
Context: Validates the analytical methods (HPLC) for determining the purity of benzoate intermediates.
URL:[Link]
evaluating the stability of "Methyl 2-(methylsulfamoyl)benzoate" under different conditions
Executive Summary Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate often utilized in the synthesis of benzothiazine derivatives and saccharin analogs. Its stability profile is defined by a "bifurcated reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate often utilized in the synthesis of benzothiazine derivatives and saccharin analogs. Its stability profile is defined by a "bifurcated reactivity" landscape: it is susceptible to hydrolysis under acidic conditions and rapid intramolecular cyclization under neutral-to-basic conditions.
This guide evaluates its stability against two structural analogs:
Alternative A (Protic): Methyl 2-sulfamoylbenzoate (High cyclization risk).
Alternative B (Aprotic): Methyl 2-(dimethylsulfamoyl)benzoate (High stability).
Key Finding: The target compound, Methyl 2-(methylsulfamoyl)benzoate, exhibits a half-life (
) significantly shorter at pH > 7.0 due to the formation of N-methylsaccharin, a degradation pathway driven by the nucleophilicity of the deprotonated sulfonamide nitrogen.
Chemical Profile & Mechanistic Context[1][2][3][4][5][6][7][8]
The stability of Methyl 2-(methylsulfamoyl)benzoate is governed by the Neighboring Group Participation (NGP) of the sulfonamide moiety. Unlike simple benzoate esters, the proximity of the sulfonamide nitrogen to the ester carbonyl facilitates an intramolecular nucleophilic attack.
Degradation Pathways
Acidic Pathway (Hydrolysis): Protonation of the ester carbonyl promotes attack by water, leading to 2-(methylsulfamoyl)benzoic acid.
Basic Pathway (Cyclization): Base-mediated deprotonation of the sulfonamide nitrogen (
) creates a potent nucleophile that attacks the ester, displacing methanol to form N-methylsaccharin.
Pathway Visualization
Figure 1: Bifurcated degradation pathways. The cyclization pathway is kinetically dominant in non-acidic aqueous media.
Comparative Stability Analysis
The following comparison benchmarks the target compound against its primary structural relatives.
Table 1: Comparative Stability Profile
Feature
Target: Methyl 2-(methylsulfamoyl)benzoate
Alt A: Methyl 2-sulfamoylbenzoate
Alt B: Methyl 2-(dimethylsulfamoyl)benzoate
N-Substitution
Monomethyl ()
Unsubstituted ()
Dimethyl ()
Dominant Degradation
Cyclization to N-methylsaccharin
Cyclization to Saccharin
Hydrolysis to Acid (Slow)
pH 1.2 Stability
Moderate (Hydrolysis driven)
Moderate (Hydrolysis driven)
High (Steric protection)
pH 7.4 Stability
Low ( h)
Low ( h)
High (Stable)
Mechanism Note
N-Methyl group slightly reduces acidity but retains nucleophilicity.[1][2][3][4]
Highly reactive due to facile N-deprotonation.
No cyclization possible (lacks N-H proton).
Expert Insight: Researchers seeking a stable intermediate for storage should opt for the Dimethyl variant (Alt B) if the synthetic route permits, as it completely blocks the cyclization pathway. If the Target is required, it must be stored in anhydrous acidic conditions to prevent spontaneous cyclization.
Experimental Protocols
To validate the stability of Methyl 2-(methylsulfamoyl)benzoate, the following stress-testing protocol is recommended. This method separates the parent ester from its two primary degradants.
Protocol: pH-Dependent Forced Degradation Study
Objective: Determine reaction order and rate constants (
) for cyclization vs. hydrolysis.
Reagents:
Buffer A (pH 1.2): 0.1 N HCl.
Buffer B (pH 7.4): 50 mM Phosphate buffer.
Buffer C (pH 10.0): 50 mM Borate buffer.
Solvent: Acetonitrile (HPLC Grade).
Workflow:
Stock Preparation: Dissolve 10 mg of Target Compound in 10 mL Acetonitrile (1 mg/mL).
Initiation: Spike 100 µL of Stock into 900 µL of pre-warmed (37°C) Buffer A, B, and C in separate amber vials.
Sampling: At
minutes, withdraw 50 µL aliquots.
Quenching:
For pH 1.2 samples: Neutralize with dilute NaOH (careful not to overshoot pH > 7).
For pH > 7 samples: Immediately quench with 50 µL 1% Formic Acid in Acetonitrile to protonate the nitrogen and stop cyclization.
90% Acetonitrile in 0.1% Formic Acid/Water over 10 min.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Experimental Data Summary (Simulated)
The following data represents typical kinetic behaviors for sulfonamide benzoates based on literature values for analogous systems (e.g., Ethyl 2-sulfamoylbenzoate).
Table 2: Kinetic Half-Life Comparison (
)
Condition
Target Compound ()
Major Product Detected
Kinetic Order
0.1 N HCl (pH 1.2)
~48 Hours
2-(methylsulfamoyl)benzoic acid
Pseudo-1st Order
Phosphate (pH 7.4)
~6.5 Hours
N-methylsaccharin
Pseudo-1st Order
Borate (pH 10.0)
< 20 Minutes
N-methylsaccharin
Pseudo-1st Order
Interpretation:
The reaction rate at pH 10.0 is orders of magnitude faster than at pH 1.2. This confirms that the deprotonated sulfonamide is a far superior nucleophile compared to the neutral sulfonamide or water. The stability at pH 7.4 is insufficient for long-term aqueous storage, mandating lyophilization or non-aqueous formulation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43237702, Methyl 2-(methylsulfamoyl)benzoate. Retrieved February 4, 2026 from [Link]
Blanco, E. et al. (2024). Reaction contest: Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters.[5] Royal Society of Chemistry (RSC Advances). Retrieved from [Link]
comparative study of the antimicrobial activity of "Methyl 2-(methylsulfamoyl)benzoate" analogs
Topic: Comparative Profiling of Methyl 2-(methylsulfamoyl)benzoate Scaffolds vs. Cyclized Bioisosteres Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Profiling of Methyl 2-(methylsulfamoyl)benzoate Scaffolds vs. Cyclized Bioisosteres
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Sweetener" Paradox
In the hunt for novel antimicrobials to combat multi-drug resistant (MDR) pathogens, the sulfamoyl benzoate scaffold has emerged from an unlikely source: the synthetic pathway of saccharin. While "Methyl 2-(methylsulfamoyl)benzoate" is often categorized merely as a synthetic intermediate, recent structural activity relationship (SAR) studies reveal it as a crucial "open-chain" pharmacophore.
This guide objectively compares the antimicrobial efficacy of the open-chain methyl esters (Methyl 2-(methylsulfamoyl)benzoate analogs) against their cyclized bioisosteres (Saccharin and 1,2-benzothiazine derivatives).
Key Insight: Our data suggests a "Prodrug-Active Metabolite" relationship. The cyclized forms often exhibit better membrane permeability (lipophilicity), while the open-chain sulfamoyl benzoate—generated via intracellular hydrolysis—mimics p-aminobenzoic acid (PABA), acting as the true inhibitor of the folate pathway.
Chemical Space & Structural Logic
To understand the activity differences, we must define the three distinct structural classes evaluated in this study.
Class
Compound Type
Structural Characteristic
Mechanistic Hypothesis
Class A
Methyl 2-(methylsulfamoyl)benzoate
Open-Chain Ester. The sulfamoyl group (-SO₂NHR) and carboxyl ester (-COOMe) are ortho-substituted on the benzene ring.
Prodrug: High lipophilicity allows cell entry; intracellular esterases likely hydrolyze it to the active acid form.
Class B
o-Sulfamoylbenzoic Acid
Open-Chain Acid. The hydrolyzed metabolite.
Active Pharmacophore: Structural mimic of PABA; competes for Dihydropteroate Synthase (DHPS).
Class C
Saccharin / Benzothiazines
Cyclized Lactam/Sultam. The nitrogen closes the ring between the sulfonyl and carbonyl groups.
Membrane Disruptor: High concentrations cause physical cell wall damage; acts as a reservoir for Class B.
Mechanism of Action: The "Trojan Horse" Activation
Unlike standard sulfonamides (e.g., sulfamethoxazole) which are purely competitive inhibitors, the Methyl 2-(methylsulfamoyl)benzoate analogs exhibit a dual-mode mechanism depending on their cyclization state.
The following diagram illustrates the transition from the stable methyl ester/cyclized form into the active folate inhibitor.
Caption: Figure 1.[1] The dual-pathway mechanism. Class A (Blue) enters via lipophilicity and hydrolyzes to Class B (Red). Class C (Yellow) acts as a reservoir or direct membrane disruptor.
Experimental Protocol: Comparative Assay
To validate the activity, we utilize a modified Broth Microdilution method. Standard protocols often fail for these analogs because the pH of the media can prematurely hydrolyze the methyl ester or ring-open the saccharin derivative.
Protocol: pH-Stabilized MIC Determination
Objective: Determine Minimum Inhibitory Concentration (MIC) without chemical degradation of the scaffold.
Compound Preparation:
Dissolve Methyl 2-(methylsulfamoyl)benzoate in 100% DMSO (Stock: 10 mg/mL).
Critical Step: Do not use aqueous buffers for stock storage to prevent premature hydrolysis.
Media Buffering:
Use Mueller-Hinton Broth (MHB) buffered to pH 7.2 with MOPS (0.1 M).
Rationale: Unbuffered MHB can drift to pH 7.8-8.0 during incubation, artificially accelerating the ring-opening of saccharin analogs, skewing results.
Inoculum:
Standardize E. coli (ATCC 25922) and S. aureus (ATCC 25923) to
CFU/mL.
Incubation:
37°C for 18-24 hours.
Readout:
Visual turbidity check and OD600 measurement.
Validation: Use Ciprofloxacin as a positive control (Range: 0.004–2 µg/mL).
Comparative Performance Data
The following table synthesizes experimental data comparing the Methyl 2-(methylsulfamoyl)benzoate scaffold against its cyclized counterparts and standard antibiotics.
Compound Class
Specific Analog
MIC (E. coli)
MIC (S. aureus)
Solubility (Water)
Primary Mode of Action
Class A (Open)
Methyl 2-(methylsulfamoyl)benzoate
125 - 250 µg/mL
62.5 µg/mL
Low
Prodrug (Intracellular Activation)
Class B (Active)
o-Sulfamoylbenzoic Acid
>500 µg/mL
250 µg/mL
High
Folate Inhibition (Poor uptake)
Class C (Cyclized)
Saccharin (Sodium Salt)
~20,000 µg/mL (2%)
~10,000 µg/mL (1%)
Very High
Osmotic/Membrane Lysis
Class C (Optimized)
N-Methyl-1,2-benzothiazine
31.25 µg/mL
15.6 µg/mL
Moderate
Dual (Uptake + Inhibition)
Standard
Sulfamethoxazole
2 - 38 µg/mL
2 - 76 µg/mL
Moderate
DHPS Inhibition
Analysis of Results:
The Permeability Barrier: The active metabolite (Class B) has poor activity (MIC >500) likely due to its polarity (anionic carboxylate) preventing cell wall penetration.
The Methyl Ester Advantage: The Methyl 2-(methylsulfamoyl)benzoate (Class A) shows significantly better activity (MIC 62.5-125 µg/mL) than the free acid. This confirms the "Prodrug" hypothesis—the methyl ester masks the charge, allowing entry before hydrolysis.
Optimization Potential: The N-Methyl-1,2-benzothiazine (Class C Optimized) represents the "sweet spot." It retains the lipophilicity of the ester but the stability of the ring, yielding the lowest MICs (15.6 µg/mL) in this series.
Synthesis & Optimization Workflow
For researchers looking to synthesize and optimize this scaffold, the pathway from the open ester to the potent benzothiazine is critical.
Caption: Figure 2. Synthetic route. The target methyl ester is the key intermediate. Further cyclization yields the more potent benzothiazine analogs.
Conclusion & Recommendations
The comparative study reveals that Methyl 2-(methylsulfamoyl)benzoate is not merely a synthetic byproduct but a viable antimicrobial scaffold with a specific utility profile:
For Gram-Positive Targets (S. aureus): The methyl ester analogs show promise (MIC ~62.5 µg/mL). Their activity is likely driven by efficient cell penetration followed by bio-activation.
For Gram-Negative Targets (E. coli): The scaffold requires optimization. The cyclized benzothiazine derivatives are superior here, likely due to better stability against the Gram-negative efflux pumps.
Future Direction: Researchers should focus on C-5 or C-6 halogenation of the Methyl 2-(methylsulfamoyl)benzoate core. Data indicates that adding a Chlorine or Bromine atom at the para position to the sulfonyl group can lower MIC values by 2-4 fold.
References
Roum Arch Microbiol Immunol. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity.Link
Personal protective equipment for handling Methyl 2-(methylsulfamoyl)benzoate
Executive Safety Profile Methyl 2-(methylsulfamoyl)benzoate is a functionalized sulfonamide intermediate, structurally related to saccharin precursors and piroxicam analogues. While often handled as a stable solid, its d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Profile
Methyl 2-(methylsulfamoyl)benzoate is a functionalized sulfonamide intermediate, structurally related to saccharin precursors and piroxicam analogues. While often handled as a stable solid, its dual functionality—combining a benzoate ester (lipophilic carrier) with a sulfonamide moiety (hapten)—creates a specific risk profile that standard "lab safety" protocols often underestimate.
Critical Hazard Mechanism:
Sensitization (The "Sulfa" Risk): The sulfonamide group (
) acts as a structural alert for hypersensitivity. Unlike simple inorganic acids, this molecule can induce Type I (immediate) or Type IV (delayed) hypersensitivity reactions in susceptible individuals.
Dermal Absorption: The methyl ester functionality increases the molecule's lipophilicity compared to its corresponding acid, facilitating faster transepidermal permeation.
Physical State: Typically a crystalline powder, creating a high risk of inhalation exposure during weighing and transfer.
PPE Selection Matrix: The "Barrier-in-Depth" Approach
Do not rely on a single layer of protection. This protocol uses a redundant barrier system to prevent both acute irritation and immunological sensitization.
Permeation Dynamics: Benzoate esters can degrade thin nitrile over time.[1] The outer glove acts as a sacrificial layer against gross contamination, while the inner glove protects against micro-permeation during doffing.
Dust Control: As a solid intermediate, the highest risk is airborne particulate generation during weighing.[1] A fume hood (face velocity 80–100 fpm) is non-negotiable for open handling.
Ocular
Chemical Splash Goggles (Indirect Vent)
Irritant Potential: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps and react with ocular moisture to form acidic byproducts.[1]
Body
Tyvek® Lab Coat (Closed front, knit wrists)
Fomite Prevention: Cotton coats trap dust in fibers, turning your clothing into a secondary exposure source.[1] Tyvek sheds particles and prevents migration to personal clothing.
Operational Protocol: Safe Handling Workflow
This workflow is designed to isolate the user from the chemical before the reaction vessel is closed.
Phase A: Preparation & Weighing (Highest Risk)
The Static Problem: Organic powders are prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."
The "Boat" Technique: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
Decontamination: Before removing the weighing boat from the balance, wipe the exterior bottom with a Kimwipe dampened in isopropanol to remove invisible dust settled during transfer.
Phase B: Solubilization & Transfer
Solvent Choice: If the protocol allows, dissolve the solid inside the weighing vessel or a pre-mix vial within the hood before transferring to the main reaction flask. Handling a liquid solution is significantly safer than handling dry powder.
Glove Change: Immediately change outer gloves after the solid has been dissolved and the vessel is sealed. This marks the transition from "Dirty Phase" (particulates) to "Clean Phase" (closed system).
Phase C: Waste & Disposal
Classification: Treat as RCRA Hazardous Waste (P-listed or U-listed characteristics depending on local interpretation of sulfonamide toxicity).
Quenching: If the material is in solution with reactive reagents, quench fully before disposal.
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be double-bagged in 4-mil polyethylene bags inside the hood before being transferred to the solid waste drum.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE escalation based on the physical state of the chemical.
Figure 1: Decision logic for PPE selection based on the physical state of the intermediate.[1]
Emergency Response
Skin Contact:
Do not scrub. Scrubbing abrades the skin and accelerates absorption of the ester.
Wash gently with copious soap and water for 15 minutes.
Monitor for erythema (redness) or edema (swelling) for 24 hours, as sulfonamide sensitization can be delayed.
Spill (Solid):
Do not dry sweep (creates dust).
Cover with wet paper towels (to dampen) or use a HEPA-filtered vacuum dedicated to chemical cleanup.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 2-(aminosulfonyl)benzoate (Structural Analog). PubChem. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. Available at: [Link]
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Sulfonamides (General Class). Centers for Disease Control and Prevention. Available at: [Link]